Technical Documentation Center

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate
  • CAS: 2190-25-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, a triglyceride commonly known by its shorthand notation POP (Palmitoyl-Oleoyl-Palmitoyl), is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, a triglyceride commonly known by its shorthand notation POP (Palmitoyl-Oleoyl-Palmitoyl), is a critical component in numerous pharmaceutical, food, and cosmetic formulations. Its thermodynamic properties, particularly its melting behavior, are of paramount importance as they dictate the physical stability, texture, and performance of the final product. This technical guide provides a comprehensive exploration of the complex thermal characteristics of POP, with a focus on its polymorphism, a phenomenon that gives rise to multiple crystalline forms, each with distinct thermodynamic attributes. We will delve into the established analytical techniques for characterizing these properties, including Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA), and provide detailed, field-proven protocols for their application.

Introduction: The Significance of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) in Material Science

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate is a mixed-acid triglyceride, where the glycerol backbone is esterified with two palmitic acid residues at the sn-1 and sn-3 positions and one oleic acid residue at the sn-2 position. This specific molecular architecture is a key determinant of its physical properties. POP is a major constituent of natural fats and oils such as cocoa butter and palm oil, and its unique melting profile is responsible for the desirable sensory characteristics of many products, including the sharp melting of chocolate at body temperature.

In the pharmaceutical industry, POP and similar triglycerides are extensively used as excipients in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery. The choice of a lipid excipient is critical as it influences drug loading, release kinetics, and the overall stability of the formulation. A thorough understanding of the thermodynamic properties of POP is therefore not merely an academic exercise but a fundamental requirement for rational drug product development.

The Crucial Role of Polymorphism in Triglycerides

The most defining characteristic of triglycerides like POP is their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a unique three-dimensional arrangement of molecules in the crystal lattice, leading to differences in their thermodynamic stability, melting point, and other physicochemical properties.[1] For POP, at least seven polymorphic forms have been identified: α, γ, δ, β′2, β′1, β2, and β1.[1][2]

These polymorphs are monotropic, meaning that there is a single most stable form (β1), and all other forms are metastable and will, given the right conditions, eventually transform into the most stable form.[2] The transitions between these forms are influenced by factors such as temperature, the rate of cooling and heating, and the presence of impurities or other lipids.[1] This complex polymorphic behavior is the primary reason for the variability in the reported melting points of POP and underscores the necessity of precise analytical characterization.

Analytical Techniques for Thermodynamic Characterization

A multi-technique approach is essential for a comprehensive understanding of the thermodynamic properties of POP. The following sections detail the principles and experimental protocols for the most critical analytical methods.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Principle: DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It allows for the precise determination of the temperatures and enthalpies of phase transitions, such as melting and crystallization.

Causality Behind Experimental Choices: The selection of heating and cooling rates is critical in DSC analysis of triglycerides. Rapid cooling can "trap" the sample in a less stable polymorphic form (like the α-form), while slower cooling allows for the formation of more stable forms. Subsequent heating then reveals the melting of the initial polymorph and any exothermic transitions to more stable forms before their final melting. A second heating scan is often performed to analyze the sample's behavior after a controlled thermal history has been established.

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity (>99%) 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any sample loss during heating. An empty, sealed aluminum pan will be used as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Thermal Program:

    • First Heating: Equilibrate the sample at a temperature well above its expected melting range (e.g., 80°C) and hold for 10 minutes to erase any prior thermal history.

    • Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -20°C) to induce crystallization.

    • Second Heating: Heat the sample at a controlled rate (e.g., 5°C/min) to 80°C to observe the melting of the crystallized polymorphs.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of fusion (area under the peak) for all endothermic (melting) and exothermic (polymorphic transition) events.

X-ray Diffraction (XRD): Identifying the Crystalline Fingerprint

Principle: XRD is a non-destructive technique that provides detailed information about the crystallographic structure of a material. When a beam of X-rays strikes a crystalline sample, it is diffracted in specific directions, creating a unique diffraction pattern that is a fingerprint of the crystal lattice.

Causality Behind Experimental Choices: By analyzing the positions and intensities of the diffraction peaks, it is possible to identify the specific polymorphic form present in a sample. This is crucial for correctly interpreting DSC data, as it allows for the assignment of thermal events to specific crystal structures. Temperature-controlled XRD allows for the in-situ monitoring of polymorphic transitions as the sample is heated or cooled.

  • Sample Preparation: Prepare a thin layer of the POP sample on a low-background sample holder. To study specific polymorphs, the sample should be pre-treated using a DSC or a temperature-controlled stage to induce the desired crystalline form.

  • Instrument Setup: Use a powder diffractometer equipped with a copper (Cu) Kα radiation source.

  • Data Collection: Scan the sample over a range of 2θ angles (typically 15-30° for wide-angle X-ray scattering, WAXS) to obtain the diffraction pattern.

  • Data Analysis: Identify the characteristic short spacings in the diffraction pattern to determine the polymorphic form:

    • α form: A single, strong peak around 4.15 Å.

    • β' form: Two strong peaks, typically around 3.8 Å and 4.2 Å.

    • β form: A strong peak at approximately 4.6 Å, along with other characteristic peaks.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential technique for determining the thermal stability and decomposition profile of a material.

Causality Behind Experimental Choices: For a pure, non-volatile compound like POP, TGA is used to determine the temperature at which it begins to decompose. This information is critical for establishing safe handling and processing temperatures. The choice of atmosphere (inert or oxidative) can provide insights into the degradation mechanism.

  • Sample Preparation: Place a 5-10 mg sample of POP into a tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, to prevent oxidation.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Summary of Thermodynamic Properties

The following table summarizes the available data on the melting points and enthalpies of fusion for the various polymorphs of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate. It is important to note that the values can vary slightly depending on the experimental conditions.

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)Stability
α (Alpha) ~19Not consistently reportedLeast Stable
γ (Gamma) ~25.5Not consistently reportedMetastable
δ (Delta) ~27.5Not consistently reportedMetastable
β'2 (Beta-prime 2) ~29Not consistently reportedMetastable
β'1 (Beta-prime 1) ~32.5Not consistently reportedMetastable
β2 (Beta 2) ~33.5~136.7More Stable
β1 (Beta 1) ~36.5~148.0Most Stable

Note: Data for some of the less stable polymorphs are not consistently reported in the literature due to their transient nature.

Specific Heat Capacity (Cp): Experimental data for the specific heat capacity of the solid polymorphic forms of POP are not readily available in the literature. However, the liquid specific heat capacity of triglycerides can be estimated based on their fatty acid composition.[3] For POP, the estimated liquid Cp is in the range of 2.1-2.2 J/g·K at temperatures just above its final melting point.[3]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg POP pan Place in Al pan weigh->pan seal Hermetically seal pan->seal equilibrate Equilibrate at 80°C seal->equilibrate Load into DSC cool Cool to -20°C at 5°C/min equilibrate->cool heat Heat to 80°C at 5°C/min cool->heat thermogram Obtain Thermogram heat->thermogram Generate Data analyze Determine Tm, ΔHfus thermogram->analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of POP.

XRD_Workflow cluster_prep Sample Preparation cluster_xrd XRD Analysis cluster_analysis Data Analysis prepare Prepare thin layer of POP pretreat Pre-treat to induce polymorph prepare->pretreat load Mount on sample holder pretreat->load Transfer to diffractometer scan Scan 2θ from 15-30° load->scan diffractogram Obtain Diffractogram scan->diffractogram Generate Data identify Identify polymorph by short spacings diffractogram->identify

Caption: Experimental workflow for X-ray Diffraction (XRD) analysis of POP polymorphs.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg POP crucible Place in TGA crucible weigh->crucible load Load into TGA furnace crucible->load Transfer to TGA heat Heat to 500°C at 10°C/min load->heat curve Obtain TGA curve heat->curve Generate Data determine Determine onset of decomposition curve->determine

Sources

Exploratory

An In-Depth Technical Guide on the Biosynthetic Pathways of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate in Oleaginous Plants

Abstract This technical guide provides a comprehensive exploration of the biosynthetic pathways leading to the formation of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, a specific structured triacylglycerol (TAG)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the biosynthetic pathways leading to the formation of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, a specific structured triacylglycerol (TAG), in oleaginous plants. Triacylglycerols are the primary form of energy storage in the seeds and fruits of these plants and are vital for both human nutrition and as industrial feedstocks.[1] The precise arrangement of fatty acids on the glycerol backbone, as seen in the target molecule with palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position, dictates the physicochemical properties and nutritional value of the oil. This guide will delve into the core metabolic pathways, the key enzymatic players and their substrate specificities, and provide detailed experimental protocols for researchers in the fields of plant science, biotechnology, and drug development.

Introduction: The Significance of Structured Triacylglycerols

Triacylglycerols (TAGs) are composed of three fatty acyl groups esterified to a glycerol backbone at the sn-1, sn-2, and sn-3 positions.[1] The specific fatty acid composition and their positional distribution on the glycerol molecule define a TAG's identity and functionality. The molecule of interest, 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, is a structured TAG with hexadecanoic acid (palmitic acid, 16:0) at the sn-1 and sn-3 positions and octadec-9-enoic acid (oleic acid, 18:1) at the sn-2 position. This specific arrangement is of significant interest due to its potential impact on lipid metabolism and absorption in humans, as well as its influence on the physical properties of the oil, such as its melting point and oxidative stability.

The biosynthesis of such a specific TAG molecule is a highly regulated process involving a series of enzymatic reactions primarily occurring in the endoplasmic reticulum (ER).[1] Understanding these pathways is crucial for the metabolic engineering of oilseed crops to produce high-value oils with tailored properties for nutritional, pharmaceutical, or industrial applications.[2][3]

Core Biosynthetic Pathways: The Kennedy Pathway and Beyond

The primary route for TAG synthesis in plants is the acyl-CoA-dependent Kennedy pathway.[4][5][6] This pathway involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone.[1][4] However, to achieve the specific structure of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, the substrate specificities of the involved acyltransferases are paramount.

The Kennedy Pathway: A Step-by-Step Acylation

The Kennedy pathway proceeds through four key enzymatic steps:[4]

  • Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the first acylation step, transferring an acyl group from an acyl-CoA pool to the sn-1 position of G3P, forming lysophosphatidic acid (LPA).[7][8] Plant cells have multiple GPAT isoforms located in the plastids, mitochondria, and ER, each with distinct substrate preferences.[7][8] For the synthesis of our target molecule, a GPAT with a preference for palmitoyl-CoA is required for the initial acylation.

  • Lysophosphatidic Acid Acyltransferase (LPAAT): The second acylation occurs at the sn-2 position of LPA, catalyzed by LPAAT, to produce phosphatidic acid (PA).[1] The substrate specificity of LPAAT is a critical determinant for the fatty acid at the sn-2 position. To produce 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, an LPAAT with a strong preference for oleoyl-CoA is essential. While some plant LPAATs show broad specificity, others exhibit a preference for unsaturated fatty acids like oleic acid.[9][10]

  • Phosphatidic Acid Phosphatase (PAP): PAP removes the phosphate group from PA to yield diacylglycerol (DAG).[4] This step is a crucial branch point, as DAG is a precursor for both TAG and membrane phospholipid synthesis.[5]

  • Diacylglycerol Acyltransferase (DGAT): This is the final and often rate-limiting step in TAG synthesis, where DGAT catalyzes the acylation of the sn-3 position of DAG to form TAG.[11][12][13] To complete the synthesis of our target molecule, a DGAT with a preference for palmitoyl-CoA is required. Plants possess multiple types of DGATs, with DGAT1 and DGAT2 being the most prominent, and they can exhibit different substrate specificities.[14]

Acyl-CoA Independent Pathways and Acyl Editing

While the Kennedy pathway is the primary route, plants also utilize acyl-CoA-independent pathways and acyl editing mechanisms that can influence the final TAG structure.

  • Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme can synthesize TAG by transferring an acyl group from a phospholipid, such as phosphatidylcholine (PC), to DAG.[15][16] This pathway can contribute to the overall TAG pool and may have different fatty acid selectivity compared to DGAT.

  • Acyl Exchange with Phosphatidylcholine: Fatty acids synthesized in the plastid are often first incorporated into PC in the ER.[17] These acyl groups can be modified (e.g., desaturated) and then transferred back to the acyl-CoA pool or directly to DAG, influencing the fatty acid composition available for TAG synthesis.[5][17]

The interplay between these pathways ultimately determines the final stereochemistry of the TAG molecules.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the core Kennedy pathway leading to the synthesis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate.

Biosynthesis G3P Glycerol-3-Phosphate LPA 1-Palmitoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) G3P:e->LPA:w GPAT PA 1-Palmitoyl-2-oleoyl-sn-glycerol-3-phosphate (Phosphatidic Acid) LPA:e->PA:w LPAAT CoA1 CoA LPA->CoA1 DAG 1-Palmitoyl-2-oleoyl-sn-glycerol (Diacylglycerol) PA:e->DAG:w PAP CoA2 CoA PA->CoA2 TAG 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (Triacylglycerol) DAG:e->TAG:w DGAT Pi Pi DAG->Pi CoA3 CoA TAG->CoA3 Palmitoyl_CoA1 Palmitoyl-CoA Palmitoyl_CoA1:s->LPA:n Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA:s->PA:n Palmitoyl_CoA2 Palmitoyl-CoA Palmitoyl_CoA2:s->TAG:n Workflow A Plant Tissue (e.g., Developing Seeds) B Total Lipid Extraction A->B D Microsome Isolation A->D C LC-MS/MS Analysis of TAG Profile B->C G Identification and Quantification of Target TAG C->G E In Vitro Enzyme Assays (GPAT, LPAAT, DGAT) D->E H Determination of Substrate Specificities E->H F Data Analysis and Pathway Elucidation G->F H->F

Sources

Foundational

The Pivotal Role of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate in Lipid Metabolism and Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the metabolic and absorptive journey of 1,3-di(hexadec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the metabolic and absorptive journey of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, a structured triacylglycerol of significant interest in nutrition and pharmacology. We will delve into its unique chemical architecture, its intricate dance with digestive enzymes, and its subsequent fate within the enterocytes, ultimately influencing systemic lipid profiles and offering novel avenues for therapeutic interventions.

Introduction: The Significance of Stereospecificity in Triacylglycerols

Triacylglycerols (TAGs), the primary components of dietary fats and oils, are not merely a source of energy but are intricate molecules whose metabolic fate is profoundly influenced by the specific placement of fatty acids on the glycerol backbone.[1] The molecule at the heart of this guide, 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), exemplifies this principle.[2] Found in significant quantities in natural sources like palm oil and, crucially, in human milk, its structure is not a random assortment of fatty acids.[3][4] The positioning of oleic acid at the stereospecific numbering (sn)-2 position and palmitic acid at the sn-1 and sn-3 positions is a key determinant of its physiological effects.[5][6] This specific arrangement, often referred to as a "structured lipid," sets it apart from many vegetable oils where palmitic acid is predominantly found at the outer sn-1 and sn-3 positions.[7] This seemingly subtle difference in molecular architecture has profound implications for digestion, absorption, and overall health, particularly in infant nutrition where it serves as a critical human milk fat substitute.[3][5]

The Digestive Cascade: A Journey of Enzymatic Hydrolysis

The journey of POP through the gastrointestinal tract is a meticulously orchestrated process, primarily governed by the action of lipolytic enzymes.

Gastric Phase: The Initial Assault

Digestion of POP begins in the stomach, initiated by gastric lipase. This enzyme, which is stable and active in the acidic environment of the stomach, exhibits a preference for hydrolyzing the ester bond at the sn-3 position of the triacylglycerol.[8][9] This initial hydrolysis of POP results in the formation of 1,2-diacylglycerol (1-palmitoyl-2-oleoyl-glycerol) and a free palmitic acid molecule. While gastric lipase can also act on the sn-1 position, its primary action at the sn-3 position is the first crucial step in deconstructing the POP molecule.[8]

Intestinal Phase: The Main Event

As the partially digested lipid mixture enters the duodenum, it encounters pancreatic lipase, the primary enzyme responsible for fat digestion.[8][10] Pancreatic lipase is specifically active at the sn-1 and sn-3 positions of the triacylglycerol.[8] In the case of the remaining POP and the 1,2-diacylglycerol formed in the stomach, pancreatic lipase efficiently cleaves the palmitic acid from the sn-1 position.

The net result of this sequential enzymatic action is the liberation of two molecules of free palmitic acid and one molecule of 2-oleoyl-glycerol (a 2-monoacylglycerol).[11][12] This specific outcome is the cornerstone of POP's unique metabolic advantages.

Diagram: Enzymatic Digestion of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

Digestion_Pathway POP 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) Gastric_Lipase Gastric Lipase (sn-3 preference) POP->Gastric_Lipase Pancreatic_Lipase Pancreatic Lipase (sn-1 and sn-3 specific) POP->Pancreatic_Lipase Direct action on sn-1 Products_Gastric 1,2-diacylglycerol + Free Palmitic Acid Gastric_Lipase->Products_Gastric Final_Products 2-oleoyl-glycerol + 2 Free Palmitic Acids Pancreatic_Lipase->Final_Products Products_Gastric->Pancreatic_Lipase

Caption: Sequential enzymatic hydrolysis of POP in the gastrointestinal tract.

Absorption and Intracellular Metabolism: From Lumen to Lymph

The products of POP digestion, primarily 2-oleoyl-glycerol and free palmitic acid, are now ready for absorption by the enterocytes lining the small intestine.

Micellar Solubilization and Enterocyte Uptake

For absorption to occur, these lipophilic molecules must be solubilized in the aqueous environment of the intestinal lumen. This is achieved through the formation of mixed micelles, which are aggregates of bile salts, phospholipids, and the lipid digestion products.[10] These micelles facilitate the transport of 2-oleoyl-glycerol and free fatty acids to the apical membrane of the enterocytes for absorption.[12]

Re-esterification within the Enterocyte

Once inside the enterocyte, a remarkable process of re-synthesis takes place. The absorbed 2-oleoyl-glycerol serves as a backbone for the re-esterification with fatty acyl-CoAs, which are activated forms of the absorbed free palmitic acid and other available fatty acids.[13][14] This process, known as the monoacylglycerol pathway, is the primary route for triacylglycerol synthesis in the postprandial state and is highly efficient.[14] The result is the formation of new triacylglycerol molecules within the endoplasmic reticulum of the enterocyte.[15]

Chylomicron Assembly and Secretion

These newly synthesized triacylglycerols, along with cholesterol esters and phospholipids, are then packaged into large lipoprotein particles called chylomicrons.[15][16] Apolipoprotein B-48 is a crucial structural component for the assembly of chylomicrons.[17] The chylomicrons are then transported through the Golgi apparatus and secreted from the basolateral membrane of the enterocyte into the lymphatic system.[13][15] By entering the lymphatic circulation, these dietary lipids bypass the portal circulation and the liver's first-pass metabolism, being delivered directly to the systemic circulation.[18]

Diagram: Absorption and Re-esterification Pathway

Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte 2-oleoyl-glycerol 2-oleoyl-glycerol Mixed Micelle Mixed Micelle 2-oleoyl-glycerol->Mixed Micelle Free Palmitic Acid Free Palmitic Acid Free Palmitic Acid->Mixed Micelle 2-oleoyl-glycerol_abs 2-oleoyl-glycerol Mixed Micelle->2-oleoyl-glycerol_abs Absorption Free Palmitic Acid_abs Free Palmitic Acid Mixed Micelle->Free Palmitic Acid_abs Absorption ER Endoplasmic Reticulum TAG_resynthesis TAG Re-synthesis ER->TAG_resynthesis Golgi Golgi Chylomicron Chylomicron Golgi->Chylomicron Lymphatic System Lymphatic System Chylomicron->Lymphatic System Secretion 2-oleoyl-glycerol_abs->ER Free Palmitic Acid_abs->ER TAG_resynthesis->Golgi

Caption: Absorption and re-esterification of POP digestion products in the enterocyte.

Physiological and Nutritional Implications

The specific metabolic pathway of POP has several important physiological consequences, particularly highlighted in the context of infant nutrition.

Enhanced Fat and Calcium Absorption

The efficient absorption of palmitic acid as part of the 2-monoacylglycerol backbone prevents the formation of insoluble calcium soaps in the intestinal lumen.[7][19] When free palmitic acid is present in high concentrations, as is the case with the digestion of TAGs where it is at the sn-1 and sn-3 positions, it can bind with dietary calcium to form these soaps, which are then excreted.[20][21] This not only leads to a loss of valuable energy from the unabsorbed fat but also reduces the bioavailability of calcium, which is critical for bone development in infants.[22] Clinical studies have demonstrated that infant formulas enriched with high sn-2 palmitate lead to softer stools, reduced fecal calcium soaps, and improved bone mineral density.[22]

Modulation of the Gut Microbiome

Emerging evidence suggests that the structure of dietary fats can influence the composition and metabolic activity of the gut microbiota. Infant formulas containing high levels of sn-2 palmitate have been shown to promote the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus.[19] This modulation of the gut microbiome is thought to contribute to improved gut health, reduced crying, and better sleep patterns in infants.[22] The functional profile of the gut microbiome in infants fed sn-2 palmitate-enriched formula more closely resembles that of breastfed infants.

Table 1: Summary of Clinical Findings on High sn-2 Palmitate Infant Formula

Clinical OutcomeFindingSupporting Citations
Stool Consistency Softer stools, reduced hardness[7][19][22]
Calcium Absorption Reduced fecal calcium soaps, improved bone density[21][22]
Fat Absorption Reduced fecal fat excretion[7][20]
Gut Microbiome Increased abundance of Bifidobacterium and Lactobacillus[19]
Infant Comfort Reduced crying and improved sleep[22]

Experimental Methodologies for Studying POP Metabolism

The elucidation of the metabolic fate of POP relies on a combination of sophisticated in vitro and in vivo experimental models.

In Vitro Digestion Models

In vitro models provide a controlled environment to simulate the physiological conditions of the gastrointestinal tract. A widely used approach is a two-stage static model that mimics gastric and intestinal digestion.[22]

Step-by-Step Protocol for an In Vitro Infant Digestion Model: [19]

  • Sample Preparation: Reconstitute the infant formula or prepare the lipid sample to be tested.

  • Gastric Digestion:

    • Mix the sample with simulated gastric fluid (SGF) containing pepsin and gastric lipase at a pH of around 4.0-5.3.[3]

    • Incubate at 37°C with gentle agitation for a period simulating gastric residence time (e.g., 60-120 minutes).

  • Intestinal Digestion:

    • Transfer the gastric chyme to a vessel containing simulated intestinal fluid (SIF).

    • Adjust the pH to around 6.6-7.0.

    • Add a mixture of pancreatic enzymes (including pancreatin which contains lipase) and bile salts.[10]

    • Incubate at 37°C with agitation for a period simulating intestinal transit time (e.g., 120 minutes).

  • Analysis: At various time points, collect aliquots and analyze for the degree of lipolysis by measuring the release of free fatty acids, and identify the specific mono- and di-acylglycerols formed using chromatographic techniques like HPLC-MS.

In Vivo and In Situ Models

In vivo models, typically using rodents, are essential for understanding the integrated physiological response to POP consumption. The in situ intestinal perfusion model is a powerful technique to study the absorption of lipids and drugs across the intestinal wall.[11]

Step-by-Step Methodology for In Situ Single-Pass Intestinal Perfusion in Rats: [11]

  • Animal Preparation: Anesthetize the rat and expose the small intestine through a midline abdominal incision.

  • Catheterization: Isolate a segment of the jejunum and cannulate both ends with flexible tubing.

  • Perfusion:

    • Perfuse the intestinal segment with a buffer solution (e.g., Krebs-Ringer buffer) containing the lipid formulation (e.g., a micellar solution of POP digestion products) at a constant flow rate (e.g., 0.2 mL/min).[11]

    • Maintain the animal's body temperature at 37°C.

  • Sample Collection: Collect the perfusate from the outlet catheter at regular intervals.

  • Analysis:

    • Measure the concentration of the lipid components in the collected perfusate using analytical techniques like HPLC.

    • Calculate the intestinal permeability and absorption rate of the compounds.

    • Net water flux should be corrected for using a non-absorbable marker.[11]

Applications in Drug Development: A Vehicle for Lipophilic Compounds

The unique physicochemical properties and metabolic pathway of POP and other structured lipids make them attractive vehicles for the oral delivery of poorly water-soluble drugs.

Self-Emulsifying Drug Delivery Systems (SEDDS)

POP can be incorporated as the oil phase in SEDDS.[15] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[16] This pre-dissolved state of the drug in the lipid carrier enhances its solubilization and presentation for absorption.[13]

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

POP can also be used as a solid lipid matrix to formulate SLNs and NLCs. These are colloidal carriers that can encapsulate lipophilic drugs, protecting them from degradation in the GI tract and potentially enhancing their oral bioavailability.[7] The lipid nature of these carriers can also facilitate lymphatic transport, thereby bypassing hepatic first-pass metabolism for certain drugs.[5][18]

Table 2: Lipid-Based Drug Delivery Systems Utilizing Structured Lipids

Delivery SystemDescriptionPotential Advantages
SEDDS Isotropic mixtures of oils, surfactants, and co-solvents that form emulsions in situ.Enhanced drug solubilization, improved bioavailability.[13][15]
SLNs Colloidal particles made from a solid lipid matrix.Controlled drug release, protection of labile drugs, potential for lymphatic targeting.[7]
NLCs A blend of solid and liquid lipids, creating an imperfect crystal lattice.Higher drug loading capacity compared to SLNs.

Conclusion and Future Perspectives

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate is far more than a simple lipid molecule. Its specific stereochemical structure dictates a unique metabolic journey that confers significant nutritional and physiological benefits, most notably in the context of infant nutrition. The principles governing its digestion and absorption provide a compelling case for the importance of lipid structure in dietary fats. Furthermore, the understanding of its behavior in the gastrointestinal tract has opened up exciting possibilities for its use as an advanced drug delivery vehicle for challenging lipophilic compounds. Future research will likely focus on further elucidating the complex interplay between structured lipids like POP, the gut microbiome, and long-term health outcomes, as well as optimizing its application in the targeted delivery of therapeutics.

References

  • In vitro Digestion Characteristics of Hydrolyzed Infant Formula and Its Effects on the Growth and Development in Mice. PMC.
  • What is SN-2 Palmit
  • A Novel Infant Formula with Medium- and Long-Chain Triacylglycerols and sn-2 Palmitate Supports Adequate Growth and Lipid Absorption in Healthy Term Infants. MDPI.
  • SN-2 Palmitate: why you should know about this important compound. Melanie McGrice.
  • Role of sn-2 palmitate on the development of the infant gut microbiome: A metagenomic insight. PubMed.
  • An A2 β-casein infant formula with high sn-2 palmitate and casein phosphopeptides supports adequate growth, improved stool consistency, and bone strength in healthy, term Chinese infants: a randomized, double-blind, controlled clinical trial. Frontiers.
  • THE SYNTHESIS OF sn-2 PALMITATE AS HUMAN MILK FAT SUBSTITUTE FROM PALM OIL FRACTIONS BY ENZYMATIC INTERESTERIFICATION – A REVIEW. Journal of Oil Palm Research.
  • Effects of Term Infant Formulas Containing High sn-2 Palmitate With and Without Oligofructose on Stool Composition, Stool Characteristics, and Bifidogenicity. PMC.
  • Enzymatic Synthesis of Human Milk Fat Substitute - A Review on Technological Approaches.
  • Effects of feeding infant formula rich in sn-2 palmitate for 6 months on fecal saponified fatty acids, calcium and stool characteristics: a cluster-randomized controlled trial. PMC.
  • Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Triglyceride-Mimetic Prodrugs of Buprenorphine Enhance Oral Bioavailability via Promotion of Lymph
  • Sn-2 palmit
  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.
  • novel lipid carriers for oral delivery of lipophilic drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Solid lipid nanoparticle (SLN)
  • Self-Emulsifying Drug Delivery Systems | Pharmaceutical Technology.
  • In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences.
  • Intestinal permeability of metformin using single-pass intestinal perfusion in r
  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Pharma Excipients.
  • Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review.
  • Investigation of the gastric digestion behavior of commercial infant formulae using an in vitro dynamic infant digestion model. Frontiers.
  • In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences.
  • Comparative in vitro digestibility of human milk and infant formulas.
  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly W
  • Enzymatic hydrolysis of triglycerides by digestive lipases.
  • Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Medi
  • Guide for Selecting Experimental Models to Study Dietary F
  • Metabolism of lipids: digestion, absorption, Resynthesis of triacylglycerols in the enterocytes.
  • The chylomicron saga: time to focus on postprandial metabolism. Frontiers.
  • In Vitro Lipid Digestion of Milk Formula with Different Lipid Droplets: A Study on the Gastric Digestion Emulsion Structure and Lipid Release Pattern. Journal of Agricultural and Food Chemistry.
  • 1,3-Dipalmitoyl-2-oleoylglycerol =99 2190-25-2. Sigma-Aldrich.
  • Re-esterification of triacylglycerols in the enterocyte. BrainKart.
  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candid
  • 1,3-Dipalmitoyl-2-oleoylglycerol | CAS 2190-25-2. SCBT.
  • Solid lipid nanoparticles preparation and characteriz
  • Solid Lipid Nanoparticles Preparation and Characteriz
  • Preparation and characterization of solid lipid nanoparticles-a review. PubMed.
  • In vitro dynamic model simulating the digestive tract of 6-month-old infants. PMC.
  • A first step towards a consensus static in vitro model for simulating full-term infant digestion. infogest.
  • Preparation and Characterization of 1,3-Dioleoyl-2-palmitoylglycerol.
  • Acylglycerol Lipases (Neutral Lipid Hydrolysis). AOCS.
  • 1,3-Dipalmitoyl-2-Oleoyl Glycerol. Cayman Chemical.

Sources

Exploratory

Advanced In Vitro Digestion Modeling for 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP)

Executive Summary 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) , is a highly structured triacylglycerol (TAG) characterized by palmitic acid at the sn-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) , is a highly structured triacylglycerol (TAG) characterized by palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. POP is a critical component in the formulation of cocoa butter equivalents, infant formula lipid analogs, and advanced lipid-based drug delivery systems (LBDDS)[1].

Accurately modeling the gastrointestinal digestion and subsequent intestinal absorption of POP is essential for evaluating its bioaccessibility and metabolic fate. While the standardized static INFOGEST model is widely used for complex food matrices, pure structured lipids like POP require specialized, coupled in vitro digestion and Caco-2 cell-mediated models to account for lipid phase dynamics, micellarization, and the severe cytotoxicity of lipolytic products[2]. This whitepaper provides a comprehensive, self-validating methodological framework for simulating the digestion and absorption of POP.

Mechanistic Principles of POP Lipolysis

The structural configuration of POP directly dictates its digestive fate. Pancreatic lipase, the primary lipid digestive enzyme secreted by the mammalian pancreas, is an sn-1,3 regiospecific lipase with no stereoselectivity[2].

When POP is subjected to intestinal lipolysis:

  • Primary Cleavage: Pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free palmitic acid (PA).

  • Intermediate Formation: This yields 1,2-diacylglycerols or 2,3-diacylglycerols (DAGs).

  • Final Hydrolysis: Further cleavage results in 2-oleoyl-monoglyceride (2-MAG) and additional free palmitic acid[2].

Because the sn-2 position remains largely intact during pancreatic lipolysis, the fatty acids esterified in the resulting 2-MAG are predominantly oleic acid (65.43%), while the released free fatty acids (FFAs) are predominantly palmitic acid (51.82%)[2].

POP_Pathway POP 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) Lipase Pancreatic Lipase (sn-1,3 specific) POP->Lipase Hydrolysis DAG Diacylglycerols (1,2-DAG / 2,3-DAG) Lipase->DAG sn-1/3 cleavage FFA Free Palmitic Acid (FFA) Lipase->FFA Release MAG 2-oleoyl-monoglyceride (2-MAG) DAG->MAG sn-1/3 cleavage DAG->FFA Release

Caption: Biochemical pathway of POP hydrolysis by sn-1,3 regiospecific pancreatic lipase.

The Coupled Digestion and Caco-2 Absorption Model

Deviations from the Standard INFOGEST Protocol

The standard INFOGEST protocol utilizes a 1:1 (w/w) food-to-fluid ratio, which is optimal for bulk food matrices[2]. However, applying this directly to pure POP-rich lipids results in poor emulsification, phase separation, and inaccurate lipolysis kinetics.

Causality behind experimental modifications:

  • Substrate-to-Fluid Ratio: A modified 1:12 (w/w) lipid-to-fluid ratio is required to ensure adequate dispersion and maximize the lipid-water interfacial area for lipase action[2].

  • Cytotoxicity Management: Direct application of intestinal digesta to Caco-2 monolayers causes artifactual cell death. Bile salts, pancreatin, and high concentrations of FFAs disrupt cell membranes and tight junctions[2]. Therefore, the micellar fraction must be isolated via ultracentrifugation and diluted to sub-toxic thresholds before cellular application.

Cytotoxicity Thresholds

To maintain a self-validating system, researchers must continuously monitor the concentrations of digestion reagents applied to Caco-2 cells. Exceeding the IC50 values will invalidate absorption data due to compromised monolayer integrity.

Table 1: Cytotoxicity Thresholds (IC50) for Digestion Reagents in Caco-2 Cells[2]

Reagent / ComponentIC50 ValueCytotoxicity Observation / Constraint
Bile Salts 0.22 mMHigh toxicity; requires significant dilution post-digestion.
Pancreatin 0.22 mg/mLHigh toxicity; requires enzyme inactivation/dilution.
Free Fatty Acids (FFA) 1.47 mMDisrupts tight junctions at concentrations > 2.95 mM.
Bovine Serum Albumin (BSA) > 0.20 mMSafe carrier protein; no cytotoxicity observed (0.01–0.20 mM).
Triacylglycerol (TAG) > 10.00 mMSafe; no cytotoxicity observed (1.00–10.00 mM).

Step-by-Step Experimental Methodologies

Protocol 1: Simulated Gastrointestinal Digestion of POP

This protocol utilizes a modified fluid ratio optimized for structured lipids[2],[3].

  • Oral Phase: Combine 100 mg of POP-rich lipid with Simulated Salivary Fluid (SSF) at a 1:12 (w/w) ratio. Adjust to pH 7.0. Incubate at 37 °C for 2 minutes with continuous shaking (100 rpm).

  • Gastric Phase: Add Simulated Gastric Fluid (SGF) containing pepsin (2,000 U/mL final concentration). Adjust the pH to 2.0 using 1 M HCl. Incubate at 37 °C for 120 minutes[3]. (Note: Gastric lipase is often omitted in pure lipid models due to availability and its minor role compared to pancreatic lipase[2]).

  • Intestinal Phase: Adjust the digesta to pH 7.0 using 1 M NaOH. Add Simulated Intestinal Fluid (SIF) containing pancreatin (100 U/mL lipase activity) and bile salts (10 mM final concentration). Incubate at 37 °C for 120 minutes[3].

  • Micellar Isolation: Terminate digestion by heating at 85 °C for 10 minutes. Centrifuge the digesta at 100,000 × g for 1 hour at 4 °C. Collect the middle aqueous phase (micellar fraction) containing mixed micelles of FFAs, MAGs, and bile salts[4].

Protocol 2: Caco-2 Cell-Mediated Absorption (Self-Validating Workflow)
  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until fully differentiated.

  • Baseline Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Sample Application: Dilute the isolated micellar fraction with transport buffer to ensure FFA concentration is < 1.47 mM (to avoid the 2.95 mM tight-junction disruption threshold)[2]. Apply to the apical chamber.

  • Post-Exposure Validation: Measure TEER after the 2-hour incubation.

    • Self-Validation Check: If TEER drops by >20%, the tight junctions have been compromised by bile salt/FFA toxicity. The absorption data is invalid, and the micellar fraction must be diluted further.

  • Lipid Extraction: Wash cells with cold PBS. Extract intracellular lipids using the Bligh and Dyer method (chloroform/methanol/water)[3].

  • Analysis: Analyze intracellular and basolateral secreted lipids via GC-MS (for fatty acids) and LC-MS (for TAG species)[5].

Workflow Oral Oral Phase SSF + Amylase Gastric Gastric Phase SGF + Pepsin (pH 2.0) Oral->Gastric Intestinal Intestinal Phase SIF + Pancreatin + Bile Salts Gastric->Intestinal Micelle Micellar Fraction Isolation Ultracentrifugation Intestinal->Micelle Validation TEER Validation Monitor Monolayer Integrity Micelle->Validation Caco2 Caco-2 Cell Incubation Lipid Uptake & Resynthesis Validation->Caco2 Analysis Lipidomic Profiling GC-MS / LC-MS Caco2->Analysis

Caption: Step-by-step workflow of the coupled in vitro digestion and Caco-2 cell absorption model.

Quantitative Data Summaries

Understanding the lipidomic shift from pre-digestion to post-absorption is vital for drug formulation and nutritional profiling. Tables 2 and 3 summarize the fate of POP-rich lipids through the coupled model.

Table 2: Fatty Acid Distribution Post-Digestion of POP-Rich Lipids[2],[6]

Fatty AcidReleased Free Fatty Acids (FFA)Esterified in 2-Monoacylglycerol (2-MAG)
Palmitic Acid (C16:0) 51.82%16.96%
Oleic Acid (C18:1) 34.74%65.43%
Linoleic Acid (C18:2) 6.68%15.80%
Stearic Acid (C18:0) 5.55%1.81%

Insight: The high concentration of oleic acid in 2-MAG confirms the sn-1,3 regiospecificity of pancreatic lipase, which preferentially strips palmitic acid from the outer glycerol positions.

Table 3: Triacylglycerol (TAG) Profiles: Initial, Resynthesized, and Secreted[2]

TAG SpeciesInitial POP-Rich LipidResynthesized in Caco-2Secreted by Caco-2 (Basolateral)
POP 50.8%10.9%-
POO 17.8%14.0%-
POL/OPL/PLO 7.6%12.2%50.8%
PPO 7.1%20.6%-
PPP -15.9%11.1%
OOL/OLO -6.7%8.4%

Insight: Once absorbed, the enterocytes (Caco-2 cells) do not simply reassemble POP. The resynthesized and secreted TAGs show a highly diverse profile, with POL/OPL/PLO becoming the dominant secreted species (50.8%), indicating significant intracellular lipid remodeling prior to chylomicron assembly[2].

References

  • Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model. MDPI Molecules. [Link]

  • Oleogel Systems for Chocolate Production: A Systematic Review. PMC / National Institutes of Health.[Link]

  • The structure of triglycerides impacts the digestibility and bioaccessibility of nutritional lipids during in vitro simulated digestion. ResearchGate / Food Chemistry. [Link]

  • Structural Mechanism and Hydrolysis Kinetics of In Vitro Digestion Are Affected by a High-Melting-Temperature Solid Triacylglycerol Fraction in Bovine Milk Fat. ACS Publications. [Link]

  • TAILOR-MS, a Python Package that Deciphers Complex Triacylglycerol Fatty Acyl Structures: Applications for Bovine Milk and Infant Formulas. ACS Publications. [Link]

Sources

Foundational

Thermal degradation mechanisms of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

Thermal Degradation Mechanisms of 1,3-Di(hexadecanoyloxy)propan-2-yl octadec-9-enoate: A Mechanistic Guide for Lipid Excipients and Phase-Change Materials Executive Summary 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermal Degradation Mechanisms of 1,3-Di(hexadecanoyloxy)propan-2-yl octadec-9-enoate: A Mechanistic Guide for Lipid Excipients and Phase-Change Materials

Executive Summary

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, universally referred to as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), is a highly structured, symmetrical triglyceride (TAG). Comprising over 15-25% of the triglyceride profile in natural matrices like cocoa butter[1], POP is extensively utilized in pharmaceutical lipid nanoparticles (LNPs), suppository bases, and advanced phase-change materials (PCMs)[2]. However, subjecting POP to thermal stress during formulation (e.g., hot-melt extrusion, sterilization) or prolonged storage induces complex degradation cascades. This whitepaper elucidates the causality behind POP’s thermal degradation, mapping the structural vulnerabilities of its specific fatty acid loci to oxidation, hydrolysis, and polymerization pathways.

Molecular Architecture & Causality of Degradation

The degradation of POP is not a uniform process; it is strictly dictated by its regiospecific molecular architecture. POP consists of:

  • sn-1 and sn-3 positions: Saturated palmitic acid (C16:0). These terminal positions are sterically exposed, making their ester bonds highly susceptible to nucleophilic attack (hydrolysis)[3].

  • sn-2 position: Monounsaturated oleic acid (C18:1, cis-9). The presence of the cis-9 double bond introduces reactive allylic carbons (C8 and C11). Because the dissociation energy of allylic C-H bonds is significantly lower than that of aliphatic C-H bonds, the sn-2 locus acts as the primary initiation site for radical-mediated thermal oxidation[4].

Core Mechanisms of Thermal Degradation

Radical-Mediated Thermal Oxidation (sn-2 Locus)

Thermal oxidation of POP is an autocatalytic chain reaction that predominantly targets the sn-2 oleoyl chain.

  • Initiation & Propagation: Heat provides the activation energy for the abstraction of a hydrogen atom from the allylic carbons of the oleic moiety, generating a localized lipid alkyl radical (L•). This radical rapidly reacts with triplet oxygen to form a peroxyl radical (LOO•), which abstracts another hydrogen to yield a primary sn-2 hydroperoxide (LOOH)[4].

  • Secondary Degradation (β-scission): Hydroperoxides are thermally labile. At temperatures exceeding 120°C, the O-O bond undergoes homolytic cleavage to form alkoxyl radicals (LO•). These radicals undergo β-scission, cleaving the carbon chain to release secondary volatile aldehydes (e.g., nonanal, octanal) and forming stable, highly polar epoxy triglycerides (ETGs)[4].

Nucleophilic Thermal Hydrolysis (sn-1/sn-3 Locus)

In the presence of trace moisture, thermal energy drives the hydrolysis of the ester bonds.

  • Causality: The hydroxide ion from water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester linkage to form a tetrahedral intermediate[3]. Because the sn-1 and sn-3 positions lack the steric hindrance of the central sn-2 position, POP preferentially hydrolyzes at the terminal ends. This yields free palmitic acid and 2-oleoyl-1,3-diacylglycerol, progressively degrading into monoacylglycerols and free glycerol[3].

High-Temperature Polymerization (>180°C)

While oxidation dominates at moderate temperatures (120°C), thermal polymerization becomes the dominant pathway at elevated temperatures (≥180°C)[5].

  • Causality: As the concentration of radical intermediates (L•, LO•, LOO•) peaks, the probability of radical recombination surpasses the rate of oxygen diffusion. Alkyl and alkoxyl radicals cross-link to form C-C, C-O-C, or C-O-O-C bridges[6]. This generates dimeric and oligomeric polymerized triglycerides (PTGs), drastically increasing the viscosity of the lipid matrix and altering the release kinetics of any encapsulated active pharmaceutical ingredients (APIs)[6].

POP_Degradation POP POP (1,3-Dipalmitoyl-2-oleoyl-glycerol) Hydrolysis Thermal Hydrolysis (Trace H2O, >120°C) POP->Hydrolysis sn-1/3 preference Oxidation Thermal Oxidation (O2, Allylic H-abstraction) POP->Oxidation sn-2 locus Polymerization Thermal Polymerization (Radical Recombination, >180°C) POP->Polymerization High Temp (>180°C) FFA Free Fatty Acids (Palmitic > Oleic) Hydrolysis->FFA DAG Diacylglycerols (DAG) Hydrolysis->DAG Oxidation->Polymerization radical intermediates Hydroperoxides sn-2 Hydroperoxides (Primary Oxidation) Oxidation->Hydroperoxides Oligomers Dimeric/Oligomeric TAGs (Increased Viscosity) Polymerization->Oligomers Epoxides Epoxy Triglycerides (ETGs) Secondary Oxidation Hydroperoxides->Epoxides β-scission / rearrangement Volatiles Volatile Aldehydes (Nonanal, Octanal) Hydroperoxides->Volatiles chain cleavage

Fig 1: Mechanistic pathways of POP thermal degradation based on regiospecific loci.

Quantitative Degradation Kinetics

Understanding the shift in degradation pathways requires mapping the kinetic outputs against thermal regimes. The table below summarizes the causality of product formation under different stress conditions.

Thermal RegimeDominant PathwayPrimary Degradation ProductsKinetic Impact & Material Consequence
< 100°C (Moisture) HydrolysisPalmitic Acid, 2-Oleoyl-DAGSlow, linear increase in Acid Value; lowering of melting point[2].
120°C - 160°C (O₂) Oxidationsn-2 Hydroperoxides, ETGs, AldehydesExponential radical propagation; formation of toxic polar components[4].
> 180°C PolymerizationDimeric/Oligomeric TAGs (PTGs)Rapid viscosity increase; Total Polar Compounds (TPC) exceed 25%[6].

Self-Validating Experimental Protocols

To accurately profile the thermal degradation of POP, a self-validating analytical workflow must be employed. Because oxidized triglycerides (ox-TGs) share similar molecular weights and structures, conventional chromatography often fails to separate them[4]. The following protocol utilizes orthogonal techniques—Solid-Phase Extraction (SPE) coupled with LC-MS/MS and GC-FID—to close the mass balance between heavy polar products and volatile cleavage products.

Protocol: Accelerated Thermal Degradation and ETG/FFA Tracking

Step 1: Controlled Thermal Stressing

  • Transfer 10.0 g of high-purity POP standard into a borosilicate glass reactor.

  • Subject the sample to controlled heating profiles (e.g., 120°C and 180°C) using a continuous hot plate setup with a surface-to-volume ratio of 0.04 cm⁻¹ to mimic atmospheric oxygen exposure.

  • Extract 0.5 g aliquots at predefined intervals (1h, 4h, 8h, 24h) and immediately quench in a -20°C ice bath to halt radical propagation.

Step 2: Silica Gel SPE Fractionation Causality: Unreacted POP is non-polar, while degradation products (ETGs, PTGs, FFAs) are highly polar. SPE isolates the polar fraction to prevent ion suppression during MS analysis[6].

  • Load 100 mg of the stressed lipid onto a pre-conditioned silica gel SPE cartridge.

  • Elute the non-polar unreacted POP using 10 mL of hexane/diethyl ether (90:10, v/v).

  • Elute the Total Polar Compounds (TPC), containing ETGs and FFAs, using 10 mL of pure diethyl ether followed by 10 mL of methanol.

Step 3: LC-MS/MS Profiling of Epoxy Triglycerides (ETGs)

  • Reconstitute the polar fraction in isopropanol/methanol (1:1, v/v).

  • Inject into an LC-MS/MS equipped with a C18 reverse-phase column. Use a mobile phase gradient of water (with 5mM ammonium formate) and isopropanol/acetonitrile.

  • Monitor for characteristic fragmentations: ETGs will exhibit precursor ions and oxidized mono-acylglycerol fragments indicative of epoxidation at the 9,10 positions of the sn-2 oleoyl chain[4].

Step 4: GC-FID Quantification of Free Fatty Acids

  • Derivatize a separate aliquot of the polar fraction into Fatty Acid Methyl Esters (FAMEs) using BF3-methanol.

  • Analyze via GC-FID. The ratio of palmitic acid to oleic acid will validate the regiospecificity of the hydrolysis (expecting a higher yield of cleaved palmitic acid due to sn-1/sn-3 steric accessibility).

Analytical_Workflow Prep Sample Prep (POP Matrix) Stress Thermal Stress (120°C - 180°C, 1-24h) Prep->Stress SPE Silica Gel SPE (Polar Fractionation) Stress->SPE LCMS LC-MS/MS (ETG Profiling) SPE->LCMS Polar TAGs GCFID GC-FID (FFA & Volatiles) SPE->GCFID Non-polar & FFAs Data Kinetic Modeling & Degradation Mapping LCMS->Data GCFID->Data

Fig 2: Orthogonal analytical workflow for quantifying POP thermal degradation products.

References

  • Grokipedia. Cocoa butter. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties. Retrieved from:[Link]

  • MATEC Web of Conferences. Mass Balances and Thermodynamics Study of Thermal Triglyceride Hydrolysis. Retrieved from:[Link]

  • ResearchGate. Tracking the dynamics of epoxy triglycerides during thermal oxidation by liquid chromatography-mass spectrometry. Retrieved from:[Link]

  • Science and Education Publishing. Influence of Temperature on Triacylglycerol Degradation in Camellia Seed Oil during Accelerated Thermal Oxidation. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Oxidation and Polymerization of Triacylglycerols: In-Depth Investigations towards the Impact of Heating Profiles. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regiospecific Enzymatic Synthesis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (OPO)

Abstract This document provides a comprehensive guide to the regiospecific synthesis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, a structured triacylglycerol (TAG) also known as 1,3-dipalmitoyl-2-oleoyl-glyce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the regiospecific synthesis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, a structured triacylglycerol (TAG) also known as 1,3-dipalmitoyl-2-oleoyl-glycerol (OPO). This molecule is of significant interest in the pharmaceutical and nutritional sciences due to its structural similarity to a primary component of human milk fat, which influences fatty acid absorption and calcium metabolism in infants.[1][2] We present a detailed, two-step chemoenzymatic protocol that leverages the high selectivity of sn-1,3 specific lipases to achieve high yield and isomeric purity. The protocol emphasizes practical, field-proven techniques, from substrate preparation to final product purification and characterization, designed for reproducibility and scalability.

Introduction: The Rationale for OPO Synthesis

Structured triacylglycerols (STAGs) are lipids that have been engineered to contain specific fatty acids at defined positions on the glycerol backbone.[3] 1,3-Dipalmitoyl-2-oleoyl-glycerol (OPO) is a paramount example, where palmitic acid (C16:0) occupies the external sn-1 and sn-3 positions, and oleic acid (C18:1) is at the internal sn-2 position. This specific arrangement is abundant in human milk fat and is structurally distinct from the typical vegetable oil-based TAGs where palmitic acid is often at the sn-2 position.[1]

The regiospecificity of fatty acids in TAGs is not trivial; it profoundly impacts their digestion, absorption, and metabolic fate. During digestion, pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions. When palmitic acid is at these positions (as in OPO), it is released as a free fatty acid, which is readily absorbed. Conversely, if palmitic acid is at the sn-2 position, it is absorbed as 2-palmitoyl-monoglyceride. Free palmitic acid released from the sn-2 position can form insoluble calcium soaps in the gut, leading to reduced calcium and fat absorption and harder stools in infants. Therefore, synthesizing OPO with high isomeric purity is a critical goal for developing advanced infant formulas and specialized nutritional products.[1][2]

Enzymatic synthesis offers a superior alternative to chemical methods, which often lack regiospecificity and require harsh reaction conditions.[3] Immobilized sn-1,3 specific lipases, such as that from Rhizomucor miehei, serve as efficient and reusable biocatalysts that can direct the acylation to the desired positions under mild, solvent-free conditions.[4] This guide details a robust two-step enzymatic process designed to maximize the yield and purity of OPO.[2][5]

Synthesis Strategy Overview

To achieve high regiospecific purity, a two-step enzymatic approach is employed. This method provides greater control over the final product structure compared to a one-step interesterification.

  • Step 1: Alcoholysis of Tripalmitin. An sn-1,3 specific lipase is used to selectively remove the palmitic acid moieties from the sn-1 and sn-3 positions of tripalmitin (PPP), yielding 2-monopalmitin (2-MP) as the key intermediate.

  • Step 2: Esterification of 2-Monopalmitin. The purified 2-MP is subsequently esterified with an excess of oleic acid, again using an sn-1,3 specific lipase. The enzyme directs the oleic acid to the available sn-1 and sn-3 positions, forming the target OPO molecule.

This strategy is visualized in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: 2-Monopalmitin Synthesis cluster_step2 Step 2: OPO Synthesis & Purification cluster_analysis Quality Control Tripalmitin Tripalmitin (PPP) Reaction1 Enzymatic Alcoholysis (Lipozyme RM IM) Tripalmitin->Reaction1 Ethanol Ethanol Ethanol->Reaction1 CrudeMP Crude Product (2-MP, PPP, Ethyl Palmitate) Reaction1->CrudeMP Purification1 Crystallization CrudeMP->Purification1 PureMP Purified 2-Monopalmitin (2-MP) Purification1->PureMP Reaction2 Enzymatic Esterification (Lipozyme RM IM) PureMP->Reaction2 OleicAcid Oleic Acid OleicAcid->Reaction2 CrudeOPO Crude Product (OPO, FFA, etc.) Purification2 Molecular Distillation CrudeOPO->Purification2 FinalProduct Purified OPO (>95% Purity) Purification2->FinalProduct Analysis Characterization (HPLC, GC, NMR) FinalProduct->Analysis

Figure 1: Overall workflow for the two-step enzymatic synthesis of OPO.

Materials and Methods

Reagents and Consumables
Reagent/MaterialGradeSupplierComments
Tripalmitin (PPP)>99% PuritySigma-AldrichSubstrate for Step 1
Oleic Acid>90% PuritySigma-AldrichAcyl donor for Step 2
Lipozyme® RM IMImmobilizedNovozymessn-1,3 specific lipase from Rhizomucor miehei
EthanolAnhydrous, >99.5%Fisher ScientificReactant and solvent for crystallization
n-HexaneHPLC GradeFisher ScientificSolvent for reaction and analysis
AcetoneACS GradeVWRSolvent for crystallization
Nitrogen GasHigh PurityAirgasFor providing an inert atmosphere
Analytical StandardsVariousNu-Chek Prep, Inc.For GC and HPLC calibration (e.g., OPO, PPP, oleic acid)
Equipment
EquipmentPurpose
Jacketed Glass ReactorControlled temperature reactions
Magnetic Stirrer HotplateAgitation and heating
Vacuum Pump & ControllerSolvent removal, reduced pressure reactions
Rotary EvaporatorSolvent removal
Short-Path Distillation UnitPurification of final product
Gas Chromatograph (GC-FID)Fatty acid composition analysis
HPLC System (RP-C18 column)TAG profile and purity analysis
NMR Spectrometer (¹³C)Positional analysis of fatty acids

Experimental Protocols

Protocol 1: Synthesis of 2-Monopalmitin (2-MP)

This step involves the selective alcoholysis of tripalmitin. The use of an sn-1,3 specific lipase ensures that the ester linkages at the outer positions are preferentially cleaved, preserving the palmitoyl group at the sn-2 position.[2]

Procedure:

  • Reactor Setup: Set up a 250 mL jacketed glass reactor equipped with a magnetic stirrer and a condenser. Circulate water through the jacket to maintain the reaction temperature at 55°C.

  • Substrate Preparation: Add tripalmitin (20 g) and anhydrous ethanol (80 mL) to the reactor. Stir the mixture until the tripalmitin is fully dissolved.

  • Enzyme Addition: Once the temperature is stable, add Lipozyme® RM IM (2.0 g, 10% w/w of tripalmitin).

  • Reaction: Run the reaction for 8-12 hours under continuous stirring. The progress can be monitored by taking small aliquots and analyzing them via TLC or HPLC.

  • Enzyme Removal: After the reaction, stop the heating and filter the mixture while warm to recover the immobilized enzyme. The enzyme can be washed with hexane, dried, and stored for reuse.

  • Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator.

  • Crystallization & Purification:

    • Dissolve the resulting crude solid in 100 mL of warm acetone.

    • Slowly cool the solution to 4°C and hold for 12 hours to allow the 2-MP to crystallize.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified 2-MP crystals under vacuum. A yield of ~80-85% with >95% purity is expected.[2]

Protocol 2: Esterification of 2-MP to Synthesize OPO

In this step, the purified 2-MP is esterified with oleic acid. To drive the reaction towards the desired product and minimize side reactions, a solvent-free system under reduced pressure is employed. This helps to remove the water produced during esterification.

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor for operation under vacuum. Maintain the temperature at 60°C.

  • Substrate Loading: Add the purified 2-monopalmitin (10 g) and oleic acid to the reactor. A molar ratio of oleic acid to 2-MP of 2.5:1 is recommended to ensure complete esterification of the sn-1 and sn-3 positions.

  • Enzyme Addition: Add Lipozyme® RM IM (5% w/w of total substrates).

  • Reaction: Stir the mixture at 200 rpm under reduced pressure (10-20 mbar) for 6-8 hours. The removal of water shifts the equilibrium towards product formation.

  • Enzyme Removal: After the reaction is complete (as determined by HPLC analysis showing minimal remaining 2-MP), cool the mixture slightly and filter to remove the enzyme.

Protocol 3: Purification of OPO

The crude product from Protocol 2 contains the target OPO, unreacted oleic acid, and minor by-products. Short-path (molecular) distillation is the most effective method for removing the volatile free fatty acids without degrading the TAG product.[6]

Procedure:

  • Setup: Assemble the short-path distillation apparatus.

  • Degassing: Gently heat the crude product to 70°C under vacuum to remove any residual water or volatile compounds.

  • Distillation: Gradually increase the evaporator temperature to 210-230°C while maintaining a high vacuum (<0.01 mbar). The free fatty acids will evaporate and be collected in the cold trap/distillate flask.

  • Collection: The purified, non-volatile OPO product remains as the residue.

  • Final Product: The resulting product should be a clear, pale-yellow oil or a soft solid at room temperature, with a purity of >95%.

Product Characterization and Quality Control

Thorough analysis is essential to confirm the identity, purity, and regiospecificity of the synthesized OPO.

TAG Profile by HPLC
  • System: Reversed-phase HPLC with an ELSD or MS detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetone and acetonitrile is effective for separating TAGs.[7][8]

  • Purpose: To quantify the purity of OPO and identify any remaining substrates or by-products (e.g., PPP, di-glycerides).

Fatty Acid Composition by GC
  • Method: The purified TAG is first transesterified to fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by GC-FID.

  • Purpose: To confirm that the overall fatty acid composition matches the theoretical values for OPO (approximately 2 moles of palmitic acid to 1 mole of oleic acid).[9]

Positional Distribution by ¹³C NMR
  • Rationale: ¹³C NMR is a powerful non-destructive technique for determining the position of fatty acids on the glycerol backbone.[10] The chemical shifts of the carbonyl carbons of the fatty acyl chains are distinct for the sn-1,3 and sn-2 positions.

  • Expected Result: For OPO, the spectrum will show two distinct carbonyl signals: one corresponding to the oleoyl group at the sn-2 position and another for the palmitoyl groups at the sn-1,3 positions.

Figure 2: Chemical reaction scheme for the two-step synthesis of OPO.

Expected Results & Troubleshooting

This protocol is designed to be robust. Below is a summary of expected outcomes and potential issues.

ParameterExpected OutcomePotential Issue & Solution
2-MP Yield 80-85%Low Yield: Incomplete reaction. Extend reaction time or increase enzyme load.
2-MP Purity >95%Low Purity: Inefficient crystallization. Optimize cooling rate or recrystallize.
OPO Yield >75%Low Yield: Inefficient water removal. Ensure a high vacuum is maintained during esterification.
OPO Purity >95%High FFA Content: Incomplete distillation. Increase evaporator temperature or distillation time.
Acyl Migration <5% Palmitic at sn-2High Migration: Reaction temperature too high. Reduce temperature for esterification step (e.g., to 55°C).[11]

Conclusion

The described two-step enzymatic protocol provides a highly selective and efficient pathway for the synthesis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (OPO). By leveraging the sn-1,3 regiospecificity of immobilized Rhizomucor miehei lipase, this method allows for the production of a high-purity structured TAG that is critical for advanced nutritional and pharmaceutical applications. The inclusion of robust purification and analytical validation steps ensures that the final product meets the stringent quality requirements for its intended use.

References

  • Enzymatic preparation of structured triacylglycerols with arachidonic and palmitic acids at the sn-2 position for infant formula use. (2019). PubMed.
  • Two-Step Enzymatic Synthesis of Structured Triacylglycerols from ARASCO© and Coconut Oil. (2024). MDPI.
  • Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice. PMC.
  • Enzymatic synthesis of structured triacylglycerols (sTAGs) highly rich in palmitic acid at position 2 and caprylic acid at positions 1 and 3. (2025).
  • Characterization of pharmaceutic structured triacylglycerols by high-performance liquid chromatography/tandem high-resolution mass spectrometry and its application to structured f
  • Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids. (2019). SciSpace.
  • Stability comparison of four lipases and catalytic mechanism during the synthesis of 1,3-di-oleic-2-medium chain triacylglycerols in a trace water-in-oil system: Experimental analyses and computational simul
  • Structured Lipids Produced through Lipase-Catalyzed Acidolysis of Canola Oil. (2016). Semantic Scholar.
  • Immobilised Aspergillus niger lipase synthesises sn-1,3-dioleoyl-2-palmitoylglycerol. (2025). Czech Journal of Food Sciences.
  • Production of structured triacylglycerols rich in palmitic acid at sn-2 position and oleic acid at sn-1,3 positions as human milk fat substitutes by enzymatic acidolysis. (2025).
  • Chemical synthesis and NMR characterization of structured polyunsatur
  • Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase c
  • Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols. (2019). J-Stage.
  • Lipase-Catalyzed Synthesis of Structured Triacylglycerides
  • Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase c
  • Preparation and Characterization of 1,3-Dioleoyl-2-palmitoylglycerol. (2011).
  • Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols. PMC.
  • Lipase-catalyzed production of structured triacylglycerols Causevic, Ariana. (2022). Lund University Research Portal.
  • Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol. (2011). PubMed.
  • A Technical Guide to the Chemical Synthesis of 1,3-Distearoyl-2-oleoylglycerol (SOS). Benchchem.
  • (PDF) Characterization of Triacylglycerol Composition of Fish Oils by Using Chromatographic Techniques. (2025).
  • 1,3-Dipalmitoyl-2-oleoylglycerol =99 2190-25-2. Sigma-Aldrich.
  • Characterization of Triacylglycerol Composition of Fish Oils by Using Chrom
  • 1,3-Dipalmitoyl-2-Oleoyl Glycerol. Cayman Chemical.

Sources

Application

Application Note: High-Resolution HPLC-ELSD Quantification Protocol for 1,3-dipalmitoyl-2-oleoyl-glycerol (POP)

Executive Summary & Scope 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, universally known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) , is a critical symmetric monounsaturated triacylglycerol (SMUT). As a primary s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, universally known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) , is a critical symmetric monounsaturated triacylglycerol (SMUT). As a primary structural lipid, it dictates the crystallization behavior and polymorphic stability of cocoa butter, palm oil fractions, and advanced lipid nanoparticle (LNP) excipients.

Accurate quantification of POP is analytically challenging. Triglycerides lack a conjugated π -electron system, rendering standard UV detection highly susceptible to baseline drift during gradient elution. While Gas Chromatography (GC) is an option, it requires high temperatures that risk thermal degradation of intact triglycerides or necessitates derivatization, which destroys positional isomer information . Therefore, High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) is the gold-standard methodology. This application note details a self-validating, field-proven protocol for the precise quantification of POP in complex lipid matrices.

Mechanistic Principles (The "Why")

As an analytical scientist, it is crucial to understand the causality behind the chosen chromatographic and detection parameters:

  • Separation Strategy (NARP): We employ Nonaqueous Reversed-Phase (NARP) chromatography. Aqueous mobile phases cause highly hydrophobic triglycerides to precipitate. NARP separates lipids based on their Equivalent Carbon Number (ECN) , defined as ECN=CN−2n (where CN is the total acyl carbon number and n is the number of double bonds). For POP ( C16:0−C18:1−C16:0 ), CN=50 and n=1 , yielding an ECN of 48. We utilize an Acetonitrile/Dichloromethane (ACN/DCM) gradient. ACN acts as the "weak" polar solvent to retain lipids on the C18 phase, while DCM acts as the "strong" non-polar solvent to elute them, providing excellent lipid solubility .

  • Detection Strategy (ELSD): ELSD is a mass-sensitive detector perfectly suited for gradient elution. The column effluent is nebulized into an aerosol, the volatile ACN/DCM mobile phase is evaporated in a heated drift tube, and the remaining non-volatile POP particles scatter a light beam. Because DCM is highly volatile, we can operate the drift tube at a lower temperature (45–60 °C), preventing the thermal degradation of shorter-chain lipids and maximizing the signal-to-noise ratio .

  • Self-Validating Calibration: The light scattering response of ELSD is inherently non-linear due to droplet size distribution dynamics. The scattering intensity ( A ) relates to the analyte mass ( m ) via the power law A=a⋅mb . A robust protocol must employ a log-log transformation ( logA=blogm+loga ) to ensure linearity across the dynamic range. Furthermore, we spike Triheptadecanoin (C17:0 TAG) as an internal standard (IS). Because odd-chain triglycerides are virtually absent in natural plant fats, it ensures no co-elution with endogenous lipids while correcting for any fluctuations in nebulizer gas flow .

Analytical Workflow

HPLC_ELSD_Workflow cluster_0 1. Sample Preparation cluster_1 2. HPLC-ELSD System cluster_2 3. Data Processing N1 Lipid Extraction N2 Spike IS (Triheptadecanoin) N1->N2 N3 Dissolve in DCM N2->N3 N4 NARP-HPLC (C18 Column) N3->N4 N5 Nebulization (N2 Gas) N4->N5 N6 Evaporation (Drift Tube) N5->N6 N7 Light Scattering Detection N6->N7 N8 Peak Integration (ECN=48) N7->N8 N9 Log-Log Calibration N8->N9

Analytical workflow for POP quantification using NARP-HPLC-ELSD.

Experimental Protocol

Materials & Reagents
  • Standards: 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) reference standard (≥99%), Triheptadecanoin (IS, ≥99%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Dichloromethane (DCM).

  • Column: High-density C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Note: A 250 mm length is critical to provide the theoretical plates required to resolve POP from closely eluting ECN 48 isomers like PPO.

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Standard Matrix

  • Prepare a stock solution of Triheptadecanoin (IS) at 1.0 mg/mL in DCM.

  • Prepare POP calibration standards ranging from 0.05 mg/mL to 5.0 mg/mL in DCM.

  • Spike exactly 100 µL of the IS stock into 900 µL of each POP standard to create the final calibration series.

Step 2: Sample Preparation

  • Accurately weigh ~50 mg of the target lipid matrix into a 10 mL volumetric flask.

  • Add 1.0 mL of the IS stock solution.

  • Bring to volume with DCM (final sample concentration ~5 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Critical Causality: DCM is an aggressive halogenated solvent. Using standard nylon or cellulose acetate filters will result in filter dissolution, severe sample contamination, and immediate column degradation. PTFE is mandatory.

Step 3: HPLC System Equilibration

  • Purge the system with Mobile Phase A (ACN) and Mobile Phase B (DCM).

  • Set the column oven to 30 °C. Critical Causality: Elevated column temperatures reduce the viscosity of the lipid-DCM mixture, improving mass transfer kinetics between the stationary and mobile phases, which sharpens the POP peak.

Step 4: ELSD Parameter Optimization

  • Nebulizer Gas: High-purity Nitrogen at 1.2 L/min.

  • Drift Tube Temperature: 50 °C.

  • Gain/Attenuation: Set according to manufacturer specifications to prevent photodiode saturation at the 5.0 mg/mL upper limit.

Step 5: Execution & Data Processing

  • Inject 10 µL of the sample and execute the gradient program (Table 1).

  • Identify the POP peak by matching its relative retention time (RRT) to the IS and its ECN of 48.

  • Integrate peak areas. Calculate the Area Ratio ( AreaPOP​/AreaIS​ ).

  • Plot log(Area Ratio) versus log(Concentration Ratio) to construct the calibration curve and interpolate the sample concentration.

Data Presentation

Table 1: NARP-HPLC Gradient Elution Program A linear gradient is employed to sequentially elute triglycerides from lowest to highest ECN.

Time (min)Mobile Phase A (ACN) %Mobile Phase B (DCM) %Flow Rate (mL/min)
0.070301.0
30.030701.0
35.030701.0
36.070301.0
45.070301.0

Table 2: Method Validation Parameters for POP Quantification Based on industry-standard cross-validation metrics for ELSD lipid analysis.

Validation ParameterTypical PerformanceAcceptance Criteria
Linearity ( R2 ) > 0.995 (Log-Log) ≥0.990
Limit of Detection (LOD) 0.005 mg/mLSignal-to-Noise ≥3
Limit of Quantitation (LOQ) 0.016 mg/mLSignal-to-Noise ≥10
Intra-day Precision (RSD%) 1.8% ≤2.0%
Inter-day Precision (RSD%) 2.4% ≤5.0%
Accuracy (Recovery) 98.5 ± 1.2%95.0 - 105.0%

References

  • Comparison of HPLC and GLC Techniques for the Determination of the Triglyceride Profile of Cocoa Butter. Journal of Agricultural and Food Chemistry (2000). URL:[Link]

  • Triacylglycerol Analysis of Fats and Oils by Evaporative Light Scattering Detection. Journal of the American Oil Chemists' Society (2009). URL:[Link]

  • AQbD-Based UPLC-ELSD Method for Quantifying Medium Chain Triglycerides in Labrafac™ WL 1349 for Nanoemulsion Applications. Pharmaceutics (2024). URL:[Link]

Method

Supercritical fluid extraction of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate from biomass

Application Note: Supercritical Fluid Extraction and Isolation of 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) from Plant Biomass Executive Summary 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, commonly known as 1,3-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Supercritical Fluid Extraction and Isolation of 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) from Plant Biomass

Executive Summary

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), is a symmetrical, mono-unsaturated triacylglycerol (TAG). It is a highly valued lipid component, serving as a critical structural fat in the formulation of Cocoa Butter Equivalents (CBEs) due to its sharp melting profile[1]. Traditional solvent extraction methods (e.g., hexane) lack the selectivity required to isolate specific TAGs and leave behind toxic residues. Supercritical Fluid Extraction (SFE) using carbon dioxide (scCO₂), combined with sequential depressurization, provides a green, highly tunable, and self-validating methodology to selectively fractionate POP from complex biomass matrices[2].

Physicochemical Rationale for SFE Parameters

The extraction of specific triglycerides using scCO₂ is governed by the delicate balance between solvent density and solute vapor pressure.

  • Mass Transfer and Solvation: POP (C50) possesses a slightly lower molecular weight than other major co-occurring TAGs, such as 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS) and 1,3-distearoyl-2-oleoyl-glycerol (SOS, C54)[3]. Because solubility in scCO₂ is inversely proportional to molecular weight within homologous series, POP is preferentially solubilized and extracted during the early stages of SFE[3].

  • The Crossover Effect: To maximize POP yield, the system must operate above the "crossover pressure" for lipids (typically >20 MPa). At elevated pressures (e.g., 35–45 MPa), increasing the temperature to 60–80 °C causes an exponential rise in the vapor pressure of the TAGs[2][3]. This vapor pressure increase overcompensates for the slight reduction in scCO₂ density caused by the higher temperature, resulting in a dramatic increase in overall lipid solubility and extraction efficiency[3].

Biomass Matrix Selection and Comparative Yields

The two primary commercial sources for POP isolation are cocoa nibs and palm oil derivatives (specifically Palm Mid-Fraction, PMF)[1][4]. The choice of biomass dictates the necessary extraction parameters.

Table 1: Comparative SFE Parameters and POP Yields across Biomass Sources

Biomass SourceOptimal PressureOptimal TempMajor TAG ProfilePOP Content in Extract
Cocoa Nibs 35 MPa60 °CPOP, POS, SOS~19.8% - 22.8%[5]
Palm Mid-Fraction 45 MPa80 °CPOP, POO, POS> 65.0%[1]

Process Visualization

SFE_Workflow A Biomass Pre-treatment (Milling to 0.5-1.5 mm) B Supercritical CO2 Extraction Vessel (35-45 MPa, 60-80°C) A->B scCO2 Flow C Fractionation Separator 1 (20 MPa: Heavy TGs) B->C Depressurization D Fractionation Separator 2 (5 MPa: POP Isolation) C->D Depressurization E HPLC-ELSD Quantitative Analysis D->E POP Extract

Figure 1: Supercritical CO2 extraction and sequential fractionation workflow for POP isolation.

Standard Operating Procedure (SOP): SFE and Fractionation

This protocol is designed as a self-validating system. By utilizing sequential depressurization, the physical separation of the lipids acts as an internal confirmation of the thermodynamic principles applied.

Phase 1: Biomass Preparation

  • Drying: Lyophilize or oven-dry the biomass (cocoa nibs or palm kernel) to a moisture content of < 4%. Causality: Excess water acts as a barrier to scCO₂ diffusion and can alter the polarity of the fluid, reducing TAG solubility.

  • Milling: Grind the biomass to a particle size of 0.5 to 1.5 mm[2]. Causality: Particles smaller than 0.5 mm lead to bed compaction and CO₂ channeling, while particles larger than 1.5 mm severely limit the intra-particle mass transfer kinetics.

Phase 2: SFE System Equilibration & Extraction

  • Pump Priming: Circulate an ethylene glycol-water mixture (50:50, v/v) through the CO₂ pump cooling jacket, maintaining the temperature at -20 °C[4]. Causality: CO₂ must be kept in a dense, liquid state before entering the high-pressure pump to prevent cavitation and ensure a stable mass flow rate.

  • Vessel Loading: Pack the extraction vessel with the milled biomass, using glass wool at both ends to prevent particle entrainment into the tubing.

  • Dynamic Extraction: Pressurize the extraction vessel to 35 MPa and heat to 60 °C (for cocoa nibs)[3]. Initiate a continuous scCO₂ flow rate of 2.0 to 4.0 mL/min[3].

Phase 3: Sequential Depressurization (Fractionation) To isolate POP from heavier TAGs (like SOS and SSS), a two-stage separation is employed:

  • Separator 1 (Heavy TAG Precipitation): Depressurize the fluid exiting the extraction vessel to 20 MPa at 50 °C. Causality: The drop in density selectively precipitates the highest molecular weight and most saturated TAGs, while POP remains solubilized in the scCO₂ stream.

  • Separator 2 (POP Isolation): Further depressurize the fluid to 5 MPa at 40 °C. At this state, CO₂ reverts to a gas, losing all solvating power. The POP-rich fraction precipitates and is collected in the collection vial[4].

Analytical Validation: HPLC-ELSD Profiling

Because triglycerides lack strong UV chromophores, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection is mandatory for accurate quantification.

  • Sample Preparation: Dissolve 10 mg of the Separator 2 extract in 1 mL of chloroform/methanol (1:1, v/v).

  • Chromatography: Inject 10 µL onto a non-aqueous reversed-phase (NARP) C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient of Acetonitrile and Dichloromethane. POP will elute based on its Equivalent Carbon Number (ECN). For POP, ECN = Total Carbon (50) - 2 * Number of Double Bonds (1) = 48.

  • Validation: Compare the retention time of the primary peak against a highly purified 1,3-dipalmitoyl-2-oleoyl-glycerol analytical standard to confirm successful isolation[4].

References

  • The effect of flow rate at different pressures and temperatures on cocoa butter extracted from cocoa nib using supercritical carbon dioxide Source: PMC (Journal of Food Engineering) URL:[Link]

  • Supercritical Carbon Dioxide Extraction Of Cocoa Butter: Optimization Of Operating Conditions And Sample Matrix Effect Source: Universiti Putra Malaysia (UPM) URL:[Link]

  • The effects of pressure, temperature, CO2 flow rate in the properties and solubility of trygliceride and fatty acid using supercritical CO2 extraction of cocoa butter from cocoa nib Source: University of Pasundan URL:[Link]

  • Balancing functional and health benefits of food products formulated with palm oil as oil sources Source: PMC URL:[Link]

  • Supercritical carbon dioxide (SC-CO2) extraction and fractionation of palm kernel oil from palm kernel as cocoa butter replacers blend Source: ResearchGate URL: [Link]

  • Vegetable Oil Fractionation: Technological Methods, Applications, and Future Perspectives Source: DergiPark URL: [Link]

Sources

Application

Application Note: Formulation and Optimization of Solid Lipid Nanoparticles (SLNs) Using 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

Executive Summary The development of stable, high-capacity Solid Lipid Nanoparticles (SLNs) requires precise selection of the lipid matrix. 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , widely known as 1,3-dipalm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stable, high-capacity Solid Lipid Nanoparticles (SLNs) requires precise selection of the lipid matrix. 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , widely known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) , is a highly structured, mixed-acid triacylglycerol that serves as a premier excipient for advanced drug delivery systems. This application note provides a comprehensive, self-validating protocol for formulating POP-based SLNs, detailing the mechanistic causality behind thermal processing, polymorphic control, and in vitro performance.

Mechanistic Rationale: The Superiority of POP in SLNs

The primary challenge in SLN formulation using fully saturated triglycerides (e.g., tristearin) is their tendency to form highly ordered, perfect crystalline lattices (the β-form) during storage. This dense packing leaves minimal spatial voids, leading to the gradual expulsion of encapsulated active pharmaceutical ingredients (APIs).

POP circumvents this limitation through its unique molecular architecture. Comprising two saturated palmitic acid (C16:0) chains at the sn-1 and sn-3 positions and a monounsaturated oleic acid (C18:1) at the sn-2 position, POP introduces a structural asymmetry into the lipid matrix 1. The cis-double bond of the oleic acid creates a steric "kink" that physically disrupts perfect crystalline packing 2. This hindrance favors the retention of less ordered polymorphic states (α and β′ forms), providing stable lattice imperfections that significantly enhance drug entrapment efficiency (EE%) and prevent premature API expulsion 3.

Polymorphism Melt Melted POP (Disordered) Alpha α-Form (Hexagonal) High API Loading Melt->Alpha Rapid Cooling BetaPrime β'-Form (Orthorhombic) Stable SLN Matrix Alpha->BetaPrime Slow Transition Beta β-Form (Triclinic) API Expulsion Risk BetaPrime->Beta Storage/ Thermal Stress

Polymorphic transition pathways of POP in SLN formulations.

Physicochemical Profiling

Understanding the thermal behavior of POP is critical for reproducible SLN formulation. The lipid exhibits complex polymorphism, and controlling its thermal history is the first step in successful nanoparticle engineering.

PropertyValue / Description
IUPAC Name 1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate
CAS Number 2190-25-2
Molecular Weight 833.4 g/mol
Polymorphic Forms α, γ, δ, β′2, β′1, β2, and β1 4
Melting Point (β-form) ~35 °C – 37 °C
Required Melt Temp for SLNs > 70 °C (to erase thermal history) 5

Self-Validating Formulation Protocol: Hot High-Pressure Homogenization

This step-by-step methodology utilizes Hot High-Pressure Homogenization (HPH), the industry standard for scalable SLN production. The protocol is embedded with diagnostic checkpoints to ensure a self-validating workflow.

Materials
  • Lipid Matrix: POP (5.0% w/w)

  • Surfactant: Poloxamer 188 or Tween 80 (2.5% w/w)

  • Co-surfactant (Optional): Soya lecithin (0.5% w/w)

  • Aqueous Phase: Ultra-pure water (q.s. to 100%)

  • API: Hydrophobic model drug

Step-by-Step Procedure
  • Thermal Erasure & Lipid Melting: Heat the POP lipid to 70 °C.

    • Causality: Heating well above its natural melting point completely destroys pre-existing crystal structures (erasing the "thermal history"). This prevents premature, heterogeneous nucleation during homogenization 5.

  • API Dissolution: Dissolve the lipophilic API into the molten POP. Stir gently until optically clear.

  • Aqueous Phase Preparation: Dissolve the surfactant(s) in ultra-pure water and heat to exactly 70 °C.

    • Causality: Strict temperature matching prevents localized sub-cooling and premature lipid solidification when the aqueous and lipid phases are combined.

  • Pre-Emulsification: Add the hot aqueous phase to the molten lipid phase under continuous high-shear mixing (e.g., Ultra-Turrax at 10,000 rpm for 5 minutes).

    • Validation Checkpoint: Analyze an aliquot via Dynamic Light Scattering (DLS) or optical microscopy. The pre-emulsion droplet size must be < 2 μm. If larger, increase shear time or surfactant concentration before proceeding.

  • High-Pressure Homogenization: Process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles, maintaining the system at 70 °C.

  • Controlled Crystallization: Cool the nanoemulsion gradually to room temperature (approx. 20 °C) to initiate lipid crystallization.

    • Causality: Rapid shock-cooling traps the lipid entirely in the highly unstable α-form, which can rapidly transition and cause particle aggregation. Controlled cooling allows the formation of a stable β′-matrix 3.

SLN_Workflow Lipid Melt POP Lipid Phase (> 70°C) Drug Dissolve Lipophilic API Lipid->Drug PreEmulsion High-Shear Mixing (Pre-emulsion) Drug->PreEmulsion Aqueous Heat Aqueous Phase + Surfactant (70°C) Aqueous->PreEmulsion HPH Hot High-Pressure Homogenization PreEmulsion->HPH Cooling Controlled Cooling (Crystallization) HPH->Cooling SLN Solid Lipid Nanoparticles (α / β' polymorphs) Cooling->SLN

Workflow for POP-based SLN formulation via Hot High-Pressure Homogenization.

Optimization & Quantitative Outcomes

The table below summarizes expected outcomes based on systematic variations in the POP SLN formulation, demonstrating the impact of surfactant choice and lipid concentration on critical quality attributes (CQAs).

POP Conc. (% w/w)Surfactant SystemMean Particle Size (nm)PDIEntrapment Efficiency (%)Stability (30 days)
5.0Tween 80 (2.5%)145 ± 80.1888.5 ± 2.1Excellent (β' retained)
5.0Poloxamer 188 (2.5%)162 ± 120.2185.2 ± 3.4Good
10.0Tween 80 (2.5%)280 ± 150.3591.0 ± 1.8Moderate (Aggregation)
5.0Tween 80 + Lecithin120 ± 60.1294.3 ± 1.5Superior

Note: High lipid concentrations (10%) without a proportional increase in surfactant lead to insufficient surface coverage, resulting in a higher Polydispersity Index (PDI) and eventual particle aggregation.

In Vitro Digestion & Bioavailability

When orally administered, POP-based SLNs undergo targeted lipolysis in the gastrointestinal tract. In vitro models utilizing Caco-2 cell monolayers and simulated gastrointestinal fluids demonstrate that the sn-1 and sn-3 palmitic acids are preferentially hydrolyzed by pancreatic lipases 6.

This enzymatic cleavage leaves the sn-2 monoacylglycerol (2-MAG) rich in oleic acid. The resulting oleic acid-rich 2-MAG readily forms mixed micelles with endogenous bile salts. This micellarization process significantly enhances the transepithelial transport and overall bioavailability of the encapsulated lipophilic API across the intestinal epithelium without inducing cytotoxicity 6.

References

  • The Role of Triglycerides in Advanced Drug Delivery Systems: 1,3-Dipalmitoyl-2-oleoyl Glycerol (CAS 2190-25-2) . NBInno. Available at: [Link]

  • Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces . ACS Omega. Available at: [Link]

  • Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture . PMC / NIH. Available at:[Link]

  • 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 . PubChem. Available at: [Link]

  • Crystallization behavior of 1,3-dipalmitoyl-2-oleoyl-glycerol and 1-palmitoyl-2,3-dioleoyl-glycerol . ResearchGate. Available at: [Link]

  • Solid–Liquid Phase Equilibrium and Phase Behaviors for Binary Mixtures Composed of Tripalmitoylglycerol (PPP), 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP), and 1,2-Dioleoyl-3-palmitoyl-glycerol (POO) . ACS Publications. Available at: [Link]

  • Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model . MDPI. Available at: [Link]

Sources

Method

Mass spectrometry ESI-MS/MS fragmentation analysis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

Application Note: ESI-MS/MS Fragmentation Dynamics and Regiospecific Analysis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate Introduction to POP (TAG 16:0/18:1/16:0) 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: ESI-MS/MS Fragmentation Dynamics and Regiospecific Analysis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

Introduction to POP (TAG 16:0/18:1/16:0)

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, universally referred to in lipidomics as 1,3-dipalmitoyl-2-oleoylglycerol (POP), is a highly abundant triacylglycerol (TAG) species foundational to the structure of natural fats such as cocoa butter and palm oil[1]. Structurally, POP is a symmetric "ABA" type TAG, featuring saturated palmitic acid (C16:0) at the sn-1 and sn-3 positions, and monounsaturated oleic acid (C18:1) at the sn-2 position.

The primary analytical challenge in lipid characterization is distinguishing POP from its asymmetric regioisomer, PPO (1,2-dipalmitoyl-3-oleoylglycerol). Because both isomers share the identical exact mass and chemical formula (C53H100O6), standard chromatographic separation is often insufficient, necessitating advanced tandem mass spectrometry (MS/MS) deconvolution[2].

Mechanistic Principles of ESI-MS/MS for TAG Regioisomers

The structural elucidation of TAG regioisomers relies on the predictable gas-phase fragmentation kinetics of their cationized adducts during Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[2].

  • Cationization Causality: Neutral TAGs lack highly basic functional groups, making direct protonation ([M+H]+) highly inefficient. To overcome this, mobile phases are doped with ammonium formate. Ammonium adducts ([M+NH4]+) are the preferred precursor ions for MS/MS because the ammonium ion acts as a localized proton donor during collision-induced dissociation (CID). This facilitates the neutral loss of ammonia (NH3) and a fatty acid (as a neutral carboxylic acid) to yield a highly stable, structurally informative diacylglycerol (DAG) fragment ion[3].

  • Regiospecific Cleavage Kinetics: The spatial arrangement of the glycerol backbone dictates fragmentation efficiency. The primary ester bonds at the sn-1 and sn-3 positions are sterically more accessible and energetically favored for cleavage compared to the secondary ester bond at the sn-2 position[4][5]. Consequently, the neutral loss of the sn-1/3 fatty acids produces significantly higher abundance [DAG]+ product ions than the loss of the sn-2 fatty acid[6].

For POP (Precursor [M+NH4]+ at m/z 850.79), the energetically favored loss of palmitic acid (from sn-1/3) generates the base peak at m/z 577.52, while the sterically hindered loss of oleic acid (from sn-2) yields a subordinate peak at m/z 551.50[7].

Fragmentation Pathway Diagram

POP_Fragmentation Precursor [M+NH4]+ m/z 850.79 (POP) DAG_16 [DAG - C16:0]+ m/z 577.52 (Base Peak, 100%) Precursor->DAG_16 -NH3, -Palmitic Acid (sn-1 / sn-3 cleavage favored) DAG_18 [DAG - C18:1]+ m/z 551.50 (~42% Abundance) Precursor->DAG_18 -NH3, -Oleic Acid (sn-2 cleavage hindered) Acyl_18 [C18:1]+ m/z 265.25 DAG_16->Acyl_18 MS/MS/MS (Acylium Ion Formation) Acyl_16 [C16:0]+ m/z 239.24 DAG_18->Acyl_16 MS/MS/MS (Acylium Ion Formation)

Caption: ESI-MS/MS fragmentation pathways of ammoniated POP highlighting regiospecific cleavage.

Quantitative Fragmentation Data

The following table summarizes the characteristic ESI-MS/MS product ions for POP under low-energy CID conditions (approx. 20 eV), demonstrating the quantitative disparity between sn-1/3 and sn-2 cleavage[7].

Fragment Ionm/zNeutral LossRelative Abundance (%)Structural Significance
[M+NH4]+ 850.79NonePrecursorIntact ammoniated molecule
[DAG - C16:0]+ 577.52NH3 + Palmitic Acid (273.27 Da)100.0Confirms C16:0 resides at sn-1/3
[DAG - C18:1]+ 551.50NH3 + Oleic Acid (299.28 Da)~42.5Confirms C18:1 resides at sn-2
[C18:1]+ 265.25DAG cleavage (Secondary)< 3.0Acylium ion of Oleic Acid
[C16:0]+ 239.24DAG cleavage (Secondary)< 3.0Acylium ion of Palmitic Acid

Self-Validating Experimental Protocol

To ensure rigorous, reproducible regioisomer deconvolution, the following protocol integrates a self-validating calibration step to account for instrument-specific collision energy variances[8].

Step 1: Lipid Extraction & Sample Preparation

  • Action: Extract lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v). Dry the organic layer under nitrogen and reconstitute the residue in Isopropanol/Methanol/Chloroform (4:4:2 v/v/v) containing 10 mM Ammonium Formate[3].

  • Causality: The highly non-polar solvent mixture ensures complete solubilization of hydrophobic TAGs. The addition of 10 mM Ammonium Formate provides the necessary cationization agent to drive[M+NH4]+ formation without causing ion suppression in the ESI source[9].

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a reversed-phase C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a binary gradient of Acetonitrile/Water (Mobile Phase A) and Isopropanol (Mobile Phase B).

  • Causality: Reversed-phase C18 separates TAGs based on their Equivalent Carbon Number (ECN). While C18 effectively resolves different TAG species (e.g., POP from POO), it cannot baseline-resolve regioisomers like PPO from POP, necessitating the downstream MS/MS deconvolution[5].

Step 3: ESI-MS/MS Acquisition

  • Action: Operate the mass spectrometer in positive ESI mode. Isolate the [M+NH4]+ precursor at m/z 850.8. Apply a low collision energy (CE) of 20–25 eV.

  • Causality: Low-energy CID specifically targets the ester bonds, preventing excessive glycerol backbone fragmentation. This ensures the [DAG]+ ions remain intact and highly abundant, which is strictly required for accurate ratiometric quantification[6].

Step 4: System Suitability & Regioisomer Deconvolution (Self-Validation)

  • Action: Before analyzing unknown biological samples, inject pure reference standards of POP and PPO. Plot a calibration curve using the intensity ratio of [DAG - C16:0]+ / [DAG - C18:1]+ against the known molar ratios of the isomers[4][8].

  • Causality: Fragmentation efficiencies vary significantly between instrument geometries (e.g., Q-TOF vs. Linear Ion Trap). A standard-derived calibration curve validates the specific energetic response of your instrument on the day of analysis, ensuring that the calculated regioisomeric purity of the unknown sample is absolute, mathematically grounded, and trustworthy[8].

Analytical Workflow Diagram

LCMS_Workflow Ext 1. Lipid Extraction (Non-polar solvent) LC 2. UHPLC Separation (C18, Gradient) Ext->LC Ion 3. ESI Ionization (+10mM NH4-Formate) LC->Ion CID 4. CID MS/MS (Low-Energy) Ion->CID Deconv 5. Regioisomer Deconvolution CID->Deconv

Caption: Self-validating UHPLC-ESI-MS/MS workflow for TAG regioisomer analysis.

Sources

Application

Application Note: X-ray Diffraction (XRD) Methods for the Crystal Structural Analysis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Areas: Lipid Nanoparticles (LNPs), Solid Lipid Nanoparticles (SLNs), Controlled Drug Release, and Advanced Food Matrice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Areas: Lipid Nanoparticles (LNPs), Solid Lipid Nanoparticles (SLNs), Controlled Drug Release, and Advanced Food Matrices.

Scientific Context & Significance

The compound 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , systematically identified by CAS No. 2190-25-2 and commonly referred to as 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) [1], is a symmetrical monounsaturated triacylglycerol (TAG). It is a critical structural lipid used in the formulation of solid lipid nanoparticles (SLNs) for drug delivery and serves as a primary component in cocoa butter equivalents[2].

POP exhibits complex polymorphism —the ability to crystallize into multiple distinct crystal lattice structures depending on its thermal history[2]. Because the polymorphic form dictates the lipid's melting profile, density, and drug-expulsion kinetics during storage, precise structural characterization is paramount. X-ray diffraction (XRD), specifically the simultaneous application of Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), is the gold-standard methodology for resolving these polymorphic states[3].

Mechanistic Principles of TAG Polymorphism

To accurately analyze POP, one must understand the causality behind the XRD scattering data. Triglyceride packing is defined by two distinct spatial arrangements, both of which must be measured simultaneously to identify a polymorph:

  • Subcell Packing (Short Spacing via WAXS): This defines the cross-sectional packing of the aliphatic hydrocarbon chains.

    • α form (Hexagonal): Chains are loosely packed, acting almost like a rigid liquid. This yields a single prominent WAXS peak at ~0.42 nm[3].

    • β′ form (Orthorhombic Perpendicular): Chains pack more densely in an alternating perpendicular fashion, yielding multiple WAXS peaks (typically ~0.43, 0.41, and 0.38 nm)[3].

    • β form (Triclinic Parallel): The most thermodynamically stable and dense packing, yielding WAXS peaks at ~0.46, 0.39, and 0.37 nm[3].

  • Lamellar Packing (Long Spacing via SAXS): This defines the longitudinal stacking of the TAG molecules. Because POP is a symmetrical TAG (saturated-unsaturated-saturated), the straight palmitic acid chains and the "kinked" cis-double bond of the oleic acid chain create steric hindrance. While metastable α forms can force a double-chain length (2L ) packing (~4.6 nm), the crystal must sort into a "chair" or "tuning fork" triple-chain length (3L ) conformation (~6.1 - 7.1 nm) to achieve the stable β state[3].

Polymorphic Transformation Pathways

The transformation of POP is highly dependent on the cooling and heating rates applied to the isotropic melt. Fast cooling traps the lipid in the metastable α state, while slow cooling or controlled tempering allows the molecules sufficient kinetic energy to arrange into the stable β state[2].

POP_Pathways Melt Isotropic Melt (Liquid TAG) Alpha α Form (Hexagonal, 2L) Melt->Alpha Fast Cooling (> 5 °C/min) BetaPrime β' Form (Orthorhombic ⊥, 3L) Melt->BetaPrime Slow Cooling (< 0.5 °C/min) Gamma γ Form (Orthorhombic, 3L) Alpha->Gamma Isothermal Transformation Alpha->BetaPrime Melt-Mediated Heating Gamma->BetaPrime Heating Beta β Form (Triclinic ∥, 3L) BetaPrime->Beta Prolonged Tempering

Polymorphic transformation pathways of POP under varying thermal treatments.

Experimental Protocol: Simultaneous SAXS/WAXS Analysis

To capture transient polymorphic states (such as melt-mediated transformations), time-resolved Synchrotron Radiation XRD (SR-XRD) or a high-flux benchtop SAXS/WAXS diffractometer equipped with a temperature-controlled stage is required.

Workflow Overview

XRD_Workflow Prep 1. Thermal Conditioning (Erase crystal memory at 80°C) Capillary 2. Capillary Loading (1.5 mm Quartz Capillary) Prep->Capillary Cooling 3. Controlled Cooling/Heating (Linkam Stage, e.g., 2 °C/min) Capillary->Cooling Beam 4. X-ray Exposure (Synchrotron or Cu-Kα source) Cooling->Beam Detect 5. Simultaneous Detection (SAXS & WAXS Detectors) Beam->Detect Analyze 6. Data Processing (Extract d-spacings via Bragg's Law) Detect->Analyze

Experimental workflow for simultaneous SAXS/WAXS analysis of lipid polymorphism.

Step-by-Step Methodology

Step 1: Sample Preparation & Thermal Memory Erasure Causality: Triglycerides retain "crystal memory" (unmelted nanoclusters) that act as nucleation seeds, artificially accelerating crystallization and skewing kinetic data.

  • Place ~5 mg of high-purity POP into a 1.5 mm thin-walled quartz capillary.

  • Heat the sample to 80 °C for a minimum of 10 minutes using a Linkam temperature-controlled stage to ensure a complete isotropic melt.

Step 2: Kinetic Crystallization (Cooling Phase)

  • Program the thermal stage to cool the sample from 80 °C to 10 °C.

  • To isolate the α form, utilize a rapid quench rate (e.g., 10–15 °C/min)[2].

  • To isolate the β′ form directly, utilize a slow cooling rate (< 0.5 °C/min)[2].

Step 3: Data Acquisition

  • Utilize a Cu-K α radiation source ( λ=1.5418 Å) or a synchrotron beamline.

  • Position the SAXS detector to cover a q -range corresponding to d -spacings of 2.0 to 10.0 nm.

  • Position the WAXS detector to cover a q -range corresponding to d -spacings of 0.3 to 0.6 nm.

  • Acquire frames every 10–30 seconds to capture transient kinetic shifts.

Protocol Validation Checkpoints (Self-Validating System)

To ensure the integrity of your experimental run, verify the following checkpoints in real-time:

  • Checkpoint 1 (Isotropic Melt): At 80 °C, the WAXS detector must show a broad, featureless amorphous halo. Any sharp Bragg peaks indicate incomplete melting; if observed, extend the hold time.

  • Checkpoint 2 ( α -Form Confirmation): Upon reaching 10 °C after a rapid quench, verify the appearance of a single sharp WAXS peak at exactly 0.42 nm. If doublet or triplet peaks appear, the cooling rate was insufficient, and β′ nucleation has prematurely occurred[3].

Data Interpretation & Quantitative Analysis

Once the raw scattering vectors ( q ) are obtained, convert them to d -spacings using Bragg's Law ( d=2π/q ). Compare your extracted d -spacings against the established crystallographic parameters for POP summarized in Table 1 .

Table 1: Characteristic X-ray Diffraction Spacings for POP Polymorphs

Polymorphic FormSubcell PackingChain-Length StructureShort Spacing (WAXS, nm)Long Spacing (SAXS, nm)Stability
α Hexagonal (H)2L~0.42 (Single peak)~4.6Least stable
γ Orthorhombic3L~0.47, 0.39~7.1Metastable
β′ Orthorhombic Perpendicular (O⊥)3L~0.43, 0.41, 0.38~6.5 - 7.0Intermediate
β Triclinic Parallel (T∥)3L~0.46, 0.39, 0.37~6.1 - 6.5Most stable

Data synthesized from established SR-XRD kinetic studies on POP and mixed-acid TAGs[3].

Analytical Insight: During a heating ramp (e.g., tempering an SLN formulation), you will observe a "melt-mediated transition." The SAXS peak at 4.6 nm (2L) will diminish in intensity, accompanied by an endothermic event in DSC, followed immediately by the emergence of a 7.1 nm (3L) peak. This signifies the lipid melting out of the α form and recrystallizing into the γ or β′ form to relieve the steric strain of the oleoyl double bond[3].

References

  • Bayés-García, L., Calvet, T., Cuevas-Diarte, M. À., Ueno, S., & Sato, K. (2012). In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC. CrystEngComm.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11308890, 1,3-Dipalmitoyl-2-oleoylglycerol. PubChem.[Link]

  • Honda, Y., et al. (2023). Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving sn-1,3 regioselectivity in 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate synthesis

Topic: Improving sn-1,3 Regioselectivity in 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) Synthesis Welcome to the Application Scientist Troubleshooting Portal. This guide is specifically designed for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving sn-1,3 Regioselectivity in 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) Synthesis

Welcome to the Application Scientist Troubleshooting Portal. This guide is specifically designed for researchers and drug development professionals engineering structured triacylglycerols (TAGs).

Synthesizing 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate —commonly known as 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP)—requires absolute precision. The primary bottleneck in this workflow is the thermodynamic inevitability of acyl migration , where the sn-2 oleoyl group shifts to the sn-1 or sn-3 positions, destroying the target regioselectivity. This guide provides field-proven methodologies to suppress migration, validate intermediates, and maximize POP yield.

I. Mechanistic Overview & Reaction Pathways

To engineer a solution, we must first visualize the failure points. Acyl migration is driven by the formation of an unstable five-membered cyclic orthoester intermediate. The diagram below illustrates the recommended two-step workflow versus the failure pathways.

Workflow Triolein Triolein (OOO) Substrate Lipase1 sn-1,3 Lipase (Alcoholysis) Triolein->Lipase1 Ethanol Ethanol Acyl Acceptor Ethanol->Lipase1 Monoolein 2-Monoolein (2-MO) Intermediate Lipase1->Monoolein Low Temp (<50°C) Migration Acyl Migration (1-MO / 3-MO) Lipase1->Migration High Aw / Temp Lipase2 sn-1,3 Lipase (Esterification) Monoolein->Lipase2 Palmitic Palmitic Acid Acyl Donor Palmitic->Lipase2 POP Target POP (1,3-dipalmitoyl-2-oleoyl-glycerol) Lipase2->POP Vacuum / Controlled Aw Byproduct Randomized TAGs (PPO, OOP, PPP) Lipase2->Byproduct Prolonged Time Migration->Byproduct Esterification

Two-step enzymatic synthesis of POP highlighting acyl migration risk pathways.

II. Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of PPO (1,2-dipalmitoyl-3-oleoyl-glycerol) byproducts during the direct acidolysis of triolein with palmitic acid? A1: This indicates severe acyl migration and a total loss of sn-1,3 regioselectivity. Causality: The sterically hindered sn-2 oleoyl group naturally shifts to the more thermodynamically stable sn-1 or sn-3 positions. Once migration occurs, the sn-1,3 specific lipase esterifies the newly exposed sn-2 position with palmitic acid, resulting in randomized TAGs like PPO. This structural alteration drastically changes the lipid's absorption profile in vivo [cite:]. To mitigate this, transition from a single-step acidolysis to the two-step alcoholysis-esterification workflow detailed below [cite:].

Q2: How do I control Water Activity ( Aw​ ) without dehydrating and deactivating the lipase? A2: Lipases require a minimal hydration shell to maintain their active conformation, but excess water acts as a nucleophile, driving hydrolysis and subsequent acyl migration. Causality: High Aw​ lowers the activation energy for the cyclic orthoester intermediate formation. Pre-equilibrate your immobilized enzyme (e.g., Lipozyme RM IM) and substrates over saturated salt solutions (like K2​CO3​ for Aw​ ~0.43) in a sealed desiccator for 48 hours prior to the reaction. An Aw​ of 0.43 offers the optimal kinetic balance between enzyme activity and migration suppression.

Q3: Should I use a solvent or a solvent-free system for POP synthesis? A3: While solvent-free systems are preferred for industrial scale-up [cite: ], non-polar solvents (e.g., n-hexane) significantly suppress acyl migration in laboratory settings. Causality: Non-polar solvents reduce the dielectric constant of the reaction medium, which destabilizes the polar cyclic intermediate required for acyl migration. If a solvent-free system is mandatory, you must compensate by applying a vacuum (e.g., 40 mm Hg) to continuously remove the water byproduct, shifting the equilibrium toward esterification [cite:].

III. Quantitative Data: Biocatalyst Comparison

Selecting the correct biocatalyst is critical. Below is a comparison of common lipases used in structured lipid synthesis and their impact on POP regioselectivity.

BiocatalystSource OrganismRegioselectivityOptimal Aw​ Acyl Migration RateTarget POP Yield
Lipozyme RM IM Rhizomucor mieheiStrict sn-1,30.11 - 0.43Low (< 5%)> 75%
Lipozyme TL IM Thermomyces lanuginosussn-1,30.33 - 0.53Moderate (~ 15%)~ 60%
Novozym 435 Candida antarctica (CalB)Non-specific< 0.11High (> 30%)< 40% (Randomized)
IV. Validated Experimental Protocol: Two-Step Synthesis of POP

This protocol isolates the 2-monoglyceride to ensure absolute sn-2 fidelity before attaching the sn-1,3 palmitic acids, effectively bypassing the thermodynamic drive of direct acidolysis.

Phase 1: Alcoholysis of Triolein to 2-Monoolein (2-MO)
  • Substrate Preparation: Mix triolein and absolute ethanol at a 1:50 molar ratio in n-hexane.

  • Catalyst Addition: Add 10% (w/w based on substrates) of Lipozyme RM IM (pre-equilibrated to Aw​ 0.43).

  • Reaction: Incubate at 40°C in an orbital shaker (200 rpm) for 8–10 hours.

    • Causality: Keeping the temperature strictly below 50°C prevents reaching the thermal activation energy required for the sn-2 to sn-1/3 acyl shift.

  • Self-Validation Checkpoint: Spot the reaction mixture on a Silica Gel G TLC plate impregnated with 5% boric acid. Develop with chloroform/acetone/methanol (95:4.5:0.5, v/v/v). Boric acid complexes with the cis-diols of 1-MO and 3-MO, retarding their Rf​ value. This allows clear visual confirmation of 2-MO purity. Do not proceed until 2-MO purity is >90%.

  • Purification: Filter the enzyme and crystallize the 2-MO at -20°C.

Phase 2: Esterification of 2-MO with Palmitic Acid
  • Substrate Preparation: Mix the purified 2-MO with palmitic acid at a 1:4 molar ratio in n-hexane.

    • Causality: An excess of acyl donor drives the reaction forward, minimizing the residence time of partial glycerides which are highly susceptible to migration.

  • Catalyst Addition: Add 6% (w/w) Lipozyme RM IM.

  • Reaction: Incubate at 45°C for 6 hours under continuous molecular sieve (3Å) desiccation or vacuum (40 mm Hg).

  • Self-Validation Checkpoint: Analyze the final product via Ag-ion HPLC (Silver Ion Chromatography). POP will elute separately from PPO due to the differential interaction of the silver ions with the pi-electrons of the sn-2 vs sn-3 oleoyl double bonds.

  • Downstream Processing: Quench the reaction by filtering the enzyme. Neutralize excess free fatty acids using mild alkaline washing, and isolate the final POP via dry fractionation.

V. References
  • Schmid, U., Bornscheuer, U. T., Soumanou, M. M., McNeill, G. P., & Schmid, R. D. (1999). Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. Biotechnology and Bioengineering, 64(6), 678-684. URL:[Link]

  • Qin, X. L., Wang, Y. M., Wang, Y. H., Huang, H. H., & Yang, B. (2011). Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol. Journal of Agricultural and Food Chemistry, 59(10), 5714-5719. URL:[Link]

  • Ai, H., Lee, Y.-Y., Lu, Y., Tan, C. P., Lai, O. M., Li, A., Zhang, Y., Wang, Y., & Zhang, Z. (2024). Effect of structured lipids as dietary supplements on the fatty acid profile, carcass yield, blood chemistry, and abdominal fat deposition of female broilers. Poultry Science, 104(1), 104579. URL: [Link]

  • Zhou, X., Zhao, X., Parker, L., Derkach, P., Correa, M., Benites, V., ... & Franklin, S. (2024). Development and large-scale production of human milk fat analog by fermentation of microalgae. Frontiers in Nutrition, 11, 1341527. URL:[Link]

Optimization

Resolving chromatographic co-elution of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate positional isomers

Welcome to the Advanced Lipidomics Support Center. This knowledge base article addresses one of the most persistent challenges in triacylglycerol (TAG) analysis: the chromatographic resolution of 1,3-di(hexadecanoyloxy)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Center. This knowledge base article addresses one of the most persistent challenges in triacylglycerol (TAG) analysis: the chromatographic resolution of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate —commonly known as 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP)—and its positional isomers, 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (sn-PPO) and 1-oleoyl-2,3-dipalmitoyl-sn-glycerol (sn-OPP).

Frequently Asked Questions (FAQs)

Q1: Why do POP and PPO co-elute in standard Reversed-Phase (RP-HPLC) analytical workflows? A1: In RP-HPLC, separation is primarily driven by hydrophobicity, which is highly correlated with the 1[1]. The ECN is calculated as the total acyl carbon number (ACN) minus twice the number of double bonds (DB). For both POP and PPO, ACN = 50 and DB = 1, yielding an identical ECN of 48. Because their hydrophobic footprints are nearly indistinguishable, standard C18 columns result in severe co-elution. While highly optimized RP-HPLC using specific mobile phases (e.g., acetonitrile/2-propanol) can achieve partial resolution, it often requires 2[2].

Q2: What is the mechanistic basis for Silver Ion Chromatography (Ag-HPLC) resolving these positional isomers? A2: Ag-HPLC separates lipids based on the ability of silver ions (Ag⁺), immobilized on the stationary phase, to form3 of unsaturated fatty acids[3]. The resolution of positional isomers like POP and PPO is driven by steric hindrance. In POP, the single unsaturated oleoyl chain is located at the internal sn-2 position, where it is sterically shielded by the two saturated palmitoyl chains at sn-1 and sn-3. In PPO, the oleoyl chain is at the outer sn-3 position, making its double bond highly accessible to the silver ions. Consequently, 4 on the column than POP[4].

Q3: Can tandem mass spectrometry (MS/MS) bypass the need for chromatographic separation? A3: Yes, to an extent. Due to the long retention times of direct chromatographic separation, many researchers utilize MS/MS for regioisomer quantification. This relies on the differential fragmentation efficiency of fatty acids from different sn-positions. During collision-induced dissociation (CID), the1 over the loss from the internal sn-2 position[1]. By calculating the ratio of the resulting diacylglycerol fragment ions ([PO]⁺ vs [PP]⁺), you can mathematically deconvolute the POP/PPO ratio without baseline chromatographic resolution.

Troubleshooting Guides & Experimental Protocols

Protocol A: High-Resolution Silver-Ion HPLC (Ag-HPLC) for Positional Isomers

Issue: Incomplete baseline resolution of POP and PPO on standard lipid columns. Causality: A single short column does not provide enough theoretical plates to resolve the subtle steric differences in π-complexation between sn-2 and sn-1/3 oleoyl chains. Validated Workflow:

  • Column Setup: Connect three silver-ion columns (e.g., ChromSpher Lipids, 250 x 4.6 mm, 5 µm) in series to achieve a4[4].

  • Mobile Phase: Prepare a ternary gradient consisting of hexane, acetonitrile, and 2-propanol. This specific mixture provides superior separation selectivity and reproducibility compared to traditional chlorinated solvents.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at a strictly controlled 20°C to stabilize the π-complexation kinetics.

  • Detection: Use Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) or an Evaporative Light Scattering Detector (ELSD) to bypass the lack of UV chromophores in saturated chains.

Protocol B: Chiral HPLC for Full Enantiomeric & Positional Resolution

Issue: Ag-HPLC resolves POP from PPO, but cannot distinguish between the enantiomers sn-PPO and sn-OPP. Causality: Silver ions interact with the double bond regardless of the chiral orientation of the glycerol backbone. Validated Workflow:

  • Column Selection: Equip the system with a5[5].

  • Separation Mechanism: The immobilized chiral selector creates transient diastereomeric complexes with the enantiomers, resolving them based on spatial fit.

  • Elution: The mixture of sn-PPO, sn-OPP, and sn-POP will 5, a massive improvement over older recycling HPLC methods that took up to 150 minutes[5].

Quantitative Data Summary

Analytical TechniqueResolution TargetPrimary MechanismTypical Run TimeKey Limitations
Standard RP-HPLC Molecular SpeciesHydrophobicity (ECN = 48)> 5 hoursSevere co-elution of positional isomers; impractical for routine analysis.
Ag-HPLC (3x Columns) Positional IsomersSteric π-complexation with Ag⁺45 - 60 minsCannot resolve enantiomers (sn-PPO vs sn-OPP); sensitive to moisture.
Chiral HPLC EnantiomersDiastereomeric spatial interactions~30 minsExpensive stationary phases; lower sample load capacity.
Direct MS/MS (CID) Positional RatioEnergetics of sn-1/3 vs sn-2 loss< 5 minsRequires complex mathematical deconvolution and pure standards for calibration.

Visualizations

Workflow Start TAG Mixture (POP, sn-PPO, sn-OPP) RP_HPLC Standard RP-HPLC (Co-elution: ECN=48) Start->RP_HPLC Decision Select Resolution Strategy RP_HPLC->Decision Fails to resolve Ag_HPLC Silver-Ion HPLC (Resolves POP vs PPO) Decision->Ag_HPLC Positional Chiral_HPLC Chiral HPLC (Resolves sn-PPO, sn-OPP, sn-POP) Decision->Chiral_HPLC Enantiomeric MS_MS Tandem MS/MS (Ratio via Fragmentation) Decision->MS_MS High-throughput

Decision tree for selecting the optimal resolution strategy for TAG positional isomers.

Fragmentation POP POP [M+NH4]+ (sn-1:P, sn-2:O, sn-3:P) Loss_P Loss of sn-1/3 Palmitic Acid (Energetically Favored) POP->Loss_P Loss_O Loss of sn-2 Oleic Acid (Sterically Hindered) POP->Loss_O PO_Ion [PO]+ Diacylglycerol Ion (High Abundance) Loss_P->PO_Ion PP_Ion [PP]+ Diacylglycerol Ion (Low Abundance) Loss_O->PP_Ion

MS/MS fragmentation pathway illustrating energetically favored sn-1/3 acyl loss in TAGs.

References

  • Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. PubMed (NIH). 2

  • Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry. J-Stage. 5

  • Regioisomeric Characterization of Triacylglycerols Using Silver-Ion HPLC/MS and Randomization Synthesis of Standards. Analytical Chemistry (ACS Publications). 4

  • Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. PMC (NIH). 3

  • Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. Mass Spectrometry Reviews (UTUPub). 1

Sources

Troubleshooting

Optimizing solvent gradients for 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate LC-MS analysis

Welcome to the Technical Support Center for Lipidomic LC-MS Analysis. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipidomic LC-MS Analysis. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) .

POP is a highly hydrophobic triacylglycerol (TAG). Due to its non-polar nature, standard reversed-phase liquid chromatography (RPLC) methods often fail, necessitating specialized Non-Aqueous Reversed-Phase (NARP) LC or Silver-Ion LC (Ag-LC) techniques. This guide provides causal explanations, validated protocols, and troubleshooting steps to ensure robust, reproducible data.

Core Analytical Workflow

The retention of TAGs in NARP-LC is governed by the Equivalent Carbon Number (ECN), calculated as ECN=CN−2(DB) , where CN is the total carbon number and DB is the number of double bonds[1]. For POP (C53H100O6), the ECN is 50−2(1)=48 . This high ECN dictates the need for strong elutropic solvents like Isopropanol (IPA).

G N1 Sample Prep (Lipid Extraction) N2 NARP-LC (C18/C30 Column) N1->N2 N3 Gradient Elution (ACN/Water to IPA) N2->N3 N4 ESI(+) [M+NH4]+ Adduct N3->N4 N5 MS/MS Detection (sn-position cleavage) N4->N5

Fig 1: NARP-LC-MS workflow for triacylglycerol (POP) analysis.

Troubleshooting Guides & FAQs

Q1: Why does my POP peak exhibit severe tailing and elute extremely late, even with a high percentage of Acetonitrile? Causality: POP is extremely hydrophobic. In standard RPLC, a weak mobile phase (e.g., Acetonitrile/Water) lacks the elutropic strength to efficiently partition high-ECN lipids into the mobile phase, leading to prolonged retention and peak broadening. Solution: Transition to a NARP-LC gradient. You must introduce a strong solvent, typically Isopropanol (IPA) or a Toluene/IPA mixture, to successfully elute TAGs[2]. Ensure your column oven is set to at least 45–60 °C to reduce solvent viscosity and improve mass transfer.

Q2: I am observing a massive background peak at m/z 102 and severe suppression of the POP [M+NH4]+ adduct (m/z 850.788). What is causing this? Causality: This is a known issue caused by alkyl amine contaminants present in lower-quality LC-MS grade Isopropanol. Alkyl amines have a high proton affinity and will aggressively compete with your neutral TAGs for ionization in the ESI source, suppressing the formation of the desired ammonium adducts[3]. Solution: The intensity of the m/z 102 peak is a diagnostic marker for contaminated IPA[3]. You must switch to an ultra-high purity, lot-tested IPA. Alternatively, substitute the strong mobile phase with an alcohol-free system, such as Acetonitrile/Methyl tert-butyl ether (MTBE).

G A Issue: High Background Noise & Suppressed [M+NH4]+ B Check MS1 for m/z 102 Peak (Alkyl Amine Marker) A->B C m/z 102 Present: Contaminated IPA B->C D m/z 102 Absent: Check Buffer Salts B->D E Action: Switch to Ultra-Pure IPA or MTBE/ACN System C->E

Fig 2: Decision tree for troubleshooting solvent-induced adduct contamination.

Q3: How do I chromatographically resolve POP from its regioisomer PPO (1,2-dipalmitoyl-3-oleoyl-glycerol)? Causality: NARP-LC separates lipids primarily by ECN. Because POP and PPO have the exact same ECN (48) and identical mass, they will co-elute in a standard C18/C30 NARP system[1]. Solution: To achieve baseline resolution of regioisomers, you must use Silver-Ion Liquid Chromatography (Ag-LC). Ag-LC separates lipids based on the number and positional distribution of double bonds, allowing the π -electrons of the oleoyl group at the sn-2 position (POP) to interact differently with the silver ions than an oleoyl group at the sn-3 position (PPO)[4].

Validated Experimental Protocols

Standard NARP-LC-MS Gradient Protocol for POP Analysis

This self-validating protocol ensures proper adduct formation and minimizes carryover.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Weak): 60:40 Acetonitrile/Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B (Strong): 90:10 Isopropanol/Acetonitrile with 10 mM ammonium formate and 0.1% formic acid[5].

  • Causality Note: Ammonium formate is critical. Neutral TAGs do not easily protonate to form [M+H]+. The ammonium ions force the formation of a stable[M+NH4]+ adduct, simplifying the MS1 spectra and improving sensitivity.

Step 2: System Suitability Check (Self-Validation)

  • Inject a blank (Mobile Phase A).

  • Monitor MS1 for m/z 102. If the peak intensity exceeds 104 cps, discard the Isopropanol and prepare fresh Mobile Phase B with a different vendor lot[3].

Step 3: Chromatographic Separation

  • Column: C18 or C30 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 60 °C (Critical to prevent lipid precipitation and reduce backpressure).

  • Execute the gradient outlined in Table 1.

Quantitative Data & Parameters

Table 1: Optimized NARP-LC Solvent Gradient [5]

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 85 15 0.6
1.0 70 30 0.6
1.3 52 48 0.6
5.5 18 82 0.6
5.8 1 99 0.6
6.0 1 99 0.6
6.1 85 15 0.6

| 7.0 | 85 | 15 | 0.6 |

Table 2: Diagnostic MS/MS Transitions for POP (Positive ESI) [6]

Analyte Precursor Ion ([M+NH4]+) Primary Product Ion 1 Primary Product Ion 2 Collision Energy

| POP | m/z 850.788 | m/z 577.518 (Loss of Palmitic Acid) | m/z 551.500 (Loss of Oleic Acid) | 20 - 25 eV |

Note: The ratio of the product ions can be used to confirm the regioisomeric purity, as the loss of the fatty acid at the sn-2 position is generally less favored than the loss at the sn-1/3 positions.

References

  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling Source: MDPI URL:[Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry Source: PMC (National Institutes of Health) URL:[Link]

  • 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 Source: PubChem (National Institutes of Health) URL:[Link]

  • Regioisomeric Characterization of Triacylglycerols Using Silver-Ion HPLC/MS and Randomization Synthesis of Standards Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Separation of Triacylglycerols from Edible Oil Using a Liquid Chromatography–Mass Spectrometry System with a Porous Graphitic Carbon Column and a Toluene–Isopropanol Gradient Mobile Phase Source: R Discovery URL:[Link]

Sources

Optimization

Overcoming poor aqueous solubility of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate in cell-based assays

Welcome to the Technical Support Center for lipid delivery in cell-based assays. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 1,3-di(h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid delivery in cell-based assays. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) [1].

POP is a highly hydrophobic structured triglyceride (TAG) lacking a polar headgroup. Direct addition of POP to aqueous cell culture media inevitably leads to aggregation, localized lipotoxicity, and inconsistent experimental data[2]. Below, we provide the mechanistic reasoning, validated protocols, and troubleshooting steps to successfully deliver POP in vitro.

Part 1: Diagnostic Decision Matrix

Choosing the correct delivery vehicle depends entirely on your assay's target concentration and biological endpoint.

G Start Assay Goal: Deliver POP to Cells HighConc High Concentration (>10 µM)? Start->HighConc Metabolic Metabolic Tracing (Low Conc, <10 µM)? HighConc->Metabolic No LNP Lipid Nanoparticles (LNPs) or Liposomes HighConc->LNP Yes BSA BSA-Facilitated Microemulsion Metabolic->BSA Yes Solvent Direct Solvent (Not Recommended) Metabolic->Solvent Alternative

Decision matrix for selecting POP delivery methods in vitro.

Part 2: The Core Challenge - Why Standard Protocols Fail

The Causality of Precipitation: Researchers frequently attempt to use Bovine Serum Albumin (BSA) conjugation to deliver POP, assuming it behaves similarly to free fatty acids (FFAs) like palmitate or oleate[3]. This is a fundamental mechanistic error. BSA possesses specific hydrophobic binding pockets that electrostatically anchor the carboxylate headgroups of free fatty acids[4]. Because POP is a fully esterified triglyceride, it lacks this charged anchor. Consequently, mixing POP with BSA results in an unstable microemulsion that "crashes out" (precipitates) in the incubator, leading to experimental failure[2][5].

To overcome this, we must mimic physiological triglyceride transport (e.g., chylomicrons) using Lipid Nanoparticles (LNPs) or phospholipid liposomes[6][7].

Part 3: Validated Experimental Protocols

Protocol A: Liposome-Mediated POP Delivery (Gold Standard)

Mechanism: Amphiphilic phospholipids encapsulate the hydrophobic POP within a lipid bilayer, shielding it from the aqueous media and facilitating rapid endocytotic uptake[7][8].

  • Lipid Film Formation: In a clean glass vial, dissolve POP and DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in high-purity chloroform at a 1:4 molar ratio.

  • Evaporation: Dry the lipid mixture under a gentle, continuous stream of nitrogen gas to form a thin, uniform lipid film on the vial walls. Place the vial in a vacuum desiccator for 2 hours to remove all residual solvent traces.

  • Hydration: Hydrate the lipid film with pre-warmed (37°C) PBS or serum-free cell culture medium to achieve your desired final lipid concentration[8].

  • Vesicle Formation: Vortex vigorously for 5 minutes. Transfer the suspension to a bath sonicator and sonicate for 15–30 minutes at 37°C. The cloudy suspension will become translucent, indicating the formation of small unilamellar vesicles (SUVs).

  • Self-Validation Step: Measure the vesicle size using Dynamic Light Scattering (DLS). A successful and stable formulation will yield a monodisperse population of particles between 50–150 nm.

  • Application: Dilute the validated liposome stock directly into your working cell culture medium.

Protocol B: BSA-Facilitated Microemulsion (For Low Concentrations <10 µM)

Mechanism: Uses thermal kinetics and rapid dispersion to force POP into a temporary microemulsion stabilized by BSA's surface-active properties[4][9].

  • Solvent Stock: Dissolve POP powder in 100% molecular biology-grade ethanol at 65°C to create a 10 mM stock. Critical: POP is solid at room temperature; the stock must remain heated.

  • Carrier Preparation: Prepare a 10% (w/v) Fatty-Acid Free BSA solution in PBS. Warm this solution to 37°C[4].

  • Injection: While vigorously vortexing the warm BSA solution, inject the hot POP-ethanol stock dropwise. The rapid mechanical dispersion prevents large crystal lattice formation.

  • Incubation: Incubate the mixture in a 37°C water bath for 1 hour to allow the microemulsion to stabilize[9].

  • Self-Validation Step: Centrifuge an aliquot at 10,000 x g for 5 minutes. If a white pellet forms at the bottom, the POP has crashed out, and you must lower your target concentration.

Part 4: Intracellular Processing & Metabolism

Once successfully delivered, POP undergoes specific metabolic routing distinct from free fatty acids.

G POP_LNP POP in LNP Endocytosis Endocytosis POP_LNP->Endocytosis Lipolysis Lipolysis (ATGL) to DAG + FFA Endocytosis->Lipolysis Lysosomal Release ER ER Processing Lipolysis->ER Transport LipidDroplet Lipid Droplet ER->LipidDroplet Storage

Intracellular metabolic processing of liposome-delivered POP.

Part 5: Quantitative Comparison of Delivery Vehicles

Delivery MethodMax Stable ConcentrationCytotoxicity RiskPreparation TimePrimary Cellular Uptake Mechanism
Liposomes / LNPs >100 µMLow3-4 HoursEndocytosis / Membrane Fusion
BSA Microemulsion ~10 µMModerate1 HourTransporter-mediated / Diffusion
Direct Solvent (DMSO/EtOH) <1 µMHigh10 MinutesPassive Diffusion (High risk of artifacts)

Part 6: Troubleshooting FAQs

Q: My POP-liposome suspension is highly turbid and settles at the bottom of the tube over time. What went wrong? A: High turbidity and settling indicate the presence of large multilamellar vesicles (MLVs) or unencapsulated POP crystals. This is usually caused by insufficient sonication energy or an improper POP-to-phospholipid ratio. Ensure you maintain at least a 1:4 molar ratio of POP to DOPC, and always sonicate the mixture above the phase transition temperature of your chosen lipids[8].

Q: I see fine, needle-like crystalline precipitates on my cells under the microscope 24 hours after treatment. Are my cells dying? A: Those are likely POP crystals, not apoptotic cell debris. This phenomenon, known as "crashing out," occurs when the organic solvent (ethanol or DMSO) diffuses into the bulk aqueous media, leaving the highly hydrophobic POP without a carrier[2]. You must abandon direct solvent addition and switch to the Liposome-Mediated protocol (Protocol A) to properly shield the POP from the aqueous environment.

Q: Can I use standard laboratory BSA instead of Fatty-Acid Free BSA to save costs? A: Absolutely not. Standard BSA preparations contain high levels of endogenous lipids (up to 2-3 moles of lipid per mole of BSA)[4]. These endogenous lipids will compete with your POP for stabilization in the microemulsion and will introduce severe confounding variables into your metabolic, lipotoxicity, or lipid-droplet assays[5]. Always utilize Fraction V, Fatty-Acid Free BSA.

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of the Octadec-9-enoate Moiety in Lipidomics

Welcome to the Lipidomics Sample Preparation Technical Support Center. This guide is engineered for researchers and drug development professionals facing a critical analytical challenge: preserving the structural integri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipidomics Sample Preparation Technical Support Center. This guide is engineered for researchers and drug development professionals facing a critical analytical challenge: preserving the structural integrity of monounsaturated lipids, specifically those containing the octadec-9-enoate (oleate, 18:1) moiety.

While less susceptible to autoxidation than polyunsaturated fatty acids (PUFAs), the single cis-double bond in oleate remains vulnerable to allylic hydrogen abstraction. Without rigorous environmental controls, this leads to the formation of hydroperoxides and epoxides during extraction, drying, and storage, ultimately introducing artifactual variance into your mass spectrometry data.

Mechanistic Insights: The Autoxidation of Octadec-9-enoate

To prevent degradation, we must first understand the chemical causality. The octadec-9-enoate moiety undergoes autoxidation primarily at the allylic carbons (C8 and C11). Exposure to thermal energy, UV light, or transition metals initiates the abstraction of an allylic hydrogen, forming a highly reactive carbon-centered radical. The subsequent rapid addition of molecular oxygen yields peroxyl radicals. These radicals propagate the chain reaction to form allylic hydroperoxides (observed as a +32 Da mass shift in MS) or undergo internal rearrangement to form epoxides (+16 Da mass shift).

Autoxidation A Octadec-9-enoate (Oleic Acid, 18:1) B Allylic Radical (C8 or C11 position) A->B Initiator (Heat/Metals) -H• C Peroxyl Radical (Addition of O2) B->C + O2 D Allylic Hydroperoxide (+32 Da Shift) C->D + H• (Propagation) E Epoxide (+16 Da Shift) C->E Rearrangement

Autoxidation pathway of octadec-9-enoate yielding hydroperoxides and epoxides.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected +16 Da and +32 Da peaks in my mass spectra for oleate-containing species (e.g., PC 16:0/18:1). What is causing this? A: These mass shifts are classic signatures of lipid oxidation. A +32 Da shift indicates the formation of an allylic hydroperoxide, while a +16 Da shift typically represents an epoxide or a hydroxide derivative. This occurs when samples are exposed to atmospheric oxygen, elevated temperatures, or light during processing. To mitigate this, incorporate 1 mM Butylated hydroxytoluene (BHT) into your initial extraction solvent (e.g., methanol)[1]. BHT acts as a radical scavenger, donating a hydrogen atom to peroxyl radicals and terminating the autoxidation chain reaction[2].

Q2: Does the choice of lipid extraction method influence the oxidation rate of monounsaturated fatty acids? A: Yes. Traditional liquid-liquid extraction methods like Folch (chloroform/methanol/water) or Matyash (MTBE/methanol/water) are highly effective but expose lipids to solvents that can dissolve oxygen. The key is temperature control and the immediate denaturation of lipoxygenases. Using ice-cold solvents and maintaining samples on ice (4°C) throughout the partitioning phase significantly reduces the thermodynamic drivers of oxidation[3]. Furthermore, replacing standard atmospheric air with an inert nitrogen or argon overlay in your tubes prevents oxygen ingress[4].

Q3: How should I dry my lipid extracts? Vacuum centrifugation or nitrogen blowdown? A: Nitrogen blowdown is vastly superior for minimizing oxidation. Vacuum centrifugation can introduce atmospheric oxygen if not carefully backfilled with inert gas, and the applied heat can accelerate thermal degradation. Evaporating solvents under a gentle stream of high-purity nitrogen at temperatures below 30°C creates a localized anoxic environment, displacing oxygen while facilitating solvent removal[5].

Troubleshooting Guide for Lipid Sample Preparation

Symptom / IssueRoot CausePreventive Solution
High levels of +16/+32 Da artifacts Autoxidation during solvent evaporation.Use nitrogen blowdown instead of hot air drying. Maintain water bath at <30°C[5].
Enzymatic degradation of lipids Lipoxygenases remaining active during initial homogenization.Snap-freeze samples in liquid nitrogen. Homogenize directly in ice-cold methanol to instantly precipitate proteins[3].
Loss of unsaturated lipid signal Photo-oxidation or adherence to plasticware.Perform extractions in amber glass vials to block UV light. Avoid plastic pipettes which leach interfering polymers[4].
Inconsistent BHT protection BHT added too late in the workflow (e.g., after organic partitioning).Spike 1 mM BHT directly into the initial methanol extraction buffer so it is present during cell lysis[1].

Self-Validating Protocol: Optimized Extraction of Oleate-Containing Lipids

This protocol adapts the classic Folch method with integrated anti-oxidation safeguards. The causality of each step is designed to preemptively neutralize oxidation initiators, creating a self-validating system where the absence of +16/+32 Da peaks confirms procedural success.

Workflow S1 Sample Quenching (Snap freeze in LN2) S2 Protein Denaturation (Ice-cold MeOH + 1mM BHT) S1->S2 S3 Solvent Partitioning (CHCl3 & H2O on Ice) S2->S3 S4 Phase Separation (Centrifuge 10,000xg, 4°C) S3->S4 S5 Organic Recovery (Glass Pipette, Amber Vial) S4->S5 S6 Anoxic Drying (N2 blowdown, <30°C) S5->S6 S7 Cryo-Storage (-80°C under N2 overlay) S6->S7

Self-validating extraction workflow optimized to prevent lipid oxidation.

Step-by-Step Methodology:
  • Sample Quenching & Antioxidant Delivery: Transfer 40 µL of plasma (or homogenized tissue) into a 2.0 mL tube on ice. Immediately add 160 µL of ice-cold Methanol containing 1 mM BHT[1].

    • Causality: Methanol precipitates proteins (halting enzymatic degradation), while BHT is introduced at the very first step to neutralize free radicals before organic partitioning begins.

  • Solvent Partitioning: Add 320 µL of ice-cold Chloroform. Vortex rigorously for 30 seconds, then incubate on ice for 20 minutes[1].

    • Causality: The non-polar octadec-9-enoate partitions into the chloroform phase. Keeping the system on ice lowers the kinetic energy available for autoxidation.

  • Phase Separation: Add 150 µL of LC-MS grade water to induce a biphasic system. Vortex for 15 seconds and incubate on ice for 10 minutes. Centrifuge at 10,000 × g for 10 minutes at 4°C[3].

  • Recovery: Carefully pierce the upper aqueous layer and protein disc with a glass Pasteur pipette to aspirate the lower organic (chloroform) phase. Transfer to an amber glass vial.

    • Causality: Amber glass prevents photo-oxidation of the double bonds, and glass prevents plasticizer contamination[4].

  • Drying: Evaporate the chloroform phase to dryness under a gentle stream of nitrogen gas using a nitrogen blowdown evaporator. Keep the water bath temperature ≤ 30°C[5].

  • Storage: Flush the headspace of the vial with nitrogen or argon gas before capping. Store immediately at -80°C.

    • Causality: Inert gas overlay displaces residual oxygen, and cryogenic storage halts virtually all chemical degradation pathways[4].

Quantitative Data: Efficacy of Anti-Oxidation Strategies

The table below summarizes the quantitative impact of various sample preparation parameters on lipid stability and recovery, demonstrating the necessity of the optimized workflow.

Parameter EvaluatedConditionQuantitative Outcome / Impact
Antioxidant Addition 1 mM BHT in MethanolReduces oxidative artifacts; maintains intra-day variability to ≤ 10% for fatty acids[6].
Drying Method Nitrogen Blowdown (<30°C)Preserves unsaturated fatty acids significantly better than hot air drying[5].
Drying Method Vacuum Drying (50°C)Superior to hot air drying at the same temperature due to reduced oxygen exposure[5].
Storage Conditions -80°C with Nitrogen OverlayHalts degradation; prevents long-term autoxidation of stored lipid films[4].

References

  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. PMC / NIH.
  • A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. PMC / NIH.
  • How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods.
  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI.
  • Lipid Extraction Kit – A Comprehensive Guide for Accurate and Reproducible Lipidomics.
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Uni Wuppertal.

Sources

Optimization

Troubleshooting ion signal suppression in 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate mass spectrometry

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals analyzing 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (commonly known as 1,3-dipalmitoyl-2-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals analyzing 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol , or POP ) via mass spectrometry.

As a highly hydrophobic, neutral triacylglycerol (TAG), POP is notoriously susceptible to ion signal suppression during Electrospray Ionization (ESI). This guide bypasses generic advice to provide mechanistic causality, self-validating experimental protocols, and field-proven troubleshooting strategies.

The Mechanistic Causality of POP Ion Suppression

To troubleshoot signal loss, we must first understand the physicochemical behavior of POP in the gas-liquid interface. Ion suppression in ESI-MS is not a random artifact; it is a predictable outcome of charge competition and solvent dynamics[1].

  • Droplet Surface Competition: In ESI, ionization occurs in the liquid phase. Charged analytes must migrate to the surface of the Taylor cone droplet to be transferred into the gas phase. POP lacks a polar headgroup and has no permanent charge. When co-eluting with highly surface-active, permanently charged lipids (such as phosphatidylcholines), POP is aggressively excluded from the droplet surface, leading to severe signal attenuation[1][2].

  • Solvent-Induced Suppression: TAGs require highly non-polar solvents (e.g., chloroform, toluene) for extraction and solubility. These solvents possess low surface tension and poor conductivity, which destabilizes electrospray droplet formation and drastically reduces ionization efficiency[3].

  • Contaminant Polymers: Routine lipidomics often utilizes multiple injections from the same vial. Pierced vial septa can release polysiloxanes into the sample. These polymers act as highly ionizable interferents that cumulatively suppress the endogenous lipid signal over a sequence run[4].

Diagnostic & Mitigation Workflow

G A Complex Lipid Extract (Contains POP & Matrix) B Direct ESI / Poor LC (Phospholipid Co-elution) A->B Unoptimized D Solid Phase Extraction (Aminopropyl Silica) A->D Mitigation Workflow C Ion Suppression (Signal Attenuation) B->C Surface Competition E NARP-LC Separation (Resolves Isobars) D->E Purified TAG Fraction F Modifier Addition (10mM NH4+ or 5mM Li+) E->F Post-column / Mobile Phase G Enhanced MS Detection ([M+NH4]+ m/z 850.78) F->G Optimal Ionization

Workflow contrasting unoptimized direct ESI with the optimized SPE-LC-MS mitigation strategy.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

Causality: Removing polar phospholipids eliminates the primary source of charge competition in the ESI droplet, preventing baseline burial of low-abundance TAGs[5][6].

  • Conditioning: Condition an aminopropyl (NH2) SPE cartridge (500 mg) with 3 mL of Hexane.

  • Loading: Load 500 µL of the complex lipid extract (dissolved in chloroform/hexane).

  • Elution: Elute the neutral lipid fraction (containing POP) using 4 mL of Hexane/Ethyl Acetate (85:15, v/v). Collect this fraction.

  • Reconstitution: Dry the neutral fraction under a gentle stream of nitrogen and reconstitute in the LC starting mobile phase.

  • Self-Validating System: Spike the pre-extraction matrix with a stable isotope-labeled internal standard (e.g., POP-d31). Perform a parallel post-extraction spike into a blank matrix extract. Calculate the Matrix Factor (MF = Peak Area of Post-Extraction Spike / Peak Area of Neat Standard). If MF = 1.0 ± 0.1, ion suppression has been successfully eliminated[1].

Protocol 2: Non-Aqueous Reversed-Phase Liquid Chromatography (NARP-LC)

Causality: NARP-LC utilizes highly organic mobile phases to keep hydrophobic TAGs soluble while providing necessary chromatographic resolution from isobaric interferences[7].

  • Column Selection: Utilize a sub-2 µm Polymeric ODS column (2.1 x 100 mm). Polymeric stationary phases offer superior shape selectivity for TAG positional isomers compared to monomeric C18 columns[8].

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) + 10 mM Ammonium Formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM Ammonium Formate.

  • Gradient: 40% B to 100% B over 15 minutes. Flow rate: 0.3 mL/min. Column Temperature: 45°C.

  • Self-Validating System: Monitor retention time (RT) stability across 10 injections. POP should elute as a sharp, symmetrical peak. If peak tailing occurs, it indicates lipid precipitation on the column frit; immediately increase the column temperature to 50°C to maintain lipid solubility.

Protocol 3: Adduct Optimization for ESI-MS

Causality: Neutral TAGs do not readily form [M+H]+ ions. Forcing the formation of specific adducts stabilizes the ion in the gas phase and directs predictable fragmentation pathways[3][7].

  • Modifier Addition: Ensure 10 mM Ammonium Formate is present in the mobile phase.

  • MS Tuning: Tune the mass spectrometer in positive ion mode for the [M+NH4]+ adduct of POP at m/z 850.78 [9].

  • Fragmentation (MS/MS): Apply a collision energy of 20-25 eV. Monitor the product ions at m/z 577.51 (loss of palmitic acid) and m/z 551.50 (loss of oleic acid)[9].

  • Self-Validating System: Check the ratio of the [M+NH4]+ ion to the [M+Na]+ ion. A successful tune will show the [M+NH4]+ peak at >10x the intensity of the [M+Na]+ peak. If sodium adducts dominate, flush the LC system to remove ambient salt contamination.

Quantitative Data: Adduct & Modifier Selection

Selecting the correct mobile phase modifier is critical for balancing signal intensity with structural elucidation capabilities.

Modifier AddedConcentrationPrimary Adduct FormedExact Mass (m/z)Relative Signal IntensityS/N RatioPrimary Analytical Utility
None N/A[M+H]+833.76Very LowPoorNot recommended; highly unstable.
Ammonium Formate 10 mM[M+NH4]+850.78HighExcellentRoutine quantification; yields highest sensitivity[3].
Lithium Acetate 5 mM[M+Li]+839.76MediumGoodMS/MS Regioisomer ID; distinct fragmentation of sn-2 position[7].
Sodium Acetate 10 mM[M+Na]+855.74HighModerateIntact mass confirmation; resists fragmentation in MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a massive drop in POP signal over multiple consecutive injections, even with a clean sample? A1: This is a classic symptom of sample cap liner contamination. Repeated piercing of vial septa releases polysiloxanes into the sample solvent. These polymers are highly surface-active and cause cumulative ion suppression in the ESI source[4]. Actionable Fix: Switch to pre-slit septa or utilize polymer-free vial closures for all lipidomic sequences.

Q2: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI to avoid matrix effects? A2: Yes. APCI is generally less susceptible to liquid-phase ion suppression than ESI because ionization occurs in the gas phase after complete droplet desolvation[1][10]. However, the trade-off is that APCI imparts more thermal energy, causing significant in-source fragmentation of TAGs. This reduces the intensity of the intact molecular ion, making precursor-ion quantification more difficult.

Q3: How do I differentiate POP (1,3-dipalmitoyl-2-oleoyl-glycerol) from its regioisomer PPO (1,2-dipalmitoyl-3-oleoyl-glycerol)? A3: Regioisomers co-elute on standard monomeric C18 columns and have identical exact masses. To resolve them chromatographically, you must use a specialized polymeric ODS column at a controlled temperature (e.g., 25°C) which recognizes the spatial structural differences[8]. Alternatively, if using direct infusion, switch your modifier to Lithium Acetate. Tandem MS of the [M+Li]+ adduct provides distinct, quantifiable fragment intensity ratios that distinguish the fatty acid at the sn-2 position from those at the sn-1/3 positions[7].

References

  • Lipidomics: a mass spectrometry based, systems level analysis of cellular lipids Source: PMC - NIH URL:[Link]

  • Strategies to improve/eliminate the limitations in shotgun lipidomics Source: PMC - NIH URL:[Link]

  • 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 Source: PubChem URL:[Link]

  • Impact of ion suppression by sample cap liners in lipidomics Source: Hamad Bin Khalifa University URL:[Link]

  • New Frontiers for Mass Spectrometry in Lipidomics, Part II Source: LCGC International URL:[Link]

  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column Source: JST.go.jp URL:[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: PMC - NIH URL:[Link]

  • An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts Source: PMC - NIH URL:[Link]

  • Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry Source: NSF.gov URL:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Source: Università degli Studi "G. d'Annunzio" URL:[Link]

Sources

Troubleshooting

Refining purification yields of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate from natural palm oil extracts

Welcome to the Technical Support Center for the isolation and purification of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , commonly known as 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) . As a critical symmetrical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , commonly known as 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) . As a critical symmetrical monounsaturated triacylglycerol (TAG) found in natural palm oil, POP is highly valued in lipid-based drug delivery systems and structured fat formulations.

This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to help researchers and drug development professionals overcome the thermodynamic and chromatographic hurdles associated with POP purification.

Process Overview & Workflow

The isolation of high-purity POP from crude palm oil (CPO) requires a multi-dimensional approach. Because CPO contains a complex matrix of TAGs with nearly identical molecular weights (e.g., POO, PPP, and OPP), we must exploit subtle differences in crystallization thermodynamics and double-bond steric hindrance.

G CPO Crude Palm Oil (CPO) DryFrac Dry Fractionation (Crystallization) CPO->DryFrac PMF Palm Mid-Fraction (PMF) Enriched in POP DryFrac->PMF Filtrate MolDist Molecular Distillation (FFA Removal) PMF->MolDist AgHPLC Ag-Ion Preparative HPLC (Regioisomer Separation) MolDist->AgHPLC FFA < 0.9% PurePOP Pure 1,3-dipalmitoyl-2-oleoyl-sn-glycerol AgHPLC->PurePOP >99% Purity

Workflow for POP purification from crude palm oil.

Validated Experimental Protocols

As a self-validating system, each protocol below includes a specific analytical checkpoint to ensure the mechanistic goal of the step has been achieved before proceeding.

Protocol A: Two-Stage Dry Fractionation (POP Enrichment)

Objective: Enrich the POP concentration by removing high-melting trisaturated TAGs (e.g., tripalmitin, PPP) and low-melting diunsaturated TAGs (e.g., POO).

  • Thermal Erasure: Heat the Crude Palm Oil to 70°C for 15 minutes to completely melt all TAGs and erase crystal memory.

  • First Stage (Stearin Removal): Cool the oil to 24°C at a rate of 1°C/min under controlled agitation. Hold isothermally to crystallize PPP. Filter the slurry to obtain the liquid palm olein.

  • Second Stage (PMF Isolation): Add 0.3% (w/w) polyglycerol esters (PGE) to the olein 1. Cool the mixture to 15–18°C to precipitate the Palm Mid-Fraction (PMF). Filter under vacuum.

  • Mechanistic Causality: Symmetrical TAGs like POP have complex polymorphic behaviors (α, β', β). Rapid cooling causes co-crystallization with POO. The addition of PGE acts as a crystal modifier, retarding the formation of POO and promoting uniform, medium-sized POP crystals in the β' form 21.

  • Validation Checkpoint: Measure the Iodine Value (IV) of the PMF. A successful fractionation yields an IV of ~33–35. An IV > 40 indicates excessive liquid olein entrainment.

Protocol B: Molecular Distillation (Free Fatty Acid Depletion)

Objective: Remove hydrolytic free fatty acids (FFAs) that interfere with downstream chromatographic resolution, without inducing thermal degradation.

  • Degassing: Degas the PMF at 60°C under vacuum to remove dissolved oxygen and moisture.

  • Short-Path Distillation: Feed the PMF into a short-path molecular still. Set the operating pressure to 10 Torr, evaporator temperature to 193°C, feed rate to 2.3 mL/min, and rotor speed to 300 rpm [[3]]() 4.

  • Collection: Collect the purified TAG retentate and discard the volatile FFA distillate.

  • Mechanistic Causality: Conventional deodorization requires high heat (>200°C), which triggers thermodynamic sn-2 acyl migration, converting POP into its regioisomer OPP 25. Molecular distillation at 193°C under high vacuum safely strips FFAs while preserving the sn-2 oleoyl structure.

  • Validation Checkpoint: Titrate the retentate for FFA. The process is validated if FFA is reduced to < 0.9% 4.

Protocol C: Preparative Silver-Ion HPLC (Ag-HPLC)

Objective: Isolate POP from its regioisomer OPP and other diunsaturated TAGs (POO) to achieve >99% purity.

  • Mobile Phase Preparation: Prepare a hexane-based mobile phase modified with 0.1–1% acetonitrile. Do not use dichloromethane 6.

  • Chromatography: Inject the FFA-depleted PMF onto a preparative strong cation-exchange silver-ion column (e.g., ChromSpher Lipids). Maintain column temperature at 25°C.

  • Fraction Collection: Collect the POP fraction, which will elute prior to OPP and POO.

  • Mechanistic Causality: Silver ions (Ag+) form reversible π-complexes with the double bonds of oleic acid. The steric hindrance of the oleoyl group at the sn-2 position in POP weakens this π-complex compared to the sn-1/3 position in OPP. A hexane mobile phase amplifies these subtle steric differences, allowing POP to elute first 6.

  • Validation Checkpoint: Run an analytical Ag-HPLC check on the collected fraction. Validation is achieved when the resolution ( Rs​ ) between POP and OPP is > 1.5.

AgIon Mixture TAG Mixture (POP, OPP, POO) Column Silver-Ion Stationary Phase (Ag+ Impregnated) Mixture->Column POP POP (1 Double Bond, sn-2) High Steric Hindrance Elutes First Column->POP Weak pi-complex OPP OPP (1 Double Bond, sn-1/3) Low Steric Hindrance Elutes Second Column->OPP Medium pi-complex POO POO (2 Double Bonds) Strongest Interaction Elutes Last Column->POO Strong pi-complex

Silver-ion HPLC separation mechanism based on double bond pi-complexation and steric hindrance.

Troubleshooting Guides & FAQs

Q: Why is my solid PMF fraction suffering from high liquid olein entrainment during dry fractionation? Root Cause: Rapid cooling rates induce the formation of small, unstable α-form crystals. These small crystals create a dense, sponge-like network that traps liquid olein (POO/OOO) during filtration. Solution: Incorporate 0.3% (w/w) polyglycerol esters (PGE) during the cooling phase. PGE acts as a targeted crystal modifier, retarding the rapid nucleation of POO and promoting the growth of medium-sized, uniform POP crystals. This significantly improves filtration efficiency and reduces olein entrainment [[1]]().

Q: I am seeing co-elution of POP and OPP during Ag-Ion HPLC. How can I resolve these regioisomers? Root Cause: Co-elution of positional isomers usually stems from using a suboptimal mobile phase, such as dichloromethane. Dichloromethane is too strong a solvent and suppresses the subtle stationary phase interactions required to differentiate sn-2 from sn-1/3 double bonds 6. Solution: Switch to a hexane-based mobile phase modified with a small amount of acetonitrile. In hexane, retention times increase with temperature, and the steric hindrance of the sn-2 oleoyl group in POP causes it to form a weaker π-complex, eluting distinctly before the sn-1/3 oleoyl group in OPP 6.

Q: During scale-up of the FFA removal step, my POP yield drops and OPP increases. What is happening? Root Cause: You are experiencing heat-induced sn-2 acyl migration. If your deodorization or distillation step exceeds 200°C or has a prolonged residence time, the thermodynamically less stable sn-2 oleoyl group will migrate to the sn-1 or sn-3 position, forming OPP [[2]]() 5. Solution: Strictly maintain the evaporator temperature at 193°C and ensure a short residence time by using a short-path molecular still with a rotor speed of at least 300 rpm 3. Keep the degree of interesterification below 50% by minimizing thermal stress 5.

Quantitative Data Summaries

Table 1: Physico-Chemical Properties Before and After Molecular Distillation 4

ParameterHigh FFA Crude Palm OilPurified Palm Oil (Post-Distillation)
Free Fatty Acid (FFA) % 8.7 ± 0.30.9 ± 0.1
Hydroxyl Value (mg KOH/g) 32.5 ± 0.613.9 ± 1.1
Moisture Content (%) 0.31 ± 0.010.24 ± 0.01
POP Content (%) 30.8 - 32.4> 45.0 (Enriched in PMF)

Table 2: Ag-Ion HPLC Retention Behavior of Key Palm Oil TAGs 6

TAG SpeciesDouble BondsSteric Hindrance (Ag+ Complex)Elution Order
PPP (Tripalmitin)0N/A (No π-electrons)1 (Fastest)
POP (1,3-dipalmitoyl-2-oleoyl-glycerol)1High (sn-2 position)2
OPP (1-oleoyl-2,3-dipalmitoyl-glycerol)1Low (sn-1/3 position)3
POO (1-palmitoyl-2,3-dioleoyl-glycerol)2Moderate (Two binding sites)4 (Slowest)

References

  • Purification of High Free Fatty Acid Crude Palm Oil Using Molecular Distillation. ResearchGate. 3

  • Purification of High Free Fatty Acid Crude Palm Oil Using Molecular Distillation. Asian Journal of Chemistry. 4

  • Retention behavior of isomeric triacylglycerols in silver-ion HPLC: Effects of mobile phase composition and temperature. Journal of Separation Science. 6

  • Systematic Investigation of Co-Crystallization Properties in Binary and Ternary Mixtures of Triacylglycerols Containing Palmitic and Oleic Acids in Relation with Palm Oil Dry Fractionation. PMC. 2

  • The effects of polyglycerol esters on palm olein fractionation. SciSpace. 1

  • WO2019139533A1 - Physical refining process for palm oil. Google Patents. 5

Sources

Reference Data & Comparative Studies

Validation

Bioavailability comparison of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate vs 1,2-dipalmitoyl-3-oleoyl-glycerol

As lipid-based drug delivery systems and nutritional formulations (such as human milk fat substitutes) become more advanced, the stereospecific positioning of fatty acids on the glycerol backbone has emerged as a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As lipid-based drug delivery systems and nutritional formulations (such as human milk fat substitutes) become more advanced, the stereospecific positioning of fatty acids on the glycerol backbone has emerged as a critical factor dictating bioavailability. This guide provides an objective, mechanistically grounded comparison between two key triacylglycerol (TAG) regioisomers: 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) .

Mechanistic Causality: Why Regioisomerism Dictates Bioavailability

The bioavailability of a TAG is not solely determined by its fatty acid composition, but by how it interacts with pancreatic lipase in the gastrointestinal tract. Pancreatic lipase is highly regioselective, specifically hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact as a 2-monoacylglycerol (2-MAG).

  • POP (1,3-dipalmitoyl-2-oleoyl-glycerol): Lipase cleaves the palmitic acids at sn-1 and sn-3, yielding one molecule of 2-oleoyl-MAG and two molecules of free palmitic acid (FFA). Free palmitic acid has a high melting point and readily chelates with calcium ions at intestinal pH to form insoluble calcium soaps. This precipitation severely limits the absorption of both the fatty acid and calcium, leading to increased fecal excretion[1].

  • PPO (1,2-dipalmitoyl-3-oleoyl-glycerol): Lipase cleaves the palmitic acid at sn-1 and the oleic acid at sn-3, yielding one molecule of 2-palmitoyl-MAG, one free palmitic acid, and one free oleic acid. Because palmitic acid is preserved at the sn-2 position, it remains highly soluble within mixed micelles and is efficiently absorbed by enterocytes without forming calcium soaps[1].

Furthermore, the sn-2 positional distribution of palmitic acid modulates mucin gelation and lipid diffusion via a calcium-dependent mechanism. TAGs with sn-2 palmitate preserve free Ca²⁺ (by avoiding soap formation), which leads to looser intestinal mucin networks and significantly faster lipid diffusion to the enterocyte brush border[2].

DigestionPathway POP POP (1,3-dipalmitoyl-2-oleoyl-glycerol) Lipase Pancreatic Lipase (sn-1,3 Cleavage) POP->Lipase PPO PPO (1,2-dipalmitoyl-3-oleoyl-glycerol) PPO->Lipase POP_Prod 2-Oleoyl-MAG + 2 Free Palmitic Acids Lipase->POP_Prod PPO_Prod 2-Palmitoyl-MAG + 1 Free Palmitic Acid + 1 Free Oleic Acid Lipase->PPO_Prod CaSoap Insoluble Calcium Soap (Fecal Excretion) POP_Prod->CaSoap Free Palmitate + Ca2+ Micelle Micellar Solubilization & Enterocyte Absorption POP_Prod->Micelle 2-Oleoyl-MAG PPO_Prod->Micelle 2-Palmitoyl-MAG (Highly Soluble)

Regiospecific lipolysis of POP vs PPO and its impact on micellar absorption and calcium soaps.

Comparative Bioavailability Data

In vivo and in vitro models consistently demonstrate the superiority of PPO over POP in terms of overall lipid and micronutrient bioavailability. In vitro digestion of POP-rich lipids reveals a substantial free palmitic acid pool (up to 51.82% of total FFAs)[3]. In vivo studies utilizing Sprague-Dawley rats confirm that the apparent absorption efficiency of dietary fat—specifically palmitic acid—is significantly lower in POP-fed groups compared to PPO-fed groups[1].

Table 1: Bioavailability & Digestion Metrics (POP vs. PPO)
Metric1,3-dipalmitoyl-2-oleoyl-glycerol (POP)1,2-dipalmitoyl-3-oleoyl-glycerol (PPO)Mechanistic Driver
Primary Lipolysis Products 2-Oleoyl-MAG + 2 Free Palmitic Acids2-Palmitoyl-MAG + Free Oleic Acid + Free Palmitic Acidsn-1,3 specific cleavage by pancreatic lipase.
Palmitic Acid Bioavailability Low (< 40-50%)High (> 80%)2-MAG-palmitate is highly micellized; Free Palmitate precipitates.
Calcium Soap Formation HighLowFree palmitate chelates Ca²⁺ at intestinal pH.
Epithelial Cytotoxicity Risk Moderate to HighLowHigh concentrations of FFAs (>2.95 mM) from POP disrupt tight junctions[3].
Fecal Lipid Excretion Elevated (Steatorrhea risk)MinimalReduced absorption of insoluble calcium-palmitate complexes[1].

Experimental Protocol: Validating Lipid Bioavailability

To objectively quantify the differences in absorption between POP and PPO, researchers utilize a self-validating In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model [3]. This protocol is designed to isolate the causality of lipid structure on transcellular transport while validating epithelial integrity.

Step-by-Step Methodology
  • Lipid Emulsion Preparation: Emulsify 10 mM of POP or PPO with bile salts (0.22 mM) and phospholipids to mimic dietary chyme. Rationale: Proper emulsification is required to provide sufficient surface area for lipase action.

  • Simulated Gastric Digestion: Add Simulated Gastric Fluid (SGF) containing pepsin, adjust pH to 3.0, and incubate at 37°C for 2 hours under continuous agitation.

  • Simulated Intestinal Digestion: Adjust the digestate pH to 7.0. Add Simulated Intestinal Fluid (SIF) containing pancreatin (0.22 mg/mL) and bile extract. Incubate for 2 hours.

  • Micellar Phase Isolation (Ultracentrifugation): Centrifuge the intestinal digestate at 100,000 × g for 1 hour at 4°C. Rationale: This crucial step separates the bioaccessible aqueous micellar fraction from undigested oil droplets and precipitated calcium soaps.

  • Caco-2 Monolayer Transport: Apply the isolated micellar fraction to the apical chamber of a fully differentiated Caco-2 transwell system (21-day culture).

  • Self-Validation via TEER: Continuously monitor Transepithelial Electrical Resistance (TEER). Rationale: High concentrations of free fatty acids can be cytotoxic. A stable TEER value ensures that lipid transport is occurring via active transcellular uptake rather than paracellular leakage caused by disrupted tight junctions[3].

  • Lipid Extraction & Quantification: Extract lipids from the basolateral chamber and cell lysates using the Folch method. Quantify resynthesized TAGs and transported fatty acids via LC-MS/MS.

Workflow Step1 Lipid Emulsification (POP vs PPO) Step2 In Vitro Digestion (SGF + SIF) Step1->Step2 Step3 Ultracentrifugation (Micelle Isolation) Step2->Step3 Step4 Caco-2 Incubation (Apical Chamber) Step3->Step4 Step5 TEER Integrity & Lipid Uptake Analysis Step4->Step5

Coupled in vitro digestion and Caco-2 cell transport workflow for assessing lipid bioavailability.

Conclusion

The regioisomerism of triacylglycerols fundamentally alters their metabolic fate. While POP and PPO share identical fatty acid compositions, the placement of palmitic acid at the sn-2 position in PPO shields it from pancreatic lipase cleavage. This prevents the formation of insoluble calcium soaps, preserves intestinal mucin permeability, and drastically enhances the bioavailability of both the lipid and co-ingested minerals. For drug development professionals and nutritional scientists, utilizing sn-2 palmitate structures (like PPO) is a scientifically validated strategy to optimize lipid-based delivery systems.

References

  • Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model. MDPI. 3

  • Absorption and metabolism of lipids in rats depend on fatty acid isomeric position. PubMed. 1

  • Fatty acid distribution in human milk triacylglycerols regulates lipid absorption through calcium-mediated mucus phase transition. PubMed.2

Sources

Comparative

Unveiling the Nuances: A Comparative Analysis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate and Natural Cocoa Butter Triglycerides

An In-Depth Comparative Guide for Researchers This guide provides a detailed comparative analysis of the synthetic triglyceride 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate—more commonly known as 1,3-dipalmitoyl-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Researchers

This guide provides a detailed comparative analysis of the synthetic triglyceride 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate—more commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP)—and the complex mixture of natural triglycerides found in cocoa butter. For researchers, scientists, and drug development professionals, understanding the distinct physicochemical and functional properties of these lipids is paramount for applications ranging from pharmaceutical excipients to advanced food matrices. This document moves beyond surface-level data, exploring the causal relationships between molecular composition, crystalline structure, and functional performance, supported by established experimental protocols.

Introduction: From a Single Molecule to a Complex Natural Fat

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) is a precisely defined, symmetrical triglyceride. It consists of a glycerol backbone with palmitic acid (a saturated 16-carbon fatty acid) esterified at the sn-1 and sn-3 positions, and oleic acid (a monounsaturated 18-carbon fatty acid) at the sn-2 position.[1][2][3] This specificity makes it a valuable model compound and a functional ingredient where purity and predictability are critical.

Natural Cocoa Butter (Theobroma oil) , in contrast, is a natural fat extracted from the cocoa bean (Theobroma cacao).[4] It is not a single compound but a complex mixture of triglycerides.[5] While it is rich in POP, its unique properties arise from a synergistic blend of three dominant triglycerides: POP, 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), and 1,3-distearoyl-2-oleoyl-glycerol (SOS).[4][6] This natural variability, influenced by geographic origin and processing conditions, presents both opportunities and challenges in its application.[6][7]

This guide will dissect these differences, providing the technical foundation necessary to select the appropriate lipid for your research and development needs.

Molecular Composition and Structure: The Foundation of Functionality

The functional behavior of a fat is dictated by its molecular makeup. The seemingly subtle difference between a pure compound and a natural mixture has profound implications for its physical properties.

  • 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP): As a single, pure molecule, POP offers unparalleled compositional consistency. Its structure is invariable, ensuring high batch-to-batch reproducibility.

Caption: Molecular structure of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP).

  • Natural Cocoa Butter Triglycerides: Cocoa butter's composition is a defining feature, with over 98% of its total fatty acid content comprising palmitic, stearic, and oleic acids.[7] These are primarily arranged into the three major triglycerides that constitute over 70% of the fat.[8]

Caption: Typical triglyceride composition of natural cocoa butter.

The specific arrangement of fatty acids, with the unsaturated oleic acid consistently at the sn-2 position, is a hallmark of cocoa butter and is crucial for its distinct melting and crystallization characteristics.[9]

Table 1: Comparative Composition of POP and Natural Cocoa Butter

Feature1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP)Natural Cocoa Butter
Primary Triglyceride(s) POP (≥99%)[2]POS (42.5-46.4%), SOS (27.8-33.0%), POP (18.9-22.6%)[6]
Major Fatty Acids Palmitic Acid, Oleic AcidPalmitic Acid (25-34%), Stearic Acid (34-40%), Oleic Acid (26-35%)[6][8][10]
Compositional Variability Minimal to NoneSignificant, based on origin, climate, and processing[6][7]
Minor Components None (in pure form)Free fatty acids, diglycerides, monoglycerides, phospholipids, tocopherols[5]

Physicochemical Properties: A Tale of Two Crystalline Behaviors

The most critical differentiator between POP and cocoa butter lies in their solid-state behavior, specifically their polymorphism and thermal properties.

Polymorphism: The Science of Crystal Packing

Triglycerides can crystallize into multiple different structures, or polymorphs, each with a unique melting point and stability.[11] The three primary forms are the least stable α (hexagonal), the metastable β' (orthorhombic), and the most stable β (triclinic) form.[12]

  • POP: As a pure triglyceride, POP exhibits its own distinct polymorphic behavior. It has been shown to crystallize in several forms, including α, γ, β', and β polymorphs with increasing stability and melting points.[13]

  • Cocoa Butter: The polymorphism of cocoa butter is significantly more complex due to the interactions between its constituent triglycerides (POP, POS, and SOS).[14][15] Six polymorphs are conventionally recognized (Forms I-VI).[4][13] The transformation from the metastable Form IV to the stable Form V is a critical step in chocolate tempering, and this transition is controlled by the molecular interactions involving POS with both POP and SOS.[14][16] Form V is the most desirable polymorph for confectionery as it imparts the required gloss, snap, and sharp melting profile.[11][12]

Table 2: Comparison of Polymorphic Forms and Melting Points

Polymorph Nomenclature1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) Melting Point (°C)[13]Cocoa Butter Melting Point (°C)[4][5]Stability
Form I (γ)27.017.3Least Stable
Form II (α)15.223.3
Form III (β')30.325.5
Form IV (β')-27.5
Form V (β)35.1 (β₂)33.8
Form VI (β)36.7 (β₁)36.3Most Stable
Thermal Properties: Melting and Crystallization

The differences in composition and polymorphism directly translate to distinct thermal profiles, which can be precisely measured using Differential Scanning Calorimetry (DSC).

  • POP: Being a pure compound, POP exhibits a relatively sharp melting point corresponding to its specific polymorphic form. This predictability is highly advantageous for applications requiring a precise thermal transition, such as in phase-change materials or certain drug delivery systems.

  • Cocoa Butter: Cocoa butter melts over a narrow range, typically between 34-38°C (93-100°F), which is just below human body temperature.[4][10] This property is responsible for the characteristic "melt-in-the-mouth" sensation of chocolate. Its crystallization is a kinetically driven process, requiring careful cooling (tempering) to favor the formation of the stable Form V crystals.[5] Without tempering, it will solidify into less stable forms, leading to quality defects like fat bloom.

Experimental Characterization Protocols

To empirically determine the properties discussed, standardized analytical techniques are essential. The following protocols provide a framework for the characterization of these lipids.

Protocol: Triglyceride Profile by HPLC

This method allows for the separation and quantification of the individual triglyceride species.

Objective: To determine the precise triglyceride composition (e.g., POP, POS, SOS) of a fat sample.

Methodology:

  • Sample Preparation: Dissolve 10 mg of the lipid sample in 1 mL of a suitable organic solvent (e.g., acetone or chloroform/methanol 2:1 v/v).

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a reversed-phase C18 column and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[17]

  • Mobile Phase: Employ a gradient elution program using a mixture of acetonitrile and dichloromethane.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Detection: Triglycerides are separated based on their partition number and detected by the ELSD/MS.

  • Quantification: Identify and quantify peaks by comparing retention times and peak areas with those of known triglyceride standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Lipid Sample (10 mg) B Dissolve in Solvent (1 mL) A->B C Inject Sample (10-20 µL) B->C D C18 Column Separation C->D E ELSD / MS Detection D->E F Peak Integration & Identification E->F G Quantify TAGs (%) F->G

Caption: Workflow for Triglyceride Analysis by HPLC.

Protocol: Thermal Analysis by DSC

Objective: To determine the melting and crystallization profiles of the lipid.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the lipid sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the Differential Scanning Calorimeter (DSC).

  • Melting Profile:

    • Equilibrate the sample at a low temperature (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C).

  • Crystallization Profile:

    • Hold the sample at the high temperature for 5 minutes to erase thermal history.

    • Cool the sample at a controlled rate (e.g., 5°C/min) back to the starting temperature.

  • Data Analysis: Analyze the resulting thermogram to determine onset temperatures, peak temperatures (melting points), and enthalpies of fusion/crystallization.

Protocol: Polymorph Identification by XRD

Objective: To identify the specific crystalline form(s) present in a solid fat sample.

Methodology:

  • Sample Preparation: The solid lipid sample must be crystallized under controlled temperature conditions to induce the desired polymorph.

  • Instrument Setup: Place the sample in the holder of a powder X-ray Diffractometer (XRD) equipped with a Cu Kα radiation source.

  • Data Acquisition: Scan the sample over a range of 2θ angles (typically 15-25°) to obtain the diffraction pattern.

  • Polymorph Identification: The crystalline form is identified by its characteristic short-spacing peaks in the diffraction pattern:

    • α form: A single strong peak at ~4.15 Å.

    • β' form: Two strong peaks at ~3.8 Å and ~4.2 Å.

    • β form: A strong peak at ~4.6 Å and other characteristic peaks.

Functional Performance in Scientific Applications

The choice between POP and natural cocoa butter depends entirely on the functional requirements of the application.

  • In Pharmaceutical Development:

    • POP: Its purity, well-defined melting point, and predictable crystallization make it an excellent candidate for controlled-release drug delivery systems, such as solid lipid nanoparticles (SLNs) or as a structured matrix in suppositories. The lack of compositional variability is a significant advantage for regulatory compliance and ensuring consistent product performance.

    • Cocoa Butter: Has a long history of use in ointments and suppositories due to its emollient properties and ideal melting range.[4] However, its natural variability can lead to inconsistencies in drug release profiles and texture, posing a challenge for modern, tightly controlled pharmaceutical formulations. Its natural antioxidant content can, however, contribute to the stability of the formulation.[10]

  • In Food Science and Materials Research:

    • POP: Serves as a key component in cocoa butter equivalents (CBEs), which are fats designed to mimic the properties of cocoa butter.[8][18] By itself, it cannot replicate the complex texture and tempering behavior of cocoa butter. However, when blended with other triglycerides like SOS, it can be used to create structured fats with tailored melting profiles.

    • Cocoa Butter: Its performance in chocolate is unparalleled. The specific ratio of POP, POS, and SOS allows for the formation of the stable Form V crystal network during tempering, which is responsible for the desirable gloss, "snap," and thermal stability of high-quality chocolate.[7][16]

Conclusion: A Choice Dictated by Objective

The comparison between 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate and natural cocoa butter triglycerides is a study in contrasts: the precision of a single synthetic molecule versus the complex, synergistic functionality of a natural blend.

  • Choose 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) when:

    • High purity and chemical identity are required.

    • A sharp, well-defined melting point is necessary.

    • Predictable and highly reproducible crystallization behavior is critical.

    • The application is a model system or a highly controlled drug delivery vehicle.

  • Choose Natural Cocoa Butter when:

    • The complex textural and melting properties derived from the POP, POS, and SOS synergy are desired.

    • The application (e.g., confectionery) relies on the unique polymorphism that enables tempering.

    • Natural origin is a key product feature.

    • Some degree of batch-to-batch variability is acceptable or can be managed through quality control.

For the researcher and developer, a thorough understanding of these fundamental differences is not merely academic; it is the cornerstone of innovation, enabling the rational design of superior products and drug delivery systems.

References

  • PubMed. (n.d.). Methods for the analysis of triacylglycerols.
  • MDPI. (2025, August 29). Physicochemical Exploration of Cocoa Butter During Spontaneous Fermentation: A Comparative Study Across Three Latin American Countries.
  • Wuxi XinJingYuan Food Technology Co., Ltd. (n.d.). Physical Properties and Technical Requirements of Cocoa Butter.
  • Wikipedia. (n.d.). Cocoa butter.
  • Coracao Confections. (n.d.). What is Cocoa Butter: The Ultimate Guide to Nature's Most Versatile Fat.
  • Coracao Confections. (2025, July 20). What is Cacao Butter? Understanding Chocolate's Most Essential Ingredient.
  • YESHERB. (2022, March 25). What is the Composition of Cocoa Butter?.
  • PubMed. (2021, March 25). Molecular Origins of Polymorphism in Cocoa Butter.
  • ResearchGate. (2021, February 3). (PDF) Molecular Origins of Polymorphism in Cocoa Butter.
  • Candy Mentor. (n.d.). Cocoa Butter.
  • ACS Publications. (2019, January 31). The Stability and Nature of the Form IV Polymorph of Cocoa Butter Is Dictated by 1-Palmitoyl-2-Oleoyl-3-Stearoyl-Glycerol.
  • Preprints.org. (2024, July 23). Cocoa Butter: Evolution from Natural Food Ingredient to Pharmaceutical Excipient and Drug Delivery System.
  • Annual Reviews. (2021, January 19). Molecular Origins of Polymorphism in Cocoa Butter.
  • MDPI. (2021, March 2). Characterisation of Fat Crystal Polymorphism in Cocoa Butter by Time-Domain NMR and DSC Deconvolution.
  • ResearchGate. (n.d.). Chemical structure of POP. POP, 1,3-dipalmitoyl-2-oleoylglycerol.
  • Sigma-Aldrich. (n.d.). 1,3-Dipalmitoyl-2-oleoylglycerol =99 2190-25-2.
  • Guidechem. (n.d.). 1,3-Dipalmitoyl-2-oleoylGlycerol 2190-25-2 wiki.
  • PMC. (2019, June 7). Evaluation model for cocoa butter equivalents based on fatty acid compositions and triacylglycerol patterns.
  • International Journal of Technology. (n.d.). THE COMPARISON OF THE EFFECTIVENESS OF COCOA BUTTER (CB) AND COCOA BUTTER ALTERNATIVES (CBA) IN CHOCOLATE MANUFACTURE.

Sources

Validation

Inter-Laboratory Validation of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate Quantification in Food Matrices: A Comparative Guide

Introduction: The Analytical Challenge in Lipidomics 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, universally known in lipidomics as 1,3-dipalmitoyl-2-oleoylglycerol (POP) , is a symmetrical triacylglycerol (TAG)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Lipidomics

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, universally known in lipidomics as 1,3-dipalmitoyl-2-oleoylglycerol (POP) , is a symmetrical triacylglycerol (TAG) consisting of palmitic acid at the sn-1 and sn-3 positions, and oleic acid at the sn-2 position[1]. Structurally representative of the intermediate-melting lipids found in cocoa butter, palm oil fractions, and engineered vegetable fats, POP is a gold-standard reference compound for evaluating oxidative stability and food chemistry[1].

Accurate quantification of POP is critical for detecting cocoa butter equivalents (CBEs) in chocolate adulteration and assessing the physicochemical properties of food matrices (2)[2]. However, food matrices are highly complex, containing hundreds of isomeric TAGs (such as PPO and POO). Achieving consensus in POP quantification across different laboratories requires rigorous analytical validation and robust platform selection[3]. This guide objectively compares the performance of High-Resolution Gas Chromatography (HR-GC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms, providing a self-validating framework for inter-laboratory ring trials.

Analytical Platforms: A Comparative Analysis

When selecting a platform for POP quantification, laboratories must balance chromatographic resolution against detector specificity. The causality behind platform selection dictates the required sample preparation and the mathematical evaluation of the data[3].

Table 1: Comparative Performance Metrics of Analytical Platforms for POP Quantification
Analytical PlatformSeparation PrincipleResolution of Isomers (POP vs. PPO)Inter-Lab Reproducibility (RSDR)Key AdvantageLimitation
RP-HPLC-ELSD Partition Number (PN)Excellent (with C30 column)2.5% - 4.0%Uniform response for lipids lacking strong UV chromophores[4].ELSD response is non-linear; requires logarithmic calibration[4].
HR-GC-FID Acyl-C Number & UnsaturationModerate1.8% - 3.5%Highly robust and standardized for CBE detection via PLS regression[3].Requires high oven temperatures; risk of TAG thermal degradation.
LC-HRMS Mass-to-Charge (m/z) & FragmentationHigh (via MS/MS fragments)4.0% - 6.5%Unmatched sensitivity and structural elucidation of sn-positional isomers.Susceptible to matrix ion suppression; high instrument cost.

Self-Validating Experimental Protocol for POP Quantification

To ensure trustworthiness in an inter-laboratory setting, the protocol must be a self-validating system . This means incorporating continuous internal quality control checks that automatically flag systemic errors, such as incomplete extraction or detector drift.

Step 1: Matrix Homogenization and Lipid Extraction
  • Procedure: Homogenize 50 mg of the food matrix (e.g., palm oil or chocolate) by heating gently to ~60°C to eliminate the crystalline memory of the lipids[2][5]. Extract using a modified Folch method (Chloroform/Methanol, 2:1, v/v).

  • Causality: Heating ensures complete solubilization of high-melting-point saturated TAGs[5]. The biphasic solvent system selectively partitions non-polar TAGs into the organic layer while precipitating interfering proteins and carbohydrates.

  • Self-Validation Check: Process a matrix blank alongside the samples. If peaks appear at the POP retention time in the blank, the system flags solvent contamination or column carryover.

Step 2: Internal Standard (IS) Spiking
  • Procedure: Spike the sample with a known concentration of Trinonadecanoin (TAG 57:0) prior to the extraction phase.

  • Causality: Trinonadecanoin is non-endogenous to most food matrices. Its addition before extraction corrects for matrix-specific recovery losses and normalizes detector response fluctuations during injection.

  • Self-Validation Check: If the absolute peak area of the IS drops by >15% across sequential injections, the system automatically flags a potential injection port leak or mass spec ion suppression event.

Step 3: Chromatographic Separation (RP-HPLC-ELSD)
  • Procedure: Inject the lipid extract onto a C30 column (e.g., Develosil) using a non-aqueous reversed-phase gradient (e.g., Acetonitrile/Dichloromethane) at a flow rate of 0.8 mL/min[4].

  • Causality: RP-HPLC separates TAGs based on their partition number (PN = Total Carbons - 2 × Double Bonds)[2]. A C30 column provides enhanced shape selectivity compared to C18, successfully resolving the symmetrical POP from its asymmetrical isomer PPO[4].

  • Self-Validation Check: Inject a Certified Reference Material (CRM), such as IRMM-801 (certified cocoa butter), every 10 samples to verify retention time stability and standard response factors[3].

Step 4: Detection and Quantification
  • Procedure: Utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). Calculate the relative percentage of POP using the area normalization method, adjusted by the IS response factor[2].

  • Causality: ELSD provides a uniform response for lipids that cannot absorb UV radiation efficiently[4]. MS provides structural confirmation via specific fragmentation patterns (e.g., the loss of oleic or palmitic acid).

POP_Validation_Workflow Start Food Matrix Homogenization (60°C to melt TAGs) IS_Spike Internal Standard Spiking (Trinonadecanoin) Start->IS_Spike Causality: Erase crystalline memory Extraction Biphasic Lipid Extraction (Chloroform/Methanol) IS_Spike->Extraction Causality: Correct for recovery loss Split Analytical Separation Extraction->Split HPLC RP-HPLC (C30 Column) Separation by Partition Number Split->HPLC GC HR-GC (Capillary) Separation by Acyl-C Number Split->GC Detection Detection & Integration (ELSD / FID / MS) HPLC->Detection Resolves POP from PPO GC->Detection High resolution for carbon groups Validation Inter-Lab Statistical Evaluation (ISO 5725 / Z-Scores) Detection->Validation CRM Calibration (IRMM-801)

Caption: Self-validating workflow for POP quantification and inter-laboratory validation.

Inter-Laboratory Validation Framework

In accordance with ISO 5725 guidelines, inter-laboratory validation ensures that the analytical method is robust across different operators, environments, and equipment (6)[6].

Study Design & Statistical Evaluation
  • Homogeneity Testing: Prior to distribution, the coordinating laboratory must verify that the variance between sample aliquots is statistically insignificant compared to the target analytical variance[3].

  • Blind Testing: Participating laboratories receive blind samples of varying POP concentrations, alongside the CRM (IRMM-801) for calibration[3].

  • Data Processing: The amount of CBEs or specific TAGs is estimated by Partial Least Squares (PLS) regression analysis applied to the relative proportions of the main triglycerides[3]. Trueness and precision are evaluated using Z-scores to identify outliers[6].

Table 2: Inter-Laboratory Validation Metrics for POP (Simulated Ring Trial Data)
Matrix TypeSpiked POP Concentration ( g/100g )Assigned Value ( g/100g )Lab Consensus Mean ( g/100g )Repeatability (RSDr)Reproducibility (RSDR)Acceptable Z-Score Range
Pure Cocoa Butter 0.00 (Endogenous)18.5018.451.2%2.8%-2.0 ≤ Z ≤ 2.0
CBE-Adulterated Chocolate 5.0023.5023.621.5%3.1%-2.0 ≤ Z ≤ 2.0
Palm Oil Fraction N/A42.0041.851.8%3.5%-2.0 ≤ Z ≤ 2.0

References

  • Sigma-Aldrich™ 1,3-Dipalmitoyl-2-oleoylglycerol (≥99%) | LabMart Limited. LabMart.
  • Application Note: Quantification of 1,2-Dipalmitoyl-3-oleoylglycerol (POO) in Palm Oil. Benchchem.
  • Validation of a Method for the Quantification of Cocoa Butter Equivalents in Cocoa Butter and Plain Chocol
  • Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol...
  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Ministry of Health, Labour and Welfare (MHLW).
  • Optimization and validation of an analytical method for determination of the distribution of triglycerides in structured triglyc. DiVA Portal.

Sources

Comparative

Structural Resolution of Triacylglycerols: A Comparative Guide to 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) Extracts vs. Synthetic Standards

Executive Summary 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate—commonly identified by its IUPAC name or as 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) —is a symmetrical monounsaturated triacylglycerol (SUS)[1]. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate—commonly identified by its IUPAC name or as 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) —is a symmetrical monounsaturated triacylglycerol (SUS)[1]. It functions as a primary structural lipid in natural matrices such as cocoa butter and palm oil, governing critical physical properties including melting behavior, crystallization, and in vitro digestion rates[2],[3].

However, natural lipid extracts are highly heterogeneous. They frequently contain isobaric regioisomers, most notably the asymmetrical SSU form 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (PPO) [4]. To accurately resolve these structures and quantify regioisomeric purity, analytical workflows must benchmark natural extracts against5[5]. This guide details the self-validating methodologies required to differentiate regiospecific triacylglycerols using orthogonal techniques.

The Regiospecific Challenge in Lipidomics

Standard reversed-phase HPLC separates lipids based on their Equivalent Carbon Number (ECN), calculated as ECN=CN−2n (where CN is carbon number and n is the number of double bonds). Because POP and PPO both possess an ECN of 48 (50 carbons - 2 × 1 double bond), they co-elute entirely on standard C18 columns.

Resolving these regioisomers requires exploiting the subtle steric differences in how the oleic acid double bond is presented at the sn-2 versus the sn-1/3 positions[6]. Synthetic POP standards (≥99% regiopure) act as mandatory calibrants to establish baseline retention times and fragmentation ratios before analyzing complex natural mixtures[7].

Analytical Workflow Visualization

POP_Workflow N1 Natural Lipid Extract (Mixed Regioisomers) N3 Ag+-HPLC Separation (Steric Pi-Bond Interaction) N1->N3 N4 High-Res 13C-NMR (sn-1,3 vs sn-2 Carbonyls) N1->N4 N2 Synthetic POP Standard (Regiopure Reference) N2->N3 Retention Time Calibration N2->N4 Chemical Shift Baseline N5 APCI-MS/MS (Diacylglycerol Fragment Ratios) N3->N5 Isolate Elution N6 Structural Elucidation (POP vs PPO Quantification) N4->N6 N5->N6

Caption: Workflow for regiospecific resolution of POP vs PPO using synthetic standards.

Comparative Profiling: Natural Matrix vs. Synthetic Standard

FeatureNatural POP Extract (e.g., Cocoa Butter)Synthetic POP Standard (CAS 2190-25-2)
Regiochemical Purity Mixed (Contains POP, PPO, and POS/SOS variants)≥99% Regiopure (Strictly sn-1,3 Palmitoyl)
Melting Behavior Variable (20–35 °C) due to polymorphic SSU/SUS mixturesSharp, defined melting point (~35 °C for stable β -form)
Digestion Kinetics Variable hydrolysis rates due to sn-2 vs sn-1,3 positioningHighly predictable sn-1,3 specific lipase hydrolysis
Primary Utility Food science, formulation, bulk lipid source7[7]

Advanced Analytical Methodologies

Protocol 1: Regiospecific Resolution via Ag+-HPLC-APCI-MS/MS

To distinguish POP from PPO, an orthogonal approach combining Silver-Ion Chromatography and Atmospheric Pressure Chemical Ionization (APCI) is required[4]. This protocol acts as a self-validating system by using the synthetic standard to tune the instrument prior to sample analysis.

Step-by-Step Methodology:

  • System Suitability Calibration: Dissolve the synthetic POP standard in chloroform/methanol. Inject onto an Ag+-HPLC column.

  • Chromatographic Separation: Elute using an isocratic gradient.

    • Causality: Silver ions ( Ag+ ) form reversible π -complexes with the cis-9 double bond of oleic acid. In POP, the oleoyl group at the sn-2 position is sterically shielded by the adjacent palmitoyl chains, reducing Ag+ interaction. In PPO, the sn-3 oleoyl group is exposed, leading to stronger π -complexation and a longer retention time[6].

  • Ionization & Fragmentation: Utilize positive ion APCI to generate intact [M+H]+ ions ( m/z 833.4) and induce the neutral loss of fatty acids, forming diacylglycerol [DAG]+ fragments[4].

  • Self-Validating Quantification: Calculate the ratio of m/z 577 ( [M+H−Palmitic]+ ) to m/z 551 ( [M+H−Oleic]+ ).

    • Causality: The cleavage of a fatty acid from the sn-1/3 positions is energetically favored over the sn-2 position. For the synthetic POP standard, the loss of sn-2 oleic acid is hindered, making m/z 551 extremely low in abundance. Use this empirical ratio as the 100% regiopure baseline to quantify PPO impurities in the natural sample, where the exposed sn-3 oleic acid readily cleaves to spike the m/z 551 signal[4],[6].

Protocol 2: High-Resolution 13C-NMR Structural Elucidation

Nuclear Magnetic Resonance provides non-destructive, absolute confirmation of the glycerol backbone's esterification pattern[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of the lipid sample in 600 µL of CDCl3​ .

  • Acquisition: Acquire 100 MHz (or higher) 13C-NMR spectra using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring quantitative integration of the carbon signals.

  • Signal Resolution: Focus on the carbonyl ( C=O ) region between 172.50 ppm and 173.60 ppm[2].

    • Causality: The asymmetry of the glycerol backbone and the inductive effects of adjacent ester bonds cause the sn-1 and sn-3 carbonyl carbons to resonate slightly downfield (~173.2 ppm) compared to the sn-2 carbonyl carbon (~172.8 ppm).

  • Validation: The synthetic POP standard will yield a strict 2:1 integration ratio for the sn-1,3 vs sn-2 carbonyl peaks. Deviations from this ratio in the natural extract mathematically quantify the presence of asymmetric regioisomers (PPO).

Diagnostic Analytical Data Summary

Analytical TargetPOP (Symmetrical SUS)PPO (Asymmetrical SSU)Mechanistic Rationale
APCI-MS/MS: m/z 577 Base Peak (High Abundance)Moderate AbundanceLoss of Palmitic acid (256 Da). Favored in POP as Palmitic occupies both sn-1 and sn-3 positions.
APCI-MS/MS: m/z 551 Low AbundanceHigh Abundance Loss of Oleic acid (282 Da). Highly favored in PPO due to the energetically vulnerable sn-3 position.
13C-NMR: ~173.2 ppm Integrates to 2Integrates to 1Represents sn-1 and sn-3 carbonyl carbons.
13C-NMR: ~172.8 ppm Integrates to 1Integrates to 2Represents the sn-2 carbonyl carbon.

References

  • Sigma-Aldrich™ 1,3-Dipalmitoyl-2-oleoylglycerol (≥99%). LabMart Limited.[Link]

  • 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890. PubChem.[Link]

  • Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation. PMC.[Link]

  • Triacylglycerol Regioisomers Analysis. AOCS.[Link]

  • Regiospecific Analysis of Triacylglycerols by Ultrahigh-Performance-Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications.[Link]

  • Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties. MDPI.[Link]

Sources

Validation

Evaluating Certified Reference Materials for 1,3-Di(hexadecanoyloxy)propan-2-yl octadec-9-enoate Purity Analysis

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , more commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) or TG(16:0/18:1/16:0), is a highly structured triacylglycerol. Featuring palmitic acid at the sn-1 and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate , more commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) or TG(16:0/18:1/16:0), is a highly structured triacylglycerol. Featuring palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position, POP is a critical molecular species dictating the polymorphic crystallization of cocoa butter[1]. Beyond food science, where it serves as a primary marker for detecting cocoa butter equivalents (CBEs)[2], highly pure POP is increasingly utilized as a functional excipient in pharmaceutical lipid nanoparticle (LNP) formulations.

Because the presence of diacylglycerols (DAGs) or positional isomers (e.g., 1,2-dipalmitoyl-3-oleoyl-glycerol, PPO) can drastically alter lipid crystallization kinetics and LNP stability, the metrological traceability and absolute purity of POP Certified Reference Materials (CRMs) are paramount. This guide objectively compares the analytical methodologies used to certify POP CRMs and provides a self-validating protocol for establishing lipid purity.

Comparing Analytical Methods for POP CRM Certification

The certification of a lipid reference material requires orthogonal analytical techniques to evaluate both absolute mass fraction and chromatographic purity. Traditional UV-HPLC is fundamentally flawed for triglycerides due to the lack of conjugated chromophores, which results in severe baseline drift during gradient elution at low wavelengths (e.g., 210 nm)[3].

To overcome this, modern CRM certification relies on the synthesis of two distinct techniques:

A. Quantitative NMR (qNMR) for Absolute Purity

qNMR is the metrological gold standard for absolute quantification. Unlike chromatographic methods that require a pre-existing standard of the target analyte, qNMR utilizes a highly pure, SI-traceable internal standard (e.g., NIST-traceable Maleic acid or 1,4-BTMSB-d4)[4][5]. The fundamental causality here is that the NMR signal area is strictly proportional to the number of resonant nuclei. By integrating the unique olefinic protons of the oleoyl chain at the sn-2 position against the internal standard, the absolute molar mass fraction of POP is determined without response factor bias.

B. HPLC-ELSD for Chromatographic Purity

While qNMR provides absolute mass, it struggles to resolve closely related positional isomers (like PPO vs. POP) due to overlapping chemical shifts. High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) provides the necessary orthogonal separation[3][6]. ELSD operates by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile lipid particles[6]. This allows for the use of complex, UV-absorbing solvent gradients (e.g., Dichloromethane/Acetonitrile) necessary to solubilize and separate highly hydrophobic triglycerides[3].

Comparison of Commercial POP Reference Material Grades

When selecting a POP standard, researchers must match the CRM grade to their regulatory and analytical requirements.

CRM GradeTypical PurityAnalytical TraceabilityPrimary ApplicationOrthogonal Methods Used
High-Purity qNMR Certified ≥ 99.0%SI-traceable (NIST/NMIJ)Metrological calibration, absolute quantification, LNP QA/QC1H-qNMR, HPLC-ELSD, HRMS
Pharmacopeial (USP/EP) ≥ 98.0%Pharmacopeial standardsRegulatory compliance, drug release testingHPLC-RI, GC-FID
Research Grade ≥ 95.0%Internal lot validationEarly-stage R&D, qualitative lipidomics[1]HPLC-ELSD, TLC

Experimental Protocol: Self-Validating Purity Workflow

To ensure scientific integrity, the following protocol details a self-validating system for evaluating POP purity. Every step is designed to eliminate common analytical artifacts associated with lipid characterization.

Phase 1: Absolute Quantification via 1H-qNMR

Causality: Complete longitudinal relaxation ( T1​ ) of all quantified protons is mandatory in qNMR. If the relaxation delay is too short, the signal will be saturated, leading to an underestimation of purity.

  • Sample Preparation: Accurately weigh ~10 mg of the POP candidate material and ~5 mg of a NIST-traceable internal standard (e.g., 1,4-BTMSB-d4) using an ultra-microbalance[5].

  • Solvation: Dissolve the mixture in 1.0 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS. Note: CDCl3​ is chosen because it completely disrupts lipid aggregates that could cause NMR line broadening.

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz. Set the relaxation delay ( D1​ ) to at least 30 seconds (typically >5×T1​ of the slowest relaxing proton) to ensure quantitative accuracy.

  • Integration: Integrate the distinct olefinic protons of the oleoyl chain (~5.3 ppm) against the internal standard reference peak to calculate the absolute mass fraction.

Phase 2: Isomer & Impurity Profiling via HPLC-ELSD

Causality: Triglycerides are highly hydrophobic. Acetonitrile provides separation selectivity, while dichloromethane ensures complete solubility and elution of the lipid from the C18 stationary phase, preventing column fouling[6].

  • Sample Preparation: Prepare a 1 mg/mL solution of the POP sample in a 1:1 (v/v) mixture of Dichloromethane and Methanol.

  • Chromatography: Inject 10 µL onto a sub-2 µm C18 reversed-phase column (150 x 2.1 mm).

  • Gradient Elution: Elute using a non-aqueous binary gradient: Mobile Phase A (Acetonitrile) and Mobile Phase B (Dichloromethane). Run a linear gradient from 20% B to 60% B over 20 minutes.

  • Detection: Route the effluent to an ELSD. Set the nebulizer and evaporator temperatures to 40°C with a gas flow rate of 1.6 SLM[6].

  • Data Processing: Calculate relative purity by area normalization. Critical step: Correct for the non-linear response of the ELSD using a logarithmic calibration curve to prevent underestimation of low-level DAG impurities.

Orthogonal Certification Workflow

The logical relationship between these orthogonal techniques culminates in the final certification of the reference material, as visualized below.

G A POP Candidate Material B Absolute Purity (qNMR) A->B Molar quantification C Chromatographic Purity (HPLC-ELSD) A->C Isomer separation D Orthogonal Data Fusion B->D C->D E Certified Reference Material D->E SI-Traceable Certification

Orthogonal workflow for POP CRM certification using qNMR and HPLC-ELSD.

Conclusion

Selecting the correct Certified Reference Material for 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) requires an understanding of the analytical methods used to validate it. For rigorous quantitative applications—such as determining cocoa butter equivalents or validating pharmaceutical lipid nanoparticles—researchers must prioritize CRMs certified via orthogonal data fusion. The combination of qNMR for absolute SI-traceable mass fraction and HPLC-ELSD for minor isomer resolution ensures that the structural and chemical integrity of the lipid standard is absolute.

References

  • Source: caymanchem.
  • Source: acs.
  • Source: sepscience.
  • Source: researchgate.
  • Source: agilent.
  • Title: Internal Standard for qNMR (Calibration Standard for qNMR)

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Lipidomic Profiling of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate in Transgenic vs. Wild-Type Seeds

Introduction The landscape of agricultural biotechnology is increasingly focused on enhancing the nutritional and industrial value of crop seeds. A key target for genetic modification is the lipid composition, particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of agricultural biotechnology is increasingly focused on enhancing the nutritional and industrial value of crop seeds. A key target for genetic modification is the lipid composition, particularly the profile of triacylglycerols (TAGs), which are the primary form of energy storage in seeds. This guide provides a comprehensive, in-depth comparison of the lipidomic profiles of transgenic versus wild-type (WT) seeds, with a specific focus on the triacylglycerol 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POO). This asymmetric TAG, composed of two palmitic acid moieties and one oleic acid moiety, serves as an important model for understanding the broader impacts of genetic engineering on lipid metabolism.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and reproducible scientific outcome. We will explore the entire workflow, from experimental design and sample preparation to advanced mass spectrometry techniques and bioinformatic analysis, providing a framework for generating high-quality, interpretable data.

Experimental Design: The Foundation of Meaningful Comparison

A robust experimental design is paramount for a successful comparative lipidomics study. The goal is to minimize non-biological variation to ensure that observed differences between transgenic and WT seeds are a direct result of the genetic modification.

Key Considerations:

  • Plant Growth Conditions: Transgenic and WT plants must be grown under identical, tightly controlled environmental conditions (light, temperature, humidity, and nutrition). Any environmental variance can induce lipid profile changes that could be mistaken for genetic effects.

  • Seed Development Stage: The lipid composition of seeds changes dramatically during maturation.[1] It is critical to harvest seeds from both groups at the exact same developmental stage to ensure a valid comparison.

  • Biological Replicates: A minimum of 5-6 biological replicates per group is recommended to achieve sufficient statistical power to detect significant differences while accounting for natural biological variability.

  • Pooling Strategy: While analysis of individual seeds is ideal for assessing variability, pooling seeds from multiple plants for each biological replicate can provide a more representative sample of the group.

  • Quality Control (QC) Samples: A pooled QC sample, created by mixing equal aliquots from every sample in the study, is essential. This QC sample should be injected periodically throughout the analytical run (e.g., every 5-10 samples) to monitor and correct for instrument drift and batch effects.[2]

Methodology: A Step-by-Step Protocol with Scientific Rationale

This section details the complete workflow for the comparative lipidomic analysis.

Diagram: Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Harvest Seeds (Transgenic & WT) Homogenize Homogenization & Lipase Inactivation Start->Homogenize Extract Lipid Extraction (Bligh & Dyer) Homogenize->Extract LCMS LC-MS/MS Analysis (UPLC-QTOF) Extract->LCMS Inject Extract Processing Data Processing (Peak Picking, Alignment) LCMS->Processing Identify Lipid Identification & Quantification Processing->Identify Processed Data Stats Statistical Analysis (T-test, PCA) End Comparative Profiling & Pathway Analysis Stats->End Identify->Stats

Caption: Workflow for comparative lipidomics of transgenic and wild-type seeds.

Lipid Extraction from Seeds

The choice of extraction method is critical for obtaining a lipid extract that is representative of the in-vivo seed lipidome. The primary challenge is to efficiently extract lipids of varying polarities while preventing enzymatic degradation.[3]

Protocol: Modified Bligh & Dyer Method[4]

  • Sample Preparation: Weigh approximately 50 mg of frozen, powdered seed tissue into a glass tube with a PTFE-lined cap.

  • Lipase Inactivation (Crucial Step): Add 1 mL of hot isopropanol (~75°C) containing 0.01% butylated hydroxytoluene (BHT) as an antioxidant.[3] Vortex vigorously for 1 minute and incubate at 75°C for 15 minutes. This step is vital to denature lipolytic enzymes that can alter the lipid profile post-homogenization.

  • Solvent Addition: Cool the samples to room temperature. Add 1.5 mL of chloroform and 0.5 mL of high-purity water. For dry seeds, the addition of water is necessary to create the proper solvent ratios for phase separation.[3]

  • Extraction: Vortex the mixture for 2 minutes, then agitate on an orbital shaker at room temperature for 1 hour.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes. Three layers will be visible: an upper aqueous layer (methanol/water), a lower organic layer (chloroform containing lipids), and a protein disk at the interface.

  • Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction: To ensure quantitative recovery, add 1.5 mL of chloroform to the remaining sample, vortex for 1 minute, centrifuge, and collect the lower phase again, pooling it with the first extract.

  • Drying: Dry the pooled organic extract under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., 2:1 chloroform:methanol) for storage at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

For resolving and detecting complex mixtures of TAGs, Ultra-High-Performance Liquid Chromatography (UPLC) coupled to a high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight, Q-TOF) is the platform of choice.[5][6]

Protocol:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separating TAG species based on their hydrophobicity (determined by acyl chain length and degree of unsaturation).[7]

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would run from ~30% B to 100% B over 20-30 minutes to elute the wide range of TAGs.

    • Rationale: The ammonium formate modifier aids in the formation of [M+NH4]+ adducts during ionization, which are stable and produce predictable fragmentation patterns for TAG identification.[7]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI) is preferred for TAG analysis.[7]

    • Acquisition Mode: Data-Dependent Acquisition (DDA) is a powerful approach. The instrument performs a full MS1 scan to detect all eluting ions. It then intelligently selects the most abundant precursor ions for fragmentation (MS/MS), providing structural information.[7]

    • Collision Energy: A stepped collision energy is often used to ensure fragmentation of a wide range of lipid species.

    • MRM (Alternative): For targeted analysis of known TAGs like POO, a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer can offer superior sensitivity and specificity.[6][8]

Data Processing and Analysis

Raw LC-MS/MS data must be processed to extract meaningful biological information.

Workflow:

  • Peak Detection and Alignment: Specialized software (e.g., LipidSearch™, Lipostar2, or open-source platforms like MS-DIAL) is used to detect chromatographic peaks, de-isotope them, and align them across all samples.[9]

  • Lipid Identification: Identification is achieved by matching the accurate mass of the precursor ion (from the MS1 scan) and its fragmentation pattern (from the MS/MS scan) against a lipid database like LIPID MAPS.[10] For TAGs, characteristic neutral losses of fatty acid chains are key identifiers.[8]

  • Quantification and Normalization:

    • Quantification: The area under the chromatographic peak for each identified lipid is used for relative quantification.

    • Normalization: This step is critical for correcting systematic errors. While various methods exist, probabilistic quotient normalization (PQN) is a robust choice for large-scale lipidomics.[11] It calculates a dilution factor for each sample relative to a reference (e.g., the median spectrum of all samples), assuming that most lipid concentrations are unchanged between samples.[2][11] This is often more reliable than normalization to total protein or sample weight, which can be confounded by the genetic modification itself.[11]

Data Interpretation & Comparative Analysis

Quantitative Data Summary

The following table presents hypothetical data illustrating potential findings from a comparative analysis of key TAGs in transgenic vs. wild-type seeds.

Triacylglycerol (TAG) SpeciesWT (Relative Abundance)Transgenic (Relative Abundance)Fold Change (Transgenic/WT)p-value
POO (16:0/18:1/16:0) 100 ± 12250 ± 252.50 < 0.001
POP (16:0/18:1/16:0)1250 ± 110980 ± 950.780.045
OOO (18:1/18:1/18:1)850 ± 751650 ± 1501.94 < 0.001
SOO (18:0/18:1/18:1)420 ± 40830 ± 851.98 < 0.001
LLO (18:2/18:2/18:1)600 ± 55310 ± 300.520.002

Data are presented as mean ± standard deviation of normalized peak areas (n=6). P-values calculated using an independent samples t-test.

Statistical Analysis
  • Univariate Analysis: An independent samples t-test (or a non-parametric equivalent) is used to determine if the difference in the abundance of a single lipid species (like POO) between the two groups is statistically significant (typically p < 0.05).

  • Multivariate Analysis: Principal Component Analysis (PCA) is an unsupervised method used to visualize the overall variation in the dataset. A clear separation between the transgenic and WT clusters in a PCA plot indicates a significant global change in the lipidome.

Pathway Analysis

Observed changes in the lipid profile can be mapped onto known biochemical pathways to infer the functional impact of the genetic modification. For instance, an increase in TAGs containing oleic acid (18:1) might suggest an upregulation of the fatty acid desaturase 2 (FAD2) enzyme is being inhibited, or that diacylglycerol acyltransferase (DGAT) activity has been altered.[1]

Diagram: Simplified TAG Biosynthesis Pathway

G cluster_info Enzyme Key G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT PA Phosphatidic Acid (PA) LPA->PA LPAAT DAG Diacylglycerol (DAG) PA->DAG PAP TAG Triacylglycerol (TAG) DAG->TAG DGAT AcylCoA Acyl-CoA Pool (e.g., 16:0-CoA, 18:1-CoA) AcylCoA->LPA AcylCoA->PA AcylCoA->TAG GPAT GPAT: Glycerol-3-phosphate acyltransferase LPAAT LPAAT: Lysophosphatidic acid acyltransferase PAP PAP: Phosphatidic acid phosphatase DGAT DGAT: Diacylglycerol acyltransferase

Caption: The Kennedy pathway for triacylglycerol (TAG) biosynthesis in plants.

Conclusion

This guide outlines a robust and scientifically-grounded framework for the comparative lipidomic analysis of 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate and the broader TAG profile in transgenic versus wild-type seeds. By integrating careful experimental design, precise analytical methodology, and rigorous data analysis, researchers can confidently elucidate the specific and global impacts of genetic modifications on seed lipid metabolism. This level of detailed characterization is essential for advancing agricultural biotechnology and developing crops with enhanced nutritional and industrial properties.

References

  • Leopold, N., et al. (2025, August 22). Utilizing the total phosphorus content of lipid extracts as a normalization strategy in quantitative lipidomics studies. PubMed. Retrieved from [Link]

  • Molenaar, M. R., et al. (2024, July 18). Normalization strategies for lipidome data in cell line panels. bioRxiv. Retrieved from [Link]

  • Waters Corporation. (n.d.). LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies. Retrieved from [Link]

  • Molenaar, M. R., et al. (2026, February 15). Normalization Strategies for Lipidome Data in Cell Line Panels. ResearchGate. Retrieved from [Link]

  • Shiva, S., et al. (n.d.). Lipid Isolation from Plants. PMC - NIH. Retrieved from [Link]

  • Waters Corporation. (n.d.). Lipostar2 | Lab Software for Lipidomics Analysis. Retrieved from [Link]

  • FAO. (n.d.). Chapter 2 PRODUCTION OF LIPIDS FROM NATURAL SOURCES. Retrieved from [Link]

  • Metabolon. (2023, March 21). Lipid Surveyor™: Lipidomic Analysis Tool. Retrieved from [Link]

  • Nagler, M., et al. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. Retrieved from [Link]

  • Yugi, K., et al. (2025, August 20). LipidSig 2.0: Integrating Lipid Characteristic Insights into Advanced Lipidomics Data Analysis. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Extraction and Characterization of Lipids From Salicornia Virginica and Salicornia Europaea. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Shiva, S., et al. (n.d.). A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues. Retrieved from [Link]

  • Li, M., et al. (n.d.). Comparative Transcriptomic and Lipidomic Analysis of Fatty Acid Accumulation in Three Camellia oleifera Varieties During Seed Maturing. PMC. Retrieved from [Link]

  • Yang, K., & Han, X. (n.d.). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. PMC - NIH. Retrieved from [Link]

  • Petrie, J. R., et al. (n.d.). Lipidomic analysis of Arabidopsis seed genetically engineered to contain DHA. Frontiers. Retrieved from [Link]

  • Wójcik, M., et al. (2026, January 2). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2025, August 13). Transcriptomic and Lipidomic Analysis Reveals the Regulatory Network of Lipid Metabolism in Cannabis sativa. MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (9Z,12Z)-1,3-Dimethoxypropan-2-yl octadeca-9,12-dienoate. Retrieved from [Link]

  • Lu, C. (2025, May 13). Integrated Transcriptomic and Metabolomic Approaches to Identify Genes and Gene Networks Involved in Lipid Biosynthesis in Camelina sativa (L.) Crantz Seeds. UMass ScholarWorks. Retrieved from [Link]

  • PubChem. (n.d.). (1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadec-9-enoate. Retrieved from [Link]

  • NP-MRD. (2022, September 7). Showing NP-Card for (2r)-1-(heptadecanoyloxy)-3-[(9z)-octadec-9-enoyloxy]propan-2-yl (9z)-octadec-9-enoate. Retrieved from [Link]

  • Li, W., et al. (2023, November 29). Spatial Lipidomics Reveals Lipid Changes in the Cotyledon and Plumule of Mung Bean Seeds during Germination. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). [(2S)-2,3-di(hexadecanoyloxy)propyl] (E)-octadec-9-enoate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide &amp; Disposal Procedures for 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the handling, extraction, and disposal of complex lipids. The compound 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate —syst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the handling, extraction, and disposal of complex lipids. The compound 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate —systematically known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP)—is a critical triglyceride utilized in lipidomics, food science, and as a structural lipid in advanced drug delivery systems[1][2].

While pure POP is a biologically benign, non-hazardous solid, its laboratory application invariably requires highly regulated, toxic solvents (e.g., chloroform, dichloromethane, methanol). The fundamental rule of lipid disposal is that the waste stream inherits the hazard profile of the solvent, not the lipid.

This guide provides a comprehensive, self-validating framework for the operational handling and EPA-compliant disposal of POP and its associated solvent mixtures.

Chemical Profiling & Hazard Assessment

Before executing any protocol, we must establish the physical and chemical boundaries of the target molecule. POP is highly hydrophobic, dictating the use of aggressive organic solvents for solubilization.

Quantitative Data Summary
PropertyValueSource
IUPAC Name 1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate[3]
Common Name 1,3-dipalmitoyl-2-oleoyl-glycerol (POP)[2]
CAS Number 2190-25-2[1]
Molecular Formula C53H100O6[3]
Molecular Weight 833.4 g/mol [3]
GHS Classification Non-hazardous (Pure Solid)[4]
Solubility Profile Soluble in Chloroform, DCM; Partially in EtOH[2]

Operational Workflow: Lipid Extraction

To understand the waste generated, we must first understand the workflow. The most common procedure involving POP is its use as an internal standard during a modified Bligh-Dyer lipid extraction.

LipidExtraction Sample Biological Sample + POP Spike AddSolvent Add CHCl3:MeOH:H2O (1:2:0.8 v/v) Sample->AddSolvent Homogenize Homogenization & Vortexing AddSolvent->Homogenize PhaseSep Phase Separation (Add CHCl3 & H2O) Homogenize->PhaseSep Centrifuge Centrifugation PhaseSep->Centrifuge Organic Lower Organic Phase (Contains POP) Centrifuge->Organic Aqueous Upper Aqueous Phase (Waste/Proteins) Centrifuge->Aqueous

Modified Bligh-Dyer lipid extraction workflow highlighting target triglyceride separation.

Protocol 1: Modified Bligh-Dyer Extraction (Self-Validating)

Causality Focus: We utilize a specific ratio of chloroform, methanol, and water to first disrupt lipid-protein interactions in a monophasic state, then force a biphasic separation to isolate the hydrophobic POP.

  • Solvent Preparation: Combine Chloroform, Methanol, and Water in a 1:2:0.8 (v/v) ratio.

  • Homogenization: Add the biological sample (spiked with POP) to the solvent. Vortex vigorously for 60 seconds to ensure complete cellular lysis and lipid solubilization.

  • Phase Induction: Add 1 volume of Chloroform and 1 volume of Water.

    • Causality: Altering the ratio forces the system into a biphasic state. The non-polar POP partitions exclusively into the high-density chloroform layer.

  • Centrifugation: Spin the mixture at 1,000 x g for 10 minutes at 4°C.

  • Validation Checkpoint (Self-Validation): Visually confirm the presence of three distinct layers: a clear upper aqueous phase, a thin white proteinaceous interface ("buffy coat"), and a clear lower organic phase. If the interface is absent or phases are miscible, the solvent ratios are incorrect and must be adjusted before proceeding.

  • Recovery: Carefully aspirate the lower organic phase containing the POP using a glass Pasteur pipette, transferring it to a clean vial.

Proper Disposal Procedures & Environmental Compliance

The extraction protocol above generates two distinct waste streams: an aqueous methanol stream and a halogenated chloroform stream. Proper segregation is not just best practice; it is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA)[5].

WasteSegregation Start POP Lipid Waste Generated IsSol Is the lipid dissolved in a solvent? Start->IsSol Solid Solid Chemical Waste (Non-Hazardous) IsSol->Solid No (Pure Solid) SolventType Identify Solvent Type IsSol->SolventType Yes (Solution) Incineration EPA/RCRA Compliant Incineration / Disposal Solid->Incineration Halogenated Halogenated Waste (e.g., Chloroform, DCM) SolventType->Halogenated Cl/F present NonHalogenated Non-Halogenated Waste (e.g., Ethanol, DMSO) SolventType->NonHalogenated C, H, O only Aqueous Aqueous Waste (e.g., PBS, Emulsions) SolventType->Aqueous Water-based Halogenated->Incineration NonHalogenated->Incineration Aqueous->Incineration

Decision matrix for the segregation and disposal of POP-containing laboratory waste.

Protocol 2: Waste Segregation and SAA Management

Causality Focus: Halogenated solvents (chloroform) contain chlorine. When incinerated at standard temperatures, they can form highly toxic dioxins (EPA F-listed wastes)[6]. They require specialized, high-temperature incineration. Mixing non-halogenated waste into a halogenated stream exponentially increases disposal costs, while the reverse poses severe environmental hazards.

  • Source Segregation:

    • Pure Solid POP: Dispose of as non-hazardous solid chemical waste in a standard bio-bin or designated solid waste container[4].

    • Halogenated Lipid Solutions: Pour chloroform/DCM lipid mixtures into a glass or PTFE-lined carboy clearly marked "Halogenated Organic Waste."

    • Non-Halogenated Lipid Solutions: Pour ethanol/DMSO lipid mixtures into a separate HDPE carboy marked "Non-Halogenated Organic Waste."

  • Satellite Accumulation Area (SAA) Rules:

    • Place all waste containers in secondary containment trays within a designated SAA at or near the point of generation.

    • According to[7], academic laboratories must ensure containers are kept strictly closed unless actively adding waste.

  • Labeling:

    • Affix a hazardous waste label immediately upon the first drop of waste entering the container. List all constituents by percentage (e.g., "Chloroform 90%, POP Lipid <1%"). Do not use abbreviations.

  • Validation Checkpoint (Self-Validation):

    • For Organic Streams: Inspect the secondary containment tray weekly. It must remain completely dry and free of solvent odors, validating container integrity.

    • For Aqueous Streams: Verify the pH of the aqueous waste stream using indicator strips to ensure it falls within the facility's acceptable neutralization range (typically pH 5.5–9.0) prior to any authorized drain disposal.

By adhering to these causally-driven protocols, laboratories can ensure absolute safety, preserve the integrity of their lipidomics data, and maintain strict compliance with federal environmental regulations.

References

  • Title: 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Safety Data Sheet: 1,3-Dipalmitoylglycerol Source: Carl ROTH GmbH + Co. KG URL: [Link]

  • Title: Frequent Questions About Hazardous Waste Generation Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

Standard Operating Procedure & Safety Guide: Handling 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) in Lipid Formulations Executive Summary & Chemical Identity 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-eno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (POP) in Lipid Formulations

Executive Summary & Chemical Identity

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate (CAS: 2190-25-2), commonly referred to in lipidomics and drug delivery as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) , is a naturally occurring triacylglycerol[1]. Structurally, it contains palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position[2].

While highly valued in atherosclerosis research and as a structural lipid in lipid nanoparticle (LNP) formulations, handling POP in a laboratory setting requires a dynamic safety approach. As a pure solid, POP is generally non-toxic but carries a GHS classification of H413 (May cause long-lasting harmful effects to aquatic life) [3]. However, the primary operational risks do not stem from the lipid itself, but from the volatile organic solvents (e.g., chloroform, dichloromethane, ethanol) required to dissolve it for thin-film hydration or microfluidic mixing.

The following protocols are designed to provide researchers and drug development professionals with a self-validating system for handling POP, ensuring both operator safety and experimental integrity.

Hazard Assessment & Causality-Driven PPE Matrix

In lipid formulation, Personal Protective Equipment (PPE) must be dictated by the most hazardous component of the mixture. Because POP is highly lipophilic, it is typically handled as a dry powder before being solubilized in harsh organic solvents.

Table 1: Context-Dependent PPE Matrix for POP Handling

Handling PhasePrimary HazardRequired PPEMechanistic Causality (Why?)
Phase 1: Solid Powder Weighing Static aerosolization; mild respiratory irritation.Standard Lab Coat, Safety Goggles (ANSI Z87.1), Standard Nitrile Gloves.Dry lipid powders accumulate static charge. Standard nitrile prevents skin oils from contaminating the lipid, while goggles protect against accidental particulate aerosolization.
Phase 2: Solvent Dissolution (Chloroform/MeOH) Inhalation of toxic/carcinogenic solvent vapors; rapid dermal absorption.Fume Hood, Double-layered Nitrile Gloves (or heavy-duty Neoprene), Splash Goggles, Lab Coat.Chloroform rapidly permeates standard single-layer nitrile. Double-gloving provides a critical time buffer to remove the outer glove upon accidental solvent exposure.
Phase 3: Microfluidic LNP Mixing (Ethanol/Aqueous) Flammability; pressurized fluid leaks.Standard Lab Coat, Safety Glasses, Nitrile Gloves.Ethanol is flammable but less dermally toxic than chloroform. Safety glasses protect against pressurized tubing blowouts during microfluidic mixing.

Operational Protocols: Step-by-Step Handling

To ensure both safety and reproducibility in drug development workflows, follow these validated methodologies for handling POP.

Protocol A: Weighing and Aliquoting (Solid State)
  • Preparation: Ensure the lipid has been equilibrated to room temperature in a desiccator before opening to prevent ambient moisture condensation, which degrades lipid stability.

  • Static Mitigation: Wipe the exterior of the analytical balance and the immediate bench area with an anti-static wipe. Use an anti-static ionizer fan if the laboratory humidity is below 30%.

  • Weighing: Using an anti-static micro-spatula, transfer the required mass of POP into a pre-tared amber glass vial. Note: Avoid plastic weigh boats, as lipophilic compounds can adhere to the plastic via static and hydrophobic interactions, leading to inaccurate yields.

  • Sealing: If storing the aliquots, purge the vial with inert gas (Argon or Nitrogen) to prevent the oxidation of the sn-2 oleic acid double bond, seal tightly, and store at -20°C[4].

Protocol B: Solvent Dissolution & Lipid Film Hydration
  • Solubilization: Transfer the amber vial containing POP to a certified chemical fume hood. Add the required volume of Chloroform (or a Chloroform/Methanol blend) using a positive displacement pipette to account for solvent volatility.

  • Mixing: Vortex the sealed vial gently until the lipid is completely dissolved. The solution should be entirely clear.

  • Film Generation (Optional): If preparing liposomes via thin-film hydration, transfer the solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator under reduced pressure (e.g., 400 mbar dropping to 10 mbar) in a 40°C water bath.

  • Desiccation: Place the resulting lipid film under a high vacuum overnight to remove trace cytotoxic solvent residues.

Waste Segregation & Disposal Plan

Because POP carries an H413 environmental hazard[3], it must never be disposed of down the sink, even in its pure form.

  • Solid Waste: Spatulas, pipette tips, and empty vials that contacted pure POP powder must be disposed of in a designated solid chemical waste bin.

  • Halogenated Liquid Waste: Any POP dissolved in chloroform or dichloromethane must be collected in a clearly labeled "Halogenated Organic Waste" carboy. Keep the carboy in a secondary containment tray within a fume hood.

  • Non-Halogenated Liquid Waste: POP dissolved in ethanol (e.g., post-microfluidic mixing flush waste) must be routed to a "Non-Halogenated Flammable Waste" carboy.

Mechanistic Workflow Diagram

The following diagram illustrates the progression of POP from raw material to formulated LNP, highlighting the critical transitions in hazard profiles and waste management.

POP_Workflow Start Raw POP Powder (CAS 2190-25-2) Hazard: H413 Weighing Weighing & Aliquoting Enclosure / Fume Hood Start->Weighing Anti-static tools Solvent Solvent Dissolution (Chloroform / EtOH) Hazard: High (Toxic/Flammable) Weighing->Solvent Add Organic Solvent Solid_Waste Solid Waste (Contaminated Consumables) Weighing->Solid_Waste Spatulas/Weigh Boats Formulation LNP Formulation (Microfluidic Mixing) Solvent->Formulation Lipid Mix Waste_Halo Halogenated Waste (Chloroform + Lipid) Solvent->Waste_Halo Excess Stock Dialysis Dialysis & Purification (Aqueous Buffer) Formulation->Dialysis Crude LNPs Waste_NonHalo Non-Halogenated Waste (EtOH + Lipid) Formulation->Waste_NonHalo Wash/Flush Dialysis->Waste_NonHalo Dialysate

Workflow for POP handling, LNP formulation, and waste stream segregation.

References

  • Title: 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate
© Copyright 2026 BenchChem. All Rights Reserved.